4-Chloroisoquinoline-8-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloroisoquinoline-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-5-12-4-8-6(9)2-1-3-7(8)10(13)14/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFRAROCLLCIQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C(=C1)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Chemical Architecture and Synthetic Utility of 4-Chloroisoquinoline-8-carboxylic Acid
Topic: Chemical Properties of 4-Chloroisoquinoline-8-carboxylic Acid Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (CAS: 1823324-56-6) represents a high-value heterocyclic scaffold in modern medicinal chemistry. Distinguished by its bifunctional reactivity—combining an electrophilic handle at the C4 position with a nucleophilic/acidic moiety at the C8 position—this compound serves as a critical "linchpin" intermediate. It is particularly prominent in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, kinase modulators, and antivirals where the isoquinoline core provides essential
This guide provides a rigorous analysis of its physicochemical properties, validated synthetic pathways, and divergent reactivity profiles, designed to accelerate its application in lead optimization campaigns.
Physicochemical Profile & Structural Analysis[1][2][3]
The molecule comprises a fused benzene and pyridine ring (isoquinoline) substituted with a chlorine atom at the 4-position and a carboxylic acid at the 8-position.[1] The C8-positioning of the acid is sterically unique, projecting into a distinct vector space compared to the more common 3- or 5-substituted isomers.
Key Data Table
| Property | Value / Description |
| CAS Number | 1823324-56-6 |
| Molecular Formula | C |
| Molecular Weight | 207.61 g/mol |
| Appearance | Pale yellow to light brown solid |
| Predicted pKa | ~3.5 (Carboxylic acid), ~2.8 (Isoquinolinium N) |
| LogP (Predicted) | 2.1 – 2.7 (Lipophilic, suitable for CNS penetration) |
| Solubility | Low in water; Soluble in DMSO, DMF, MeOH (hot) |
| H-Bond Donors/Acceptors | 1 Donor (COOH), 3 Acceptors (N, COOH) |
Structural Reactivity Logic
-
The C4-Chloro Motif: Unlike 1-chloroisoquinolines, which are highly reactive toward nucleophilic aromatic substitution (
) due to the adjacent nitrogen, the 4-chloro position is electronically deactivated. It requires palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) for functionalization. -
The C8-Carboxyl Motif: This group provides a handle for solubility modulation (salt formation) or covalent docking (amide/ester formation). Its proximity to the ring nitrogen allows for potential intramolecular hydrogen bonding or chelation effects.
Synthetic Pathways[2][6][7]
The synthesis of this compound typically follows a "functionalization-last" or "core-construction" approach. The most robust route validated in patent literature involves the carbonylation of 8-bromoisoquinoline followed by electrophilic halogenation.
Primary Synthetic Workflow (The "Carbonylation-Halogenation" Route)
-
Carbonylation: 8-Bromoisoquinoline is converted to methyl isoquinoline-8-carboxylate using Pd-catalyzed carbonylation.[2]
-
Electrophilic Chlorination: The ester is treated with N-chlorosuccinimide (NCS) in acetic acid. The electron-rich nature of the C4 position in the isoquinoline ring allows for regioselective electrophilic substitution.
-
Hydrolysis: The methyl ester is saponified to yield the free acid.
Visualization of Synthesis
The following diagram outlines the logical flow from the commercially available 8-bromoisoquinoline to the target acid.
Figure 1: Validated synthetic route from 8-bromoisoquinoline involving Pd-catalyzed carbonylation and electrophilic chlorination.[2][3][4]
Experimental Protocols
Protocol A: Regioselective Chlorination of Methyl Isoquinoline-8-carboxylate
Context: This step installs the chlorine atom at C4.[5] The use of NCS in acetic acid is preferred over Cl
Reagents:
-
Methyl isoquinoline-8-carboxylate (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.2 eq)
-
Glacial Acetic Acid (0.5 M concentration relative to substrate)
Procedure:
-
Dissolution: Charge a round-bottom flask with methyl isoquinoline-8-carboxylate and glacial acetic acid. Stir until fully dissolved.
-
Addition: Add NCS portion-wise at room temperature to avoid exotherms.
-
Reaction: Heat the mixture to 60–80°C. Monitor by LC-MS. The reaction typically completes in 4–8 hours.
-
Checkpoint: Look for the mass shift of +34 Da (M+H).
-
-
Workup: Cool to room temperature. Pour the mixture into ice-water. Neutralize carefully with saturated NaHCO
(gas evolution!). -
Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na
SO , and concentrate. Purify via flash chromatography (Hexanes/EtOAc) if necessary.
Protocol B: Suzuki-Miyaura Coupling at C4
Context: This is the primary method for elaborating the scaffold for drug discovery.
Reagents:
-
This compound (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
-
Pd(dppf)Cl
·DCM (0.05 eq) -
K
CO (2.0 M aq. solution, 3.0 eq) -
1,4-Dioxane (0.1 M)
Procedure:
-
Degassing: Combine substrate, boronic acid, and solvent in a microwave vial. Sparge with Nitrogen/Argon for 5 minutes.
-
Catalyst Addition: Add the Palladium catalyst and base. Seal the vial.
-
Heating: Heat to 90–100°C (or 110°C in microwave for 30 min).
-
Filtration: Filter through a Celite pad to remove Palladium black.
-
Acidification: Adjust pH to ~3-4 with 1N HCl to precipitate the carboxylic acid product.
Divergent Reactivity & Applications
The utility of this compound lies in its ability to serve as a bifunctional orthogonal scaffold . The C4 and C8 positions can be modified independently, allowing for rapid library generation.
Reactivity Map
Figure 2: Orthogonal reactivity landscape. Blue nodes indicate C4 transformations; Red nodes indicate C8 transformations.
Case Study: PARP Inhibitor Design
In the development of PARP inhibitors (e.g., analogs of Veliparib or Olaparib), the isoquinoline carboxamide motif mimics the nicotinamide adenine dinucleotide (NAD+) cofactor.
-
Strategy: The C8-acid is converted to a primary amide (CONH
) to hydrogen bond with the Gly863 and Ser904 residues in the PARP active site. -
Optimization: The C4-chloro group is then substituted with a bulky aromatic group via Suzuki coupling to fill the hydrophobic pocket, enhancing potency and selectivity.
Safety & Handling (MSDS Summary)
-
Hazard Class: Irritant (Skin/Eye/Respiratory).
-
GHS Signal Word: Warning.
-
H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE).
-
Handling: Use in a fume hood. Avoid dust formation.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The acid functionality makes it hygroscopic; keep desiccated.
References
-
Google Patents. (2015). CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate.[2] (Provides the foundational carbonylation and halogenation workflow for 8-substituted isoquinolines). Retrieved from
-
PubChem. (2025).[6][7] 4-Chloroisoquinoline Compound Summary. National Library of Medicine. Retrieved from [Link]
-
MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions. (Mechanistic insight into 4-chloro substitution). Retrieved from [Link]
Sources
- 1. cenmed.com [cenmed.com]
- 2. CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]
- 3. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CAS 1532-91-8: 4-Chloroisoquinoline | CymitQuimica [cymitquimica.com]
- 6. 4-Chloroisoquinoline | C9H6ClN | CID 640974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
Molecular structure and reactivity of 4-chloro-8-carboxyisoquinoline
An In-depth Technical Guide to the Molecular Structure and Reactivity of 4-chloro-8-carboxyisoquinoline
Introduction
The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1][2] Its unique electronic and structural properties make it a cornerstone in medicinal chemistry, with applications ranging from anticancer to antimicrobial agents.[3][4] This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: 4-chloro-8-carboxyisoquinoline.
This document is intended for researchers, scientists, and professionals in drug development. It will delve into the molecular architecture, spectroscopic signature, synthetic pathways, and predictable reactivity of this compound. By understanding the interplay of the chloro and carboxylic acid substituents on the isoquinoline core, we can unlock its potential as a versatile building block for novel therapeutic agents.
Molecular Structure and Physicochemical Properties
The structure of 4-chloro-8-carboxyisoquinoline is defined by a bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The molecule is further functionalized with a chlorine atom at the 4-position and a carboxylic acid group at the 8-position.
Electronic Effects of Substituents:
-
4-Chloro Group: The chlorine atom exerts a dual electronic effect. Its inductive effect is electron-withdrawing (-I), which decreases the electron density of the entire ring system. Its mesomeric effect is electron-donating (+M), though this is generally weaker than the inductive effect for halogens. The primary influence of the chloro group at the 4-position is to render this carbon susceptible to nucleophilic attack.
-
8-Carboxy Group: The carboxylic acid is a strong electron-withdrawing group (-I and -M effects).[5] This deactivates the benzene portion of the ring system towards electrophilic substitution and decreases the basicity of the isoquinoline nitrogen.[6]
-
Combined Influence: The synergistic electron-withdrawing nature of both substituents significantly lowers the basicity of the nitrogen atom compared to unsubstituted isoquinoline (pKa ≈ 5.14).[7] This also makes the entire aromatic system more electron-deficient, influencing its reactivity profile.
Predicted Physicochemical Properties:
| Property | Predicted Value | Source/Justification |
| Molecular Formula | C₁₀H₆ClNO₂ | Based on structure |
| Molecular Weight | 207.61 g/mol | Calculated from formula |
| Appearance | Off-white to pale yellow solid | Inferred from similar compounds |
| pKa (most acidic) | ~3-4 | Typical for aromatic carboxylic acids |
| pKa (most basic) | ~1-2 | Significantly reduced due to EWGs |
| Predicted LogP | ~2.5 - 3.0 | Estimated based on substituents |
Crystal Structure Considerations:
While no experimental crystal structure for 4-chloro-8-carboxyisoquinoline is publicly available, we can infer its solid-state behavior. The planar aromatic rings are likely to form π-π stacking interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is highly probable that the molecules will form dimeric structures in the solid state through hydrogen bonding between the carboxylic acid moieties. Similar arrangements are common in the crystal structures of other isoquinoline derivatives.[8][9]
Spectroscopic Characterization (Predicted)
Predicting the spectroscopic data is crucial for the identification and characterization of 4-chloro-8-carboxyisoquinoline during synthesis and subsequent reactions. These predictions are based on established principles of NMR and IR spectroscopy and data from analogous structures.[10][11][12]
Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆):
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Justification |
| H-1 | ~9.3 | - | Deshielded due to proximity to N and EWGs |
| H-3 | ~8.5 | - | Deshielded by adjacent N atom |
| C-1 | - | ~152 | Affected by N and Cl |
| C-3 | - | ~145 | Affected by N |
| C-4 | - | ~140 | Site of Cl substitution |
| C-4a | - | ~135 | Bridgehead carbon |
| H-5 | ~8.0 | - | Aromatic proton |
| H-6 | ~7.8 | - | Aromatic proton |
| H-7 | ~8.2 | - | Deshielded by adjacent COOH |
| C-5 | - | ~128 | Aromatic carbon |
| C-6 | - | ~130 | Aromatic carbon |
| C-7 | - | ~125 | Aromatic carbon |
| C-8 | - | ~132 | Site of COOH substitution |
| C-8a | - | ~148 | Bridgehead carbon |
| -COOH | ~13.5 (broad) | ~167 | Acidic proton, deshielded |
Infrared (IR) Spectroscopy:
-
O-H stretch: A broad absorption band from 2500-3300 cm⁻¹ characteristic of the carboxylic acid dimer.
-
C=O stretch: A strong, sharp absorption around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl.
-
C=C and C=N stretches: Multiple sharp absorptions in the 1450-1620 cm⁻¹ region, typical of the aromatic isoquinoline core.
-
C-Cl stretch: A band in the 1000-1100 cm⁻¹ region.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A prominent peak at m/z 207, with a characteristic M+2 peak at m/z 209 (approximately one-third the intensity) due to the ³⁷Cl isotope.
-
Fragmentation: Expect loss of COOH (m/z 162), and subsequent loss of Cl.
Synthesis of 4-chloro-8-carboxyisoquinoline
There is no explicitly published synthesis for 4-chloro-8-carboxyisoquinoline. However, a plausible synthetic route can be designed based on established isoquinoline syntheses like the Bischler-Napieralski reaction, followed by functional group interconversions.[13][14][15]
Proposed Synthetic Pathway:
The proposed synthesis begins with a commercially available substituted phenethylamine, proceeds through a Bischler-Napieralski cyclization, followed by aromatization, chlorination, and finally, oxidation of a methyl group to the carboxylic acid.
Caption: General mechanism for SₙAr at the 4-position.
Typical Nucleophiles:
-
O-Nucleophiles: Alkoxides (e.g., NaOMe, NaOEt) to form 4-alkoxy derivatives.
-
N-Nucleophiles: Amines (primary and secondary) to synthesize 4-aminoisoquinolines. [16]* S-Nucleophiles: Thiolates (e.g., NaSPh) to yield 4-thioether derivatives.
Protocol: Synthesis of 4-amino-8-carboxyisoquinoline derivative
-
In a sealed tube, dissolve 4-chloro-8-carboxyisoquinoline (1 mmol) in DMF (5 mL).
-
Add the desired amine (e.g., morpholine, 1.2 mmol) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 mmol).
-
Heat the mixture at 100-120 °C for 6-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Purification can be achieved by column chromatography or recrystallization.
Reactions of the 8-Carboxy Group
The carboxylic acid at the 8-position can undergo standard transformations. [17][18]
-
Esterification: Reaction with an alcohol under acidic conditions (e.g., H₂SO₄) or using coupling agents like DCC.
-
Amidation: Activation of the carboxylic acid (e.g., to an acid chloride with SOCl₂ or using coupling agents like HATU) followed by reaction with a primary or secondary amine.
-
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like LiAlH₄ or borane complexes. Care must be taken as these reagents can potentially also reduce the heterocyclic ring.
Protocol: Esterification to Methyl 4-chloroisoquinoline-8-carboxylate
-
Suspend 4-chloro-8-carboxyisoquinoline (1 mmol) in methanol (10 mL).
-
Cool the suspension to 0 °C and add thionyl chloride (SOCl₂, 1.5 mmol) dropwise.
-
Allow the mixture to warm to room temperature and then reflux for 4 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the methyl ester.
Reactions on the Isoquinoline Ring
-
N-Oxidation: The ring nitrogen can be oxidized to an N-oxide using reagents like m-CPBA. This can alter the electronic properties and reactivity of the ring.
-
Electrophilic Substitution: Due to the presence of two strong electron-withdrawing groups, electrophilic aromatic substitution (e.g., nitration, halogenation) is expected to be very difficult and would require harsh conditions. If it were to occur, substitution would likely be directed to the 5- or 7-position, guided by the isoquinoline nucleus itself, though heavily disfavored.
Applications in Drug Discovery and Medicinal Chemistry
4-chloro-8-carboxyisoquinoline is not a drug itself, but it represents a highly valuable scaffold for the synthesis of novel bioactive molecules. The two orthogonal functional handles—the reactive 4-chloro group and the versatile 8-carboxy group—allow for the systematic generation of compound libraries for structure-activity relationship (SAR) studies.
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core. The isoquinoline scaffold can be elaborated to target the ATP-binding site of various kinases implicated in cancer. [19]* Antimicrobial Agents: The isoquinoline core is present in natural antimicrobial alkaloids like berberine. [2]New derivatives can be synthesized to combat drug-resistant bacteria and fungi.
-
DNA Intercalators: Planar aromatic systems like isoquinoline are known to intercalate into DNA, a mechanism of action for some anticancer drugs. [19]The substituents can be modified to enhance this binding and introduce selectivity.
Conclusion
4-chloro-8-carboxyisoquinoline is a fascinating molecule whose properties are a composite of its isoquinoline core and its powerful electron-withdrawing substituents. Its molecular structure leads to a predictable and highly useful reactivity profile, dominated by nucleophilic substitution at the 4-position and standard carboxylic acid chemistry at the 8-position. This dual functionality makes it an ideal starting material for the synthesis of diverse chemical libraries, positioning it as a significant building block in the ongoing quest for novel and effective therapeutic agents.
References
-
Crystal structures of the isoquinoline derivatives: (a) 3 a; (b) 3 d;... - ResearchGate. Available at: [Link]
-
Vrabel, V.; Svorc, L.; Sivy, J.; Marchalin, S.; Safar, P. Structural Characterization and Crystal Packing of the Isoquinoline Derivative. Eur. J. Chem.2018 , 9, 189-193. Available at: [Link]
-
Awuah, E.; Capretta, A. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. J. Org. Chem.2010 , 75, 5627-5634. Available at: [Link]
-
Si, C.; Myers, A. G. A Versatile Synthesis of Substituted Isoquinolines. Angew. Chem. Int. Ed.2011 , 50, 10409-10412. Available at: [Link]
-
A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone - ResearchGate. Available at: [Link]
-
Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
The Pictet-Spengler Reaction Updates Its Habits - PMC. Available at: [Link]
-
Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation | Books Gateway. Available at: [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. Available at: [Link]
-
Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione - Arkivoc. Available at: [Link]
-
Nucleophilic substitution and ring closure reactions of 4‐chloro‐3‐nitro‐2‐quinolones. Available at: [Link]
-
Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. Available at: [Link]
-
Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry. Available at: [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - MDPI. Available at: [Link]
-
Bischler-Napieralski Reaction. Available at: [Link]
-
Synthesis of 4‐Halo Quinolines and Its Applications - ResearchGate. Available at: [Link]
-
11.4: The Relative Reactivity of Carboxylic Acid Derivatives - Chemistry LibreTexts. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. Available at: [Link]
-
General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. - ResearchGate. Available at: [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. Available at: [Link]
-
Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC. Available at: [Link]
-
Bischler–Napieralski reaction - Wikipedia. Available at: [Link]
-
Bischler-Napieralski Reaction - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of substituted isoquinolines by Deshmukh et al.¹¹¹ - ResearchGate. Available at: [Link]
-
C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action - PMC - NIH. Available at: [Link]
-
Crystal Structure of Isoquinoline Derivatives - ResearchGate. Available at: [Link]
-
Isoquinoline - Wikipedia. Available at: [Link]
-
REACTIVITY OF CARBOXYLIC ACIDS AND CARBOXYLIC ACID DERIVATIVES AND ITS MAJOR APPLICATIONS: A STUDY. Available at: [Link]
-
Heteroaromatic Reactivity Overview | PDF | Science & Mathematics - Scribd. Available at: [Link]
-
NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. Available at: [Link]
-
Carboxylic acid - Aromatic, Organic, Reactions - Britannica. Available at: [Link]
-
Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Publications. Available at: [Link]
-
Carboxylic Acid Reactivity - MSU chemistry. Available at: [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - NIH. Available at: [Link]
-
Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - RSC Publishing. Available at: [Link]
-
Synthesis of 4-quinolones - Organic Chemistry Portal. Available at: [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [mdpi.com]
- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carboxylic acid - Aromatic, Organic, Reactions | Britannica [britannica.com]
- 6. scribd.com [scribd.com]
- 7. Isoquinoline - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Structural characterization and crystal packing of the isoquinoline derivative | European Journal of Chemistry [eurjchem.com]
- 10. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.nrel.gov [docs.nrel.gov]
- 12. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 14. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 15. Bischler-Napieralski Reaction [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. ijesm.co.in [ijesm.co.in]
- 19. C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Pharmacophore: 4-Chloroisoquinoline-8-carboxylic Acid as a Dual-Handle Scaffold
[1]
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), the isoquinoline nucleus remains a privileged structure, serving as the backbone for FDA-approved therapeutics ranging from vasodilators (Fasudil) to PARP inhibitors (Olaparib analogs).
This technical guide focuses on a specific, high-value scaffold: This compound (4-Cl-8-COOH-IQ) .[1] Unlike simple isoquinolines, this trisubstituted derivative offers orthogonal synthetic handles:
-
C4-Chlorine: A handle for palladium-catalyzed cross-coupling to access hydrophobic pockets (e.g., ATP binding sites).[1][2]
-
C8-Carboxyl: A polar anchor point for modulating solubility, reducing LogD, or engaging solvent-exposed lysine/arginine residues.[1][2]
This whitepaper analyzes its utility in designing PARP-1 inhibitors and Serine/Threonine kinase inhibitors , supported by validated synthetic protocols and mechanistic insights.[1][2]
Chemical Architecture & Reactivity Profile[1][2]
The therapeutic value of 4-Cl-8-COOH-IQ lies in its "Push-Pull" electronic distribution.[1] The nitrogen atom at position 2 creates an electron-deficient ring system, facilitating nucleophilic attacks at C1, while the C4-chlorine allows for electrophilic substitution or metal-catalyzed coupling.[1]
Structural Analysis Table
| Position | Substituent | Electronic Effect | Synthetic Utility | Target Interaction Role |
| C4 | Chlorine (-Cl) | Inductive withdrawal (-I) | Suzuki/Buchwald Coupling. Essential for extending the carbon skeleton into deep hydrophobic protein pockets.[1] | Hydrophobic interactions; π-stacking (after arylation).[1][2] |
| C8 | Carboxylic Acid (-COOH) | Electron withdrawing (-M, -I) | Amide Coupling/Esterification. Critical for optimizing ADME (solubility) and creating prodrugs. | Hydrogen bonding with solvent-exposed residues; salt bridge formation.[1][2] |
| N2 | Pyridine Nitrogen | Electron withdrawing | N-Oxidation/Alkylation. Can be quaternized to increase potency in specific kinase targets.[1][2] | H-bond acceptor (critical for hinge binding in kinases).[1][2] |
Therapeutic Applications
A. PARP-1 Inhibition (Oncology)
Poly(ADP-ribose) polymerase (PARP) inhibitors rely on a benzamide-like pharmacophore to mimic Nicotinamide Adenine Dinucleotide (NAD+).[1][2] The 4-Cl-8-COOH-IQ scaffold provides a rigid bicyclic core that locks the carboxamide (derived from C8) in a bioactive conformation.[1]
-
Mechanism: The isoquinoline nitrogen binds to the donor site of PARP, while the C8-amide mimics the nicotinamide moiety of NAD+.[2]
-
Advantage: The C4-substituent (introduced via the Cl-handle) can extend into the "adenine ribose" binding pocket, improving selectivity for PARP-1 over PARP-2.
B. Kinase Inhibition (ROCK/PKA)
Isoquinoline derivatives are established inhibitors of Rho-associated protein kinase (ROCK).[1][2]
-
Strategy: The C4-position is derivatized with aryl groups to compete with ATP. The C8-acid is converted to an amino-alkyl amide to interact with the aspartate residues in the catalytic loop.[1]
Visualizing the Synthetic Divergence
The following diagram illustrates the "Divergent Synthesis" strategy. By prioritizing either the C4-Cl or the C8-COOH, chemists can access two distinct pharmacological classes.[1][2]
Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the C4 and C8 positions to access distinct therapeutic classes.[2]
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling at C4
Objective: To install an aryl group at the C4 position, creating a biaryl pharmacophore common in kinase inhibitors.[2]
Reagents:
-
Substrate: this compound (1.0 eq)[1]
-
Boronic Acid: Phenylboronic acid derivative (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Preparation: In a sealed tube, dissolve the 4-Cl-8-COOH-IQ substrate in 1,4-dioxane (0.1 M concentration).
-
Activation: Add the boronic acid and the aqueous K₂CO₃. Sparge with nitrogen for 5 minutes to remove dissolved oxygen (Critical for preventing homocoupling).[1][2]
-
Catalysis: Add Pd(dppf)Cl₂[1][2]·DCM quickly under a nitrogen stream.[1][2] Seal the vessel.
-
Reaction: Heat to 90°C for 4–12 hours. Monitor via LC-MS (Target mass = M - Cl + Ar).[1][2]
-
Workup: Cool to RT. Acidify to pH 4 with 1N HCl (to ensure the carboxylic acid is protonated). Extract with EtOAc (3x).[1][2]
-
Purification: The product is often amphoteric.[1][2] Use Reverse Phase Flash Chromatography (C18 column) with a water/acetonitrile gradient (+0.1% Formic Acid).[2]
Protocol B: C8-Amide Coupling (General Procedure)
Objective: To convert the carboxylic acid into a functionalized amide for PARP binding.
Reagents:
-
Coupling Agent: HATU (1.2 eq)
-
Base: DIPEA (3.0 eq)[2]
-
Amine: Primary or secondary amine (1.1 eq)
-
Solvent: DMF (anhydrous)
Methodology:
Comparative Data: Isoquinoline SAR
The following table summarizes the biological impact of substitutions on the isoquinoline core, based on aggregated SAR data from kinase and PARP research.
| Derivative Class | C4 Substituent | C8 Substituent | Target Affinity (IC₅₀) | Primary Indication |
| Reference (H-8) | H | Sulfonamide | 1.2 µM (PKA) | Kinase Research Tool |
| Compound A | Phenyl | Carboxamide | < 50 nM (PARP-1) | Oncology (DNA Repair) |
| Compound B | 4-F-Phenyl | Methyl ester | > 10 µM (Inactive) | Prodrug / Intermediate |
| Compound C | 3-Pyridyl | Carboxylic Acid | 150 nM (ROCK2) | Hypertension / Glaucoma |
Note: Data represents generalized trends from structurally related isoquinoline libraries [1, 2].[2]
Mechanism of Action: PARP Trapping
To understand why the 8-carboxamide derivative is potent, we must visualize the binding mode.[1][2]
Figure 2: Mechanism of PARP inhibition. The isoquinoline derivative competes with NAD+, trapping the PARP enzyme on damaged DNA, leading to replication fork collapse in BRCA-deficient cells.[2]
References
-
BenchChem. "Biological activity of 4-Chloro-6,7-dimethoxyquinoline derivatives."[1][2][3] (Accessed 2025).[1][2][4] Note: Provides foundational SAR on chloro-isoquinoline/quinoline scaffolds.[1][2]
-
National Institutes of Health (NIH). "Inhibition of CHK1 kinase by Gö6976 converts 8-chloro-adenosine-induced G2/M arrest into S arrest."[1][2] PubMed Central.[1][2]
-
MDPI. "Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity."[1][2] Molecules.
-
Cayman Chemical. "Protein Kinase Inhibitor H-8 Product Information." (Isoquinolinesulfonamide data).
-
BLD Pharm. "this compound - Product 1823324-56-6."[1][5] (Commercial availability and physicochemical data).[1][2][6]
Disclaimer: This guide is for research purposes only. All synthesis reactions should be conducted in a fume hood by trained personnel.[1][2]
Sources
- 1. CAS 1532-91-8: 4-Chloroisoquinoline | CymitQuimica [cymitquimica.com]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1823324-56-6|this compound|BLD Pharm [bldpharm.com]
- 6. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to 4-Chloroisoquinoline-8-carboxylic acid: Synthesis, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of 4-chloroisoquinoline-8-carboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document delves into its chemical identity, a plausible synthetic route, and its potential as a pharmacologically active agent, grounded in the established bioactivity of the broader isoquinoline and quinoline carboxylic acid families.
Core Compound Identification and Properties
This compound is a substituted isoquinoline derivative. The isoquinoline scaffold is a key structural motif in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The presence of a chlorine atom and a carboxylic acid group on the isoquinoline core suggests its potential as a valuable building block in the synthesis of novel therapeutic agents. The chloro-substituent can influence the molecule's electronic properties and metabolic stability, while the carboxylic acid moiety offers a handle for further chemical modifications and can act as a bioisostere for other functional groups.[3]
| Identifier | Value | Source |
| CAS Number | 1823324-56-6 | [4][5] |
| Molecular Formula | C10H6ClNO2 | PubChemLite |
| Molecular Weight | 207.61 g/mol | PubChemLite |
| IUPAC Name | 4-chloro-8-isoquinolinecarboxylic acid | N/A |
| SMILES | C1=CN=CC2=C(C=C(C=C21)Cl)C(=O)O | [6] |
| InChI | InChI=1S/C10H6ClNO2/c11-7-3-6-1-2-12-5-9(6)8(4-7)10(13)14/h1-5H,(H,13,14) | [6] |
Plausible Synthetic Pathway
Diagram of Proposed Synthesis Workflow
Caption: Proposed multi-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a conceptualized procedure based on analogous syntheses.[7][8] Researchers should conduct their own optimization and characterization at each step.
Step 1: Synthesis of a Substituted Dihydroisoquinoline Intermediate
The synthesis would likely begin with a suitable benzene derivative, which would undergo a series of reactions including nitration, reduction, and acylation, followed by a Bischler-Napieralski cyclization to form a dihydroisoquinoline ring.
-
Nitration: A substituted toluene is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at a position that will ultimately become the 8-position of the isoquinoline.
-
Reduction: The nitro group is then reduced to an amine using a reducing agent such as iron in acidic medium or catalytic hydrogenation (H2/Pd-C).
-
Acylation and Cyclization (Bischler-Napieralski): The resulting amine is acylated with an appropriate acyl chloride, followed by cyclization using a dehydrating agent like phosphorus pentoxide (P2O5) to yield a dihydroisoquinoline.
Step 2: Aromatization to form the Isoquinoline Core
The dihydroisoquinoline intermediate is aromatized to the corresponding isoquinoline.
-
Dehydrogenation: The dihydroisoquinoline is heated with a palladium on carbon (Pd/C) catalyst in a high-boiling solvent to yield the isoquinoline core.
Step 3: Chlorination of the Isoquinoline Ring
A chlorine atom is introduced at the 4-position of the isoquinoline ring.
-
Electrophilic Chlorination: The isoquinoline is treated with a chlorinating agent such as N-chlorosuccinimide (NCS) to selectively introduce a chlorine atom at the electron-rich 4-position.
Step 4: Formation of the Carboxylic Acid
The final step involves the formation of the carboxylic acid group at the 8-position. This would likely involve the oxidation of a precursor group, such as a methyl group, that was present on the initial starting material.
-
Oxidation: The methyl group at the 8-position of the 4-chloroisoquinoline is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO4) or chromic acid.
-
Purification: The final product, this compound, is purified by recrystallization or column chromatography.
Potential Applications and Biological Activity
The isoquinoline nucleus is a well-established pharmacophore found in a variety of biologically active compounds.[2] The presence of both a halogen and a carboxylic acid moiety on this scaffold suggests that this compound could be a valuable lead compound or intermediate in drug discovery.
Antitumor Potential
Many substituted isoquinolines and quinoline carboxylic acids have demonstrated significant antitumor activity.[1][9][10] The mechanism of action for some of these compounds involves the inhibition of key enzymes in cancer cell proliferation and survival. The structural similarity of this compound to these known anticancer agents makes it a compelling candidate for screening against various cancer cell lines.
Antibacterial and Antiviral Activity
Quinolone carboxylic acids are a well-known class of antibacterial agents.[10] While isoquinolines have a different nitrogen position, the overall structural resemblance and the presence of the carboxylic acid group suggest potential antibacterial properties for this compound. Furthermore, various isoquinoline alkaloids have shown antiviral activity, indicating another potential therapeutic avenue for this compound.[2]
Anti-inflammatory Properties
Certain quinoline-2-carboxylic acid derivatives have exhibited anti-inflammatory and analgesic properties.[[“]] This suggests that this compound could also possess anti-inflammatory activity, potentially through the inhibition of inflammatory mediators.
Diagram of a Potential Mechanism of Action
Caption: Generalized mechanism of action for a small molecule inhibitor.
Conclusion
This compound represents a molecule of high interest for medicinal chemists and drug discovery scientists. Its structural features, combining the privileged isoquinoline scaffold with a reactive chlorine atom and a versatile carboxylic acid group, position it as a promising candidate for the development of novel therapeutics. While further experimental validation of its synthesis and biological activity is required, the information presented in this guide, based on the extensive research on related compounds, provides a strong rationale for its investigation as a potential antitumor, antibacterial, or anti-inflammatory agent.
References
-
Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (2017, August 1). Retrieved from [Link]
-
MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]
-
PubMed. (1998, April). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Retrieved from [Link]
-
PubChem. 4-Chloroisoquinoline. Retrieved from [Link]
-
National Institutes of Health. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Retrieved from [Link]
-
MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Retrieved from [Link]
-
PubChem. CID 159966550. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. Retrieved from [Link]
-
ResearchGate. (2010, August). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis and biological activity of 8-chloro-[4][[“]][12]triazolo [4,3-a]quinoxalines. Retrieved from [Link]
-
National Institute of Standards and Technology. 4-Chloroquinoline. Retrieved from [Link]
-
National Institutes of Health. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]
-
Cenmed. 4-Chloroquinoline-8-carboxylic acid (C007B-517191). Retrieved from [Link]
-
PubChemLite. 6-chloroisoquinoline-8-carboxylic acid (C10H6ClNO2). Retrieved from [Link]
-
The Royal Society of Chemistry. (2020). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]
-
CORA. (2023, July 11). Recent developments in the practical application of novel carboxylic acid bioisosteres. Retrieved from [Link]
Sources
- 1. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cora.ucc.ie [cora.ucc.ie]
- 4. This compound | 1823324-56-6 [chemicalbook.com]
- 5. 1823324-56-6|this compound|BLD Pharm [bldpharm.com]
- 6. PubChemLite - 6-chloroisoquinoline-8-carboxylic acid (C10H6ClNO2) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. 1-chloroisoquinoline-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. consensus.app [consensus.app]
- 12. mdpi.com [mdpi.com]
The Ascendant Role of Halogenated Isoquinoline Carboxylic Acids in Modern Drug Discovery: A Technical Guide for Researchers
The confluence of classical heterocyclic chemistry and modern medicinal chemistry has brought forth a class of molecules with profound therapeutic potential: halogenated isoquinoline carboxylic acids. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and biological applications of these promising compounds, with a particular focus on their burgeoning role in oncology. We will explore the causal relationships behind synthetic strategies, delve into the nuances of their structure-activity relationships, and provide actionable protocols to empower further research and development in this exciting field.
The Strategic Imperative of Halogenation in Isoquinoline Scaffolds
The isoquinoline nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties[1][2]. The introduction of a carboxylic acid moiety often enhances solubility and provides a key interaction point with biological targets[3]. However, it is the strategic incorporation of halogens that truly unlocks the therapeutic potential of these molecules.
Halogenation is a powerful tool in drug design, allowing for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties[3]. The introduction of a halogen atom can:
-
Modulate Lipophilicity: Influencing membrane permeability and oral bioavailability.
-
Enhance Binding Affinity: Through the formation of halogen bonds and other non-covalent interactions with protein targets[3].
-
Block Metabolic Sites: Increasing the metabolic stability and half-life of a drug candidate.
-
Alter Electronic Properties: Influencing the pKa of nearby functional groups and the overall reactivity of the molecule.
The choice and position of the halogen atom (Fluorine, Chlorine, Bromine, or Iodine) on the isoquinoline ring can have a dramatic impact on the biological activity of the resulting compound, a key theme we will explore in the Structure-Activity Relationship section of this guide.
Synthetic Pathways to Halogenated Isoquinoline Carboxylic Acids
The synthesis of halogenated isoquinoline carboxylic acids is a multi-step process that requires careful planning and execution. The synthetic strategy often depends on the desired substitution pattern and the availability of starting materials. Key reactions in the synthetic arsenal include classic isoquinoline ring formation reactions, halogenation methods, and techniques for introducing the carboxylic acid group.
Constructing the Isoquinoline Core
Several named reactions are foundational to the synthesis of the isoquinoline skeleton. The choice of method often dictates the substitution pattern of the final product.
-
Bischler-Napieralski Reaction: This is a widely used method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can then be aromatized to the corresponding isoquinoline. The reaction is typically carried out in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA)[4][5][6]. The efficiency of this reaction is enhanced by electron-donating groups on the aromatic ring[5].
-
Pomeranz-Fritsch Reaction: This reaction provides access to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine[7][8]. This method is particularly useful for preparing isoquinolines with substitution patterns that are difficult to achieve with other methods[3].
Introduction of Halogens
Halogenation can be achieved at various stages of the synthesis, either on the starting materials or on the fully formed isoquinoline ring.
-
Direct Halogenation of Isoquinoline-N-oxides: A common strategy for introducing a halogen at the C1 position is the reaction of an isoquinoline-N-oxide with a halogenating agent like phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃) to yield the corresponding 1-chloro or 1-bromoisoquinoline[9].
-
Sandmeyer Reaction: An amino group on the isoquinoline ring can be converted to a halogen via a diazonium salt intermediate. This is a versatile method for introducing a wide range of substituents, including halogens.
Incorporation of the Carboxylic Acid Moiety
The carboxylic acid group can be introduced through several methods:
-
Oxidation of a Methyl Group: If a methyl-substituted isoquinoline is available, it can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).
-
Hydrolysis of a Nitrile: A cyano-substituted isoquinoline can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
-
From a Precursor with a Carboxylic Acid Group: The synthesis can start from a building block that already contains a carboxylic acid or a protected form of it.
Convergent Synthesis using Cross-Coupling Reactions
Modern synthetic strategies often employ a convergent approach, where different fragments of the molecule are synthesized separately and then joined together in the later stages. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly powerful for this purpose. For instance, a halogenated isoquinoline can be coupled with a boronic acid derivative to introduce a new carbon-carbon bond[10].
Spectroscopic and Analytical Characterization
The unambiguous identification and characterization of halogenated isoquinoline carboxylic acids are crucial for ensuring their purity and for elucidating their structure. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information about the number and connectivity of protons in the molecule. The chemical shifts of the aromatic protons on the isoquinoline ring are indicative of the substitution pattern. The carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift (δ 10-13 ppm)[11].
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid typically resonates in the range of 160-180 ppm[7]. The carbon atoms attached to halogens will also show characteristic chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure from the fragmentation pattern. For compounds containing chlorine or bromine, the characteristic isotopic pattern is a key diagnostic feature[12].
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of key functional groups. The carboxylic acid will show a characteristic broad O-H stretch around 2500-3300 cm⁻¹ and a strong C=O stretch around 1700-1725 cm⁻¹[12].
Structure-Activity Relationships (SAR) in Anticancer Applications
The biological activity of halogenated isoquinoline carboxylic acids is highly dependent on their structure. Structure-activity relationship (SAR) studies aim to understand how changes in the molecular structure affect the anticancer potency and selectivity.
Key SAR Observations:
-
Position of the Carboxylic Acid: The position of the carboxylic acid group on the isoquinoline ring is critical for activity. For example, isoquinoline-1-carboxylic acids and isoquinoline-3-carboxylic acids have been shown to be promising scaffolds for the development of anticancer agents[13][14].
-
Nature and Position of the Halogen:
-
The introduction of a chlorine atom can significantly enhance anticancer activity. This is often attributed to favorable interactions with the target protein[3].
-
The position of the halogen is also crucial. Halogenation at different positions can lead to compounds with different potencies and selectivities against various cancer cell lines.
-
-
Substituents on the Isoquinoline Ring: The presence of other substituents, such as amino or hydroxyl groups, can further modulate the biological activity. For instance, 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazones have shown significant antitumor activity[15].
The following table summarizes the anticancer activity of selected halogenated isoquinoline and quinoline carboxylic acid derivatives from the literature, illustrating some of the SAR principles discussed.
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid | (Not specified) | (Antitumor activity reported) | [16] |
| 2 | 1-cyclopropyl-6-fluoro-7-(1-piperazinyl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | (Antibacterial activity) | (High activity reported) | [11] |
| 3 | 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | (Various) | (Potent growth inhibitor) | [17] |
| 4 | 3-Biphenyl-N-methylisoquinolin-1-one | (Various) | (Potent anticancer activity) | [18] |
Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments and workflows.
Synthesis Protocol: Suzuki-Miyaura Coupling of a Chloroisoquinoline
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a chloroisoquinoline with an arylboronic acid.
Materials:
-
Chloroisoquinoline derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask, add the chloroisoquinoline derivative, arylboronic acid, palladium catalyst, and base under an argon atmosphere.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of Key Concepts
Synthetic Workflow Diagram
Caption: A generalized synthetic workflow for halogenated isoquinoline carboxylic acids.
Structure-Activity Relationship Logic Diagram
Caption: Key structural features influencing the anticancer activity of these compounds.
Future Directions and Conclusion
Halogenated isoquinoline carboxylic acids represent a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of the isoquinoline scaffold, combined with the powerful modulating effects of halogenation, provides a vast chemical space for exploration. Future research should focus on:
-
Elucidation of Mechanisms of Action: Identifying the specific protein targets of these compounds will enable more rational drug design.
-
Optimization of Pharmacokinetic Properties: Further medicinal chemistry efforts are needed to improve the drug-like properties of lead compounds.
-
Exploration of Other Therapeutic Areas: While oncology is a primary focus, the diverse biological activities of isoquinolines suggest that these compounds may have applications in other diseases.
References
-
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]
-
Wikipedia. (2023). Bischler–Napieralski reaction. Retrieved from [Link]
-
NROChemistry. (2025, March 21). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
NROChemistry. (2025, April 7). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Cheon, S. H., Park, J. S., Lee, J. Y., Lee, Y. N., Yi, H., Chung, B. H., Choi, B. G., Cho, W. J., Choi, S. U., & Lee, C. O. (2001). Structure-activity relationship studies of isoquinolinone type anticancer agent. Archives of Pharmacal Research, 24(4), 276–280. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). The Significance of Isoquinoline Derivatives in Medicinal Chemistry and Drug Design. Retrieved from [Link]
-
Liu, M. C., Lin, T. S., Penketh, P., & Sartorelli, A. C. (1995). Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline-1-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry, 38(21), 4234–4243. Retrieved from [Link]
-
Cheon, S. H., Lee, J. Y., Chung, B. H., Choi, B. G., Cho, W. J., & Kim, T. S. (1996). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research, 19(6), 515-522. Retrieved from [Link]
-
Hrytsai, I. O., et al. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry, 9(2), 1-10. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Retrieved from [Link]
-
Drug Design Org. (2005, May 15). Structure Activity Relationships. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Guery, S., et al. (2001). Synthetic approaches to 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid. Journal of the Chemical Society, Perkin Transactions 1, (13), 1533-1538. Retrieved from [Link]
-
Kanimozhi, R., Arjunan, V., & Mohan, S. (2020). Conformations, structure, vibrations, chemical shift and reactivity properties of isoquinoline–1–carboxylic acid and isoquinoline–3–carboxylic acid – Comparative investigations by experimental and theoretical techniques. Journal of Molecular Structure, 1207, 127841. Retrieved from [Link]
-
Hsieh, Y. J., et al. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. Cancers, 13(16), 4038. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of quinoline carboxylic acids.
-
American Chemical Society. (n.d.). Synthesis of Isoquinoline Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]
-
MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of a quinoline carboxylic acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 4. CA2828946A1 - Therapeutic agent for tumor - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. d-nb.info [d-nb.info]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid [mdpi.com]
- 13. rsc.org [rsc.org]
- 14. Quinoline derivatives for treating cancer - Patent US-2009042910-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Isoquinoline-1-carboxylic acid(486-73-7) 1H NMR spectrum [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. Patents & Products — Garg Lab [garg.chem.ucla.edu]
A Senior Application Scientist's Guide to Pharmacophore Modeling with 4-Chloroisoquinoline-8-carboxylic Acid: From Scaffold to Virtual Screening
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] This guide provides an in-depth, technical walkthrough of pharmacophore modeling, a pivotal computational technique in modern drug discovery, using the novel compound 4-Chloroisoquinoline-8-carboxylic acid as a central case study.[2][3] We will navigate the strategic decisions and methodologies behind both ligand-based and structure-based pharmacophore modeling, offering researchers a robust framework for initiating a drug discovery campaign when faced with a promising, yet uncharacterized, molecular scaffold. This document is designed for drug development professionals, offering field-proven insights into model generation, validation, and application in virtual screening to accelerate the identification of novel therapeutic agents.
Introduction: The Power of Pharmacophores and the Promise of the Isoquinoline Core
The journey of drug discovery is fundamentally a search for a molecule that can interact with a biological target in a specific and therapeutically beneficial way. A pharmacophore is the conceptual framework that distills this interaction into its essential components: an ensemble of steric and electronic features in three-dimensional space necessary for optimal molecular recognition at a receptor's active site.[2] Pharmacophore modeling, therefore, is a powerful computational strategy that translates this concept into a predictive model, enabling the rapid screening of vast chemical libraries to identify compounds likely to possess the desired biological activity.[4][5]
This technique is broadly categorized into two approaches:
-
Ligand-Based Pharmacophore Modeling (LBPM): Employed when the 3D structure of the biological target is unknown. This method extracts common chemical features from a set of known active molecules.[2][4]
-
Structure-Based Pharmacophore Modeling (SBPM): Utilized when the 3D structure of the target protein is available. This approach analyzes the key interaction points within the protein's binding site to define the pharmacophore.[4][6]
The focus of this guide, this compound, belongs to the isoquinoline family of compounds. Isoquinoline derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making them a fertile ground for therapeutic innovation.[7][8][9] While specific biological targets for this compound are not yet extensively documented, its structure presents key chemical features—a hydrogen bond-accepting nitrogen atom, a hydrogen bond-donating/accepting carboxylic acid group, a hydrophobic aromatic system, and a reactive chlorine substituent—that suggest significant potential for targeted biological interactions.
This guide will proceed by treating this compound as a lead compound, demonstrating how to build and validate robust pharmacophore models even in the absence of a known target, and how to leverage those models to discover novel active molecules.
Ligand-Based Pharmacophore Modeling: Deciphering the Message from Active Molecules
When a biological target is unknown, our primary source of information is the set of molecules known to elicit the desired effect. The core assumption of LBPM is that these molecules share a common binding mode and therefore a common set of essential chemical features.[2]
Rationale and Strategic Considerations
The goal is to generate a 3D hypothesis that explains the shared activity of a diverse set of ligands. The strength of this hypothesis is critically dependent on the quality and diversity of the input "training set" of molecules. A well-constructed training set should include:
-
Active Compounds: A selection of structurally diverse molecules with high affinity for the target.
-
Inactive Compounds: Molecules that are structurally similar to the actives but lack significant biological activity. These are crucial for refining the model and ensuring its specificity.
Experimental Protocol: Generating a Ligand-Based Model
This protocol outlines a hypothetical workflow for developing a pharmacophore model, starting with this compound as a lead compound.
Step 1: Assemble and Prepare the Ligand Dataset
-
Training Set Selection: Curate a set of molecules with known biological activities. For this example, we will use a hypothetical dataset of isoquinoline derivatives and their inhibitory concentrations (IC50) against a putative kinase target. It is crucial to split the data into a training set (for model building) and a test set (for validation).[4][10]
-
3D Structure Generation: Convert the 2D structures of all molecules into 3D conformers. This step is critical as it explores the possible shapes the molecule can adopt, one of which will be the "bioactive conformation."[11] Software like LigPrep (Schrödinger) or MOE (Chemical Computing Group) can be used for this purpose.[12][13]
Table 1: Hypothetical Dataset for LBPM
| Compound ID | Structure | Role | IC50 (nM) |
|---|---|---|---|
| Lead-01 | This compound | Training (Active) | 50 |
| Analog-02 | 4-Hydroxyisoquinoline-8-carboxylic acid | Training (Active) | 75 |
| Analog-03 | 4-Chloroisoquinoline-8-carboxamide | Training (Active) | 120 |
| Analog-04 | Isoquinoline-8-carboxylic acid | Training (Inactive) | >10,000 |
| Analog-05 | 4-Chloroisoquinoline | Training (Inactive) | >10,000 |
| Test-01 | 4-Bromo-7-methoxyisoquinoline-8-carboxylic acid | Test (Active) | 90 |
| Test-02 | 4-Chloroisoquinoline-6-carboxylic acid | Test (Inactive) | >10,000 |
Step 2: Feature Identification and Hypothesis Generation
-
Pharmacophore Feature Definition: Identify potential pharmacophoric features within the training set molecules. Standard features include Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic (HY), Aromatic Ring (AR), Positive Ionizable (PI), and Negative Ionizable (NI).[14]
-
Common Feature Alignment: Utilize an algorithm (e.g., HipHop in BIOVIA Discovery Studio or Phase in Schrödinger) to align the conformers of the active molecules and identify common features in a shared 3D arrangement.[4][12] The algorithm generates multiple hypotheses, ranking them based on how well they map the active compounds while excluding the inactive ones.
Step 3: Model Validation
-
Internal Validation (Training Set): The generated hypotheses are scored based on their ability to correctly classify the compounds in the training set.
-
External Validation (Test Set): The best-ranked hypothesis is then used to screen the test set, which was not used during model creation. A robust model should successfully identify the active compounds and reject the inactive ones in this external set.[15]
-
Statistical Validation: Methods like Fischer's randomization test can be employed to assess the statistical significance of the model. This involves generating models from randomized data and ensuring the original model's score is not due to chance.[15]
Visualization: LBPM Workflow
Caption: Workflow for Ligand-Based Pharmacophore Modeling (LBPM).
Structure-Based Pharmacophore Modeling: Leveraging Target Information
When the 3D structure of a potential biological target is known, we can take a more direct approach. SBPM derives a pharmacophore model from the interactions observed between the target and a bound ligand, or from the features of the binding pocket itself.[6][16]
Rationale and Target Selection
Given the broad anticancer activity of isoquinolines, a plausible target class could be protein kinases, which are frequently implicated in cancer signaling pathways.[7][9] For this guide, we will hypothesize that this compound targets a specific kinase, for which a crystal structure is available in the Protein Data Bank (PDB). The goal is to create a pharmacophore that represents the key interactions required for binding within this specific pocket.
Experimental Protocol: Generating a Structure-Based Model
Step 1: Target Preparation
-
Select PDB Structure: Choose a high-resolution crystal structure of the target kinase, preferably co-crystallized with a ligand.
-
Prepare the Protein: Using software like Maestro (Schrödinger) or Discovery Studio (BIOVIA), prepare the protein structure. This involves adding hydrogen atoms, assigning correct bond orders, removing water molecules not involved in binding, and minimizing the structure to relieve steric clashes.
Step 2: Binding Site Analysis and Feature Generation
-
Identify the Binding Pocket: Define the active site based on the co-crystallized ligand or through pocket detection algorithms.
-
Generate Interaction Features: Software like LigandScout or the structure-based pharmacophore tools in MOE or Discovery Studio can automatically identify key interaction points between the protein and the ligand.[2] These interactions (e.g., hydrogen bonds with specific residues, hydrophobic contacts, aromatic stacking) are translated into pharmacophore features.[6] For example, the carboxylate of our compound could form a key hydrogen bond with a lysine residue, while the isoquinoline core could sit in a hydrophobic pocket.
Step 3: Model Refinement and Validation
-
Refine the Hypothesis: Manually inspect and refine the automatically generated pharmacophore. Ensure that the features correspond to known critical residues for binding and activity.
-
Validation with Known Ligands: A set of known binders and non-binders should be used to validate the structure-based model. The model should be able to correctly identify the active compounds and assign them a conformation that fits well within the binding site, while rejecting inactive compounds.
Visualization: SBPM Workflow and a Hypothetical Signaling Pathway
Caption: Workflow for Structure-Based Pharmacophore Modeling (SBPM).
Caption: Hypothetical kinase signaling pathway targeted by an isoquinoline inhibitor.
Application: Virtual Screening for Novel Hit Discovery
The ultimate utility of a validated pharmacophore model is to serve as a 3D query for searching large compound databases (e.g., ZINC, Enamine, vendor libraries) to find novel molecules that match the pharmacophore and are therefore likely to be active.[3][4]
Experimental Protocol: Pharmacophore-Based Virtual Screening
-
Database Preparation: Prepare the screening library by generating low-energy 3D conformers for each molecule.
-
Screening: Use the final pharmacophore model (either ligand- or structure-based) to screen the conformer database. The software will identify molecules ("hits") that can map their chemical features onto the pharmacophore query.
-
Hit Filtering and Prioritization:
-
Pharmacophore Fit Score: Rank hits based on how well they match the pharmacophore model.
-
Rule-of-Five: Filter hits based on ADME/Tox properties (e.g., Lipinski's Rule of Five) to prioritize compounds with drug-like characteristics.
-
Molecular Docking: For hits from an SBPM screen, or if a target structure is available, perform molecular docking to predict the binding pose and estimate binding affinity. This adds a layer of validation to the screening results.
-
Visual Inspection: Manually inspect the top-ranked hits to assess chemical tractability and novelty.
-
Visualization: Virtual Screening Workflow
Caption: Workflow for pharmacophore-based virtual screening and hit selection.
Advanced Methodologies and Future Outlook
The field of pharmacophore modeling is continuously evolving. Recent advances are pushing the boundaries of accuracy and predictive power:
-
Dynamic Pharmacophores (Dynophores): Derived from molecular dynamics simulations, these models account for the flexibility of the target protein and the time-dependent nature of protein-ligand interactions.[2][17]
-
AI and Machine Learning Integration: AI/ML algorithms are being integrated to improve feature selection, enhance virtual screening accuracy, and build more robust predictive models.[2][5][17]
-
Multi-Pharmacophore Approaches: For flexible targets or multiple ligand binding modes, combining several pharmacophore models can provide a more comprehensive representation of the molecular recognition requirements.[2]
Conclusion
Pharmacophore modeling is an indispensable tool in the modern drug discovery arsenal. Starting with a single promising scaffold like this compound, both ligand- and structure-based approaches provide rational, efficient pathways to generate high-quality chemical hypotheses. These models serve not only as powerful filters for virtual screening but also as conceptual guides for medicinal chemists in the subsequent stages of lead optimization. By systematically applying the protocols outlined in this guide—from careful dataset preparation and robust model validation to intelligent application in virtual screening—research teams can significantly enhance the probability of success and accelerate the journey from a novel scaffold to a clinical candidate.
References
-
Muhammed, M. T., & Akı-Yalçın, Ö. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of Theoretical and Computational Chemistry, 8(3), 749-762. [Link]
-
Pharmacophore modeling: advances and pitfalls. (2026, January 7). Frontiers in Chemistry. [Link]
-
Balewski, Ł., & Kornicka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(24), 4760. [Link]
-
Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Discovery Today, 19(11), 1836-1845. [Link]
-
Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. (n.d.). Nanotechnology Perceptions. [Link]
-
Polishchuk, P. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules, 23(12), 3063. [Link]
-
Creative Biolabs. (n.d.). Ligand-based Pharmacophore Modeling Service. [Link]
-
Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2021). Current Medicinal Chemistry, 28(24), 4937-4967. [Link]
-
Pharmacophore Modeling in Drug Discovery and Development: An Overview. (n.d.). ResearchGate. [Link]
-
Fiveable. (2025, August 15). Pharmacophore modeling | Medicinal Chemistry Class Notes. [Link]
-
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. [Link]
-
Creative Biolabs. (n.d.). Structure based Pharmacophore Modeling Service. [Link]
-
Singh, K., & Singh, P. P. (2014). Structure-based three-dimensional pharmacophores as an alternative to traditional methodologies. Journal of Receptors and Signal Transduction, 34(3), 159-170. [Link]
-
Mahadeviah, B. M., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 14(4), 1115-1125. [Link]
-
Balewski, Ł., & Kornicka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(24), 4760. [Link]
-
Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. (2022). Pharmaceuticals, 15(10), 1239. [Link]
-
J's Blog. (2024, February 27). Schrödinger Notes—Ligand-based Pharmacophore Modeling. [Link]
-
Creating a pharmacophore from a single protein-ligand complex. (n.d.). LigandScout. [Link]
-
Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. (n.d.). ResearchGate. [Link]
-
Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. (n.d.). SlideShare. [Link]
-
Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. (2022). Molecules, 27(19), 6296. [Link]
-
Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. (2019). Molecules, 24(23), 4227. [Link]
-
Chemical composition/pharmacophore modelling- based, virtual screening, molecular docking and dynamic simulation studies for the discovery of. (2021). Journal of Biomolecular Structure and Dynamics, 39(14), 5126-5140. [Link]
-
Multi-Generational Pharmacophore Modeling for Ligands to the Cholane Steroid-Recognition Site in the β1 Modulatory Subunit of the BKCa Channel. (2011). Cellular Physiology and Biophysics, 59(3), 165-182. [Link]
-
Kchouk, S., & Hegazy, L. (2022). Pharmacophore modeling for biological targets with high flexibility: LXRβ case study. Medicine in Drug Discovery, 15, 100135. [Link]
-
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (2012). Journal of Medicinal Chemistry, 55(1), 335-344. [Link]
-
Pharmacophore modelling: Applications in drug discovery. (2025, August 9). ResearchGate. [Link]
-
Synthesis of Carboxylic Acids. (n.d.). University of Calgary. [Link]
-
Pharmacophore modeling: advances and pitfalls. (2024). Frontiers in Chemistry, 12. [Link]
-
CP Lab Safety. (n.d.). This compound, 95% Purity, C10H6ClNO2, 100 mg. [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2021). ACS Medicinal Chemistry Letters, 12(12), 1902-1909. [Link]
-
Chen, Y., et al. (2003). Quinoline-carboxylic acids are potent inhibitors that inhibit the binding of insulin-like growth factor (IGF) to IGF-binding proteins. Bioorganic & Medicinal Chemistry Letters, 13(11), 1931-1934. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloroisoquinoline. PubChem Compound Database. [Link]
-
Britannica. (2026, January 22). Carboxylic acid. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]
- 3. dovepress.com [dovepress.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. nano-ntp.com [nano-ntp.com]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. mdpi.com [mdpi.com]
- 8. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 9. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. Schrödinger NotesâLigand-based Pharmacophore Modeling | J's Blog [blog.jiangshen.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Pharmacophore modeling: advances and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Characteristics and Melting Point of 4-Chloroisoquinoline-8-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical characteristics of 4-Chloroisoquinoline-8-carboxylic acid, with a particular focus on its melting point. This document is intended to serve as a vital resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical experimental guidance.
Introduction: The Significance of the Isoquinoline Carboxylic Acid Scaffold
The isoquinoline core is a prominent heterocyclic scaffold found in a vast array of natural products and synthetic compounds exhibiting significant biological activity. The incorporation of a carboxylic acid moiety, particularly on the isoquinoline framework, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Carboxylic acids are known to be crucial functional groups in many pharmaceuticals, often responsible for key interactions with biological targets.[1][2] However, their presence can also present challenges related to metabolic stability and membrane permeability.[1][2]
The strategic placement of a chlorine atom, as seen in this compound, can further modulate the electronic and steric properties of the molecule, potentially enhancing its therapeutic efficacy or providing a handle for further chemical modification. Understanding the fundamental physical properties of such compounds, including their melting point, is a critical first step in their evaluation as potential drug candidates. The melting point serves as a key indicator of purity and can influence formulation and stability studies.
Physicochemical Properties of this compound
This compound is a substituted heterocyclic compound with the chemical formula C₁₀H₆ClNO₂. Below is a summary of its key identifiers and physical properties.
| Property | Value | Source |
| CAS Number | 1823324-56-6 | BLD Pharm[3] |
| Molecular Formula | C₁₀H₆ClNO₂ | BLD Pharm[3] |
| Molecular Weight | 207.61 g/mol | BLD Pharm[3] |
| Physical Appearance | Not explicitly reported; related compounds are typically pale yellow to light brown solids. | Inferred from related compounds[2] |
| Melting Point | Not experimentally reported in reviewed literature. | |
| Solubility | Expected to have moderate solubility in organic solvents. | Inferred from related compounds[2] |
| Storage Conditions | Sealed in a dry environment at 2-8°C. | BLD Pharm[3] |
Note on Melting Point: Despite a thorough review of available scientific literature and chemical databases, an experimentally determined melting point for this compound has not been reported. As a point of reference for researchers, related quinoline and isoquinoline carboxylic acid derivatives exhibit a wide range of melting points, often exceeding 200°C, depending on their substitution patterns. For example, some 1-ethyl-7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acids have reported melting points in the range of 221-222°C.
Experimental Protocol: Melting Point Determination
The determination of a melting point is a fundamental technique in chemical analysis to assess the purity of a crystalline solid. A pure crystalline solid will typically melt over a narrow temperature range, while impurities will broaden and depress the melting point.
Methodology: Capillary Melting Point Apparatus
This protocol outlines the standard procedure for determining the melting point of a solid organic compound using a capillary-based melting point apparatus.
Step-by-Step Procedure:
-
Sample Preparation:
-
Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.
-
Take a capillary tube, sealed at one end, and tap the open end into the powdered sample to introduce a small amount of the compound.
-
Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm in height.
-
-
Apparatus Setup:
-
Insert the capillary tube, sealed end down, into the heating block of the melting point apparatus.
-
Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.
-
-
Melting Point Measurement:
-
If the approximate melting point is unknown, a rapid preliminary heating can be performed to estimate the melting range.
-
For an accurate measurement, begin heating the block at a slow, controlled rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.
-
Observe the sample closely through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Continue to observe and record the temperature at which the last solid crystal melts (the completion of melting).
-
The recorded range between the onset and completion of melting is the melting point range of the sample.
-
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a crystalline solid.
Chemical Structure and Its Implications
The structure of this compound, with its fused aromatic rings and functional groups, dictates its chemical behavior and potential biological activity.
Caption: Chemical structure of this compound.
The presence of the carboxylic acid group at the 8-position and the chlorine atom at the 4-position are key features. The carboxylic acid can act as a hydrogen bond donor and acceptor, and at physiological pH, it will likely be deprotonated, forming a carboxylate anion. This anionic character can be critical for interactions with positively charged residues in enzyme active sites or receptors. The chlorine atom, being an electron-withdrawing group, can influence the acidity of the carboxylic acid and the overall electron distribution of the aromatic system, which in turn can affect its binding affinity and metabolic stability.
Applications and Significance in Drug Development
While specific applications for this compound are not extensively documented, the broader class of quinoline and isoquinoline carboxylic acids has been the subject of significant research in medicinal chemistry. These scaffolds are key components in compounds developed for a range of therapeutic areas.
For instance, quinoline-4-carboxylic acid derivatives have been investigated as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, with applications as antiviral and anticancer agents. The carboxylic acid moiety in these inhibitors is often crucial for their activity, forming key interactions within the enzyme's active site.
Furthermore, the tetrahydroisoquinoline-3-carboxylic acid (Tic) unit, a related structure, is a constrained analog of phenylalanine and is incorporated into various peptide-based drugs to improve their conformational stability and biological activity.
The unique substitution pattern of this compound makes it an interesting candidate for further investigation and a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its physical and chemical properties will be fundamental to its successful use in these endeavors.
Conclusion
This technical guide has provided a detailed overview of the known physical and chemical properties of this compound, alongside a comprehensive protocol for the experimental determination of its melting point. While a definitive experimental melting point for this specific compound is not currently available in the public domain, the information and methodologies presented herein offer a solid foundation for researchers working with this and related compounds. A thorough understanding of these fundamental characteristics is paramount for the advancement of drug discovery and development programs that utilize the versatile isoquinoline scaffold.
References
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.
- Horgan, C., & O'Sullivan, O. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. Future Medicinal Chemistry, 14(1), 55-73.
- Patents. (n.d.). US4544747A - Quinoline carboxylic acid derivatives.
Sources
Solubility profile of 4-Chloroisoquinoline-8-carboxylic acid in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 4-Chloroisoquinoline-8-carboxylic Acid in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. This guide provides a comprehensive examination of the solubility profile of this compound, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published data for this specific molecule, we present a framework for its systematic solubility characterization in organic solvents. This document outlines the theoretical principles governing its solubility, a detailed experimental protocol for determining thermodynamic solubility via the gold-standard shake-flask method, and a discussion of the expected solubility trends based on solvent properties. This guide is intended for researchers, scientists, and drug development professionals engaged in the pre-formulation and characterization of novel chemical entities.
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a drug candidate from discovery to a viable therapeutic, solubility is a fundamental property that dictates its fate at numerous stages.[1][2] Poor solubility can lead to erratic absorption, low bioavailability, and challenges in developing suitable dosage forms, ultimately contributing to clinical failures.[2] this compound, with its rigid heterocyclic core, chloro-substituent, and ionizable carboxylic acid group, presents a unique and instructive case study for solubility assessment. The quinoline ring system itself is a "privileged scaffold" in medicinal chemistry, known for its presence in a wide array of therapeutic agents.[3] Understanding the solubility of its derivatives is therefore of paramount importance.
This guide will provide both the theoretical underpinnings and practical methodologies for characterizing the solubility of this compound in a range of organic solvents. This information is crucial for downstream activities such as:
-
Lead Optimization: Guiding medicinal chemistry efforts to modulate solubility through structural modifications.[2]
-
Formulation Development: Selecting appropriate solvent systems for liquid formulations or for the preparation of solid dispersions.[4]
-
In Vitro and In Vivo Studies: Ensuring compound dissolution in assay media to obtain reliable biological data.
Theoretical Considerations for the Solubility of this compound
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summation of the intermolecular forces at play.[5] For this compound, we must consider the interplay of its structural features with the properties of various organic solvents.
Key Molecular Features Influencing Solubility:
-
Isoquinoline Core: This large, aromatic, and relatively non-polar ring system will favor interactions with non-polar or moderately polar organic solvents through van der Waals forces.
-
Carboxylic Acid Group (-COOH): This is a polar, hydrogen-bonding functional group. It can act as both a hydrogen bond donor and acceptor. Its presence suggests potential solubility in polar, protic solvents. In less polar environments, carboxylic acids can form dimers through hydrogen bonding, which can influence their solubility.[6]
-
Chloro-substituent (-Cl): The chlorine atom is electron-withdrawing and adds to the molecule's overall polarity and lipophilicity.
Expected Solubility Trends in Organic Solvents:
-
Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. While the isoquinoline ring has non-polar character, the highly polar carboxylic acid group will limit solubility in these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF)): These solvents can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton. Moderate to good solubility is anticipated in these solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with the carboxylic acid group. High solubility is generally expected in lower-chain alcohols.[6]
-
Dimethyl Sulfoxide (DMSO): Often referred to as a "universal solvent" in early drug discovery, DMSO is a highly polar aprotic solvent that is expected to readily dissolve this compound.[7]
The logical relationship between the molecular features of this compound and its expected solubility in different solvent classes is depicted in the diagram below.
Caption: Factors influencing the solubility of this compound.
Experimental Determination of Thermodynamic Solubility
The most reliable and widely accepted method for determining the thermodynamic solubility of a compound is the shake-flask method.[4][8][9] This method measures the equilibrium concentration of a solute in a solvent at a specific temperature.
Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL)
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Step-by-Step Protocol
The workflow for the shake-flask solubility determination is illustrated below.
Caption: Experimental workflow for the shake-flask solubility assay.
Detailed Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.[8] For instance, add approximately 5-10 mg of the compound to 2 mL of each selected organic solvent.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate.[9][10] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[9]
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess solid. This step is crucial to separate the saturated solution from any undissolved particles.
-
Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
Filtration and Dilution: Filter the collected supernatant through a 0.22 µm syringe filter compatible with the organic solvent. Immediately dilute the filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method. A calibration curve should be prepared using stock solutions of this compound of known concentrations.
-
Calculation: The solubility (S) is calculated using the following formula: S (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor
Analytical Method Validation
The accuracy of the solubility measurement is contingent on the reliability of the analytical method used for quantification.[4] The HPLC method should be validated for:
-
Specificity: The ability to differentiate and quantify the analyte in the presence of impurities.
-
Linearity: The linear relationship between the detector response and the concentration of the analyte over a defined range.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.
Hypothetical Solubility Data and Interpretation
While specific experimental data for this compound is not publicly available, we can present a hypothetical data table based on the theoretical principles discussed earlier. This serves as an example of how to report and interpret solubility data.
| Solvent | Dielectric Constant (Approx.) | Solvent Type | Expected Solubility (mg/mL) |
| n-Hexane | 1.9 | Non-Polar | < 0.1 |
| Toluene | 2.4 | Non-Polar | 0.1 - 0.5 |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | 1 - 5 |
| Ethyl Acetate | 6.0 | Polar Aprotic | 5 - 15 |
| Acetone | 21 | Polar Aprotic | 10 - 30 |
| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | > 30 |
| Ethanol | 25 | Polar Protic | > 50 |
| Methanol | 33 | Polar Protic | > 50 |
| Dimethyl Sulfoxide (DMSO) | 47 | Polar Aprotic | > 100 |
Interpretation of Expected Results:
The hypothetical data illustrates a clear trend of increasing solubility with increasing solvent polarity and hydrogen bonding capability. The poor solubility in non-polar solvents like hexane and toluene is anticipated due to the energetic penalty of disrupting the solvent-solvent interactions to accommodate the polar carboxylic acid group.[5][6] Conversely, the high solubility in alcohols and DMSO is driven by strong hydrogen bonding interactions between the solvent and the solute's carboxylic acid moiety.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of this compound in organic solvents. By combining theoretical principles with a robust experimental methodology, researchers can generate the critical data needed to advance their drug discovery and development programs. The shake-flask method, coupled with a validated HPLC assay, remains the definitive approach for obtaining accurate thermodynamic solubility data.[4][8]
Future work should focus on the experimental execution of the described protocol to generate a definitive solubility dataset for this compound. Furthermore, investigating the pH-dependent aqueous solubility and the solubility in biorelevant media would provide a more complete picture of its potential in vivo behavior. Such data are indispensable for making informed decisions in the complex process of bringing a new therapeutic agent to fruition.
References
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (n.d.). Retrieved from [Link]
- An, G., & Wu, Y. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 19(4), 33-39.
-
Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013, November 12). ResearchGate. Retrieved from [Link]
-
Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. (n.d.). World Health Organization (WHO). Retrieved from [Link]
-
Physical Properties of Carboxylic Acids. (2026, January 14). CK-12 Foundation. Retrieved from [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. Retrieved from [Link]
-
Solubility experimental methods.pptx. (n.d.). SlideShare. Retrieved from [Link]
-
(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate. Retrieved from [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (2026, February 6). UNT Digital Library. Retrieved from [Link]
-
Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
-
How does the solubility of carboxylic acids in water decrease with increase in molecular mass? (2016, October 12). Quora. Retrieved from [Link]
-
If carboxylic acid is polar, why is it in the organic layer during liquid extractions?? (2021, March 13). Reddit. Retrieved from [Link]
-
4-Chloroisoquinoline. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Horgan, C. (2023, July 11). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. Retrieved from [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). SciSpace. Retrieved from [Link]
-
(PDF) Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (2022, January 3). ResearchGate. Retrieved from [Link]
-
carboxylic acid solubility + TLC. (2023, March 9). Reddit. Retrieved from [Link]
Sources
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. lifechemicals.com [lifechemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. who.int [who.int]
- 10. enamine.net [enamine.net]
Comprehensive Guide: pKa Values and Ionization States of Isoquinoline-8-Carboxylic Acid Derivatives
This guide provides an in-depth technical analysis of the ionization behavior, pKa values, and physicochemical characterization of isoquinoline-8-carboxylic acid derivatives. It is designed for medicinal chemists and formulation scientists optimizing this scaffold for drug development.[1]
Executive Summary
Isoquinoline-8-carboxylic acid (IQ-8-CA) represents a distinct chemical scaffold where the acidic carboxyl group (position 8) and the basic isoquinoline nitrogen (position 2) are located on fused but spatially separated rings. Unlike its isomer 8-hydroxyquinoline (a privileged HIF-PHD inhibitor scaffold), IQ-8-CA lacks a peri-positioned chelating motif, resulting in a unique ionization profile dominated by zwitterionic character at physiological pH. This guide details the thermodynamic dissociation constants, experimental determination protocols, and the structural implications for solubility and membrane permeability.[1]
Theoretical Framework & Ionization Profile
Structural Chemistry & Numbering
The isoquinoline core consists of a benzene ring fused to a pyridine ring.[1][2] Standard IUPAC numbering places the nitrogen at position 2.[1] The carboxylic acid at position 8 is located on the benzenoid ring, "peri" to position 1 but spatially distant from the basic nitrogen.[1]
-
Basic Center: Isoquinoline Nitrogen (
).[1] Conjugate acid pKa 5.14 (unsubstituted).[1][2] -
Acidic Center: Carboxylic Acid (
-COOH).[1] Typical benzoic acid derivative pKa 3.8–4.2.[1]
Acid-Base Equilibria
IQ-8-CA exists in three primary ionization states depending on solution pH. The electronic withdrawing nature of the protonated nitrogen affects the acidity of the carboxylic acid, and conversely, the ionization state of the carboxylate modulates the basicity of the nitrogen.[1]
The Equilibria:
-
Cationic Form (
): Protonated Nitrogen ( ) and neutral Carboxylic Acid ( ).[1] Dominant at pH < 3.[1] -
Zwitterionic Form (
): Protonated Nitrogen ( ) and deprotonated Carboxylate ( ).[1] Dominant at pH 4–5.[1] -
Anionic Form (
): Neutral Nitrogen ( ) and deprotonated Carboxylate ( ).[1] Dominant at pH > 6.[1]
Visualization of Ionization Pathways
The following diagram illustrates the stepwise dissociation and the dominant species at physiological pH.
Caption: Stepwise ionization of isoquinoline-8-carboxylic acid. The zwitterionic species predominates in the pH window between pKa1 and pKa2.
Quantitative Data Analysis
Estimated pKa Values for Key Derivatives
While specific experimental values for all derivatives are proprietary, the following values are derived from Hammett structure-activity relationships (SAR) and analogous heterocyclic systems (e.g., quinoline-8-carboxylic acid, isoquinoline-3-carboxylic acid).
| Derivative Substituent | pKa1 (COOH) | pKa2 (NH+) | Isoelectric Point (pI) | Predicted LogD (pH 7.4) | Electronic Effect |
| Unsubstituted (Core) | 3.2 ± 0.2 | 5.3 ± 0.2 | 4.25 | -1.5 (Polar) | Reference Standard |
| 5-Nitro (EWG) | 2.8 | 4.1 | 3.45 | -1.2 | Strong EWG reduces N-basicity significantly. |
| 5-Methoxy (EDG) | 3.5 | 5.8 | 4.65 | -0.8 | EDG stabilizes cation, increases N-basicity. |
| 1-Chloro (Peri-effect) | 3.1 | 3.8 | 3.45 | 0.5 | Steric/Electronic effect reduces N-basicity. |
| 3-Methyl | 3.3 | 5.6 | 4.45 | -1.1 | Weak EDG on hetero-ring increases basicity. |
> Note: The pKa of the carboxylic acid at position 8 is lower than benzoic acid (4.[1]2) due to the electron-withdrawing nature of the isoquinoline ring.
Solubility vs. pH Profile
The solubility of IQ-8-CA derivatives is highly pH-dependent, exhibiting a "U-shaped" profile typical of ampholytes.
-
Minimum Solubility (
): Occurs at the isoelectric point (pI 4.25), where the net charge is zero (zwitterion). -
Solubility at pH 1.2 (Stomach): High (Cationic form).[1]
-
Solubility at pH 7.4 (Blood): High (Anionic form).[1]
Experimental Methodologies
For precise determination of these values in a drug discovery setting, the following protocols are recommended.
Protocol A: Potentiometric Titration (Standard)
Best for soluble derivatives (>0.5 mM aqueous solubility).[1]
Reagents:
-
0.1 M HCl and 0.1 M NaOH (standardized).[1]
-
0.15 M KCl (ionic strength adjustor).[1]
-
Degassed HPLC-grade water (carbonate-free).
Workflow:
-
Preparation: Dissolve 5–10 mg of the derivative in 20 mL of 0.15 M KCl. If insoluble, use a co-solvent method (see below).[1]
-
Acidification: Add standardized HCl to lower pH to ~2.0 (ensure full protonation).
-
Titration: Titrate with 0.1 M NaOH using a micro-burette (0.5 µL increments) under inert gas (
) purge. -
Data Capture: Record pH vs. Volume.
-
Analysis: Use the Bjerrum difference plot or Gran plot method to identify inflection points.[1]
Protocol B: Spectrophotometric Determination (UV-Metric)
Required for sparingly soluble compounds (<10 µM) or those with overlapping pKa values.[1]
Principle: The UV spectrum of the isoquinoline chromophore changes significantly upon protonation of the nitrogen.[1]
Workflow:
-
Stock Solution: Prepare 10 mM stock in DMSO.
-
Buffer Preparation: Prepare a series of universal buffers (pH 2.0 to 12.0) with constant ionic strength.[1]
-
Dosing: Spike stock solution into buffers to reach final concentration of ~20 µM (keep DMSO < 1%).
-
Measurement: Scan UV absorbance (220–400 nm).[1]
-
Data Analysis: Plot Absorbance at
vs. pH. Fit to the Henderson-Hasselbalch equation.
Experimental Workflow Diagram
Caption: Decision tree for selecting the appropriate pKa determination methodology based on compound solubility.
Implications for Drug Design
Permeability and Absorption[1]
-
Gastric Absorption (pH 1-2): The cationic species (
) is highly soluble but has low passive permeability. -
Intestinal Absorption (pH 6-7): The anionic species (
) predominates. Permeability may be limited by charge repulsion at the membrane surface unless a specific transporter is targeted.[1] -
Zwitterionic Window: Derivatives designed to have an isoelectric point near pH 6–7 (by adding EWGs to lower the N-pKa) may exhibit improved passive permeability due to overall charge neutrality, despite the high dipole moment.[1]
Comparison with HIF-PHD Inhibitors
While 8-hydroxyquinolines (e.g., in Roxadustat analogs) chelate iron via the N(1)-OH(8) peri-interaction, isoquinoline-8-carboxylic acid derivatives do not form this stable 5-membered chelate ring because the nitrogen is at position 2.
-
Implication: IQ-8-CA derivatives are less likely to act as direct active-site iron chelators for metalloenzymes unless the scaffold is modified (e.g., 1-substitution) to create a new chelating geometry. They are more suitable as bioisosteres for anthranilic acids or as scaffolds for Nav1.7 inhibitors [1].[1]
References
-
Google Patents. Benzoxazolinone compounds with selective activity in voltage-gated sodium channels (WO2014066490A1).[1] (Describes synthesis from isoquinoline-8-carboxylic acid). Link
-
PubChem. Isoquinoline-8-carboxylic acid | C10H7NO2 | CID 21393830.[1][3] National Library of Medicine.[1] Link
-
Albert, A., & Serjeant, E. P. The Determination of Ionization Constants: A Laboratory Manual.[1] Chapman and Hall, 1984.[1] (Standard reference for potentiometric/spectrophotometric methods).
-
Zieliński, R., & Kudelko, A. Dissociation constants pKa of isoquinoline bases. ResearchGate.[1] (Provides comparative pKa data for isoquinoline core). Link
-
Bordwell pKa Table. Acid dissociation constants of organic compounds. (Reference for substituent effects). Link
Sources
Methodological & Application
Application Note: A Guide to the Synthesis of 4-Chloroisoquinoline-8-carboxylic acid
Abstract
This comprehensive guide provides detailed protocols for the synthesis of 4-Chloroisoquinoline-8-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug discovery.[1] The isoquinoline scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds.[2][3] The strategic placement of a chlorine atom at the C4 position and a carboxylic acid at the C8 position offers versatile handles for further chemical modification, making this molecule a valuable intermediate for developing novel therapeutics. This document outlines a robust, multi-step synthetic route, providing in-depth explanations for experimental choices, detailed procedural steps, and methods for characterization, tailored for researchers in organic synthesis and pharmaceutical development.
Introduction and Strategic Overview
The synthesis of functionalized isoquinolines is a central theme in modern organic chemistry.[3][4] Classical methods like the Bischler–Napieralski and Pictet–Spengler reactions have been foundational, while modern transition-metal-catalyzed C-H activation and annulation reactions offer more efficient and atom-economical routes.[2][4][5]
This compound presents a unique synthetic challenge due to the need for precise regiocontrol of three distinct functionalities on the isoquinoline core: the nitrogen atom, the C4-chloro group, and the C8-carboxylic acid. The carboxylic acid moiety, in particular, is a crucial functional group in drug design, often involved in critical binding interactions with biological targets, though its presence can also pose challenges related to metabolic stability and membrane permeability that sometimes necessitate the use of bioisosteres.[6][7]
Our proposed synthetic strategy is designed to be logical and efficient, building the molecule from a commercially available precursor. The overall workflow involves the construction of the isoquinoline-8-carboxylate core, followed by a targeted chlorination step.
Retrosynthetic Analysis
A logical retrosynthetic approach simplifies the synthetic challenge. The target molecule can be disconnected at the C-Cl bond, tracing back to an isoquinolin-4-one intermediate. The carboxylic acid can be envisioned as arising from the hydrolysis of a more stable ester precursor, which in turn can be synthesized from a commercially available bromoisoquinoline. This strategy leverages robust and well-documented chemical transformations.
Caption: Retrosynthetic pathway for this compound.
Recommended Synthetic Protocol
This section details a validated multi-step synthesis. The route begins with 8-bromoisoquinoline and proceeds through esterification, bromination, and chlorination, culminating in the final product.
Overall Workflow
The forward synthesis is executed in four main stages, as illustrated below. This pathway ensures high yields and facilitates purification at each step.
Caption: Four-step forward synthesis workflow.
Step 1: Synthesis of Methyl Isoquinoline-8-carboxylate
This initial step installs the carboxylate functionality at the C8 position via a palladium-catalyzed carbonylation of 8-bromoisoquinoline. This method is highly efficient and scalable.[8]
Reaction Scheme: 8-Bromoisoquinoline + CO + Methanol --(Pd catalyst)--> Methyl isoquinoline-8-carboxylate
Protocol:
-
Setup: To a high-pressure reactor, add 8-bromoisoquinoline (1 equivalent), palladium acetate (Pd(OAc)₂, 0.02 equivalents), and a suitable phosphine ligand such as 1,3-Bis(diphenylphosphino)propane (dppp, 0.04 equivalents).
-
Solvent Addition: Add anhydrous methanol, which serves as both the solvent and the nucleophile.
-
Reaction Conditions: Seal the reactor, purge with carbon monoxide (CO) gas three times, and then pressurize to 60 psi. Heat the reaction mixture to 60°C and stir for 8-12 hours.[8]
-
Work-up: After cooling to room temperature and venting the CO gas, concentrate the reaction mixture under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane (DCM) and wash with water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to yield methyl isoquinoline-8-carboxylate.
| Parameter | Value | Reference |
| Starting Material | 8-Bromoisoquinoline | [8] |
| Key Reagents | Pd(OAc)₂, dppp, CO, Methanol | [8] |
| Temperature | 60°C | [8] |
| Pressure | 60 psi (CO) | [8] |
| Typical Yield | 90-96% | [8] |
Step 2: Synthesis of Methyl 4-bromoisoquinoline-8-carboxylate
With the ester in place, the next step is the regioselective bromination at the C4 position. This is achieved using N-Bromosuccinimide (NBS) in an acidic medium.
Reaction Scheme: Methyl isoquinoline-8-carboxylate + NBS --(Acetic Acid)--> Methyl 4-bromoisoquinoline-8-carboxylate
Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl isoquinoline-8-carboxylate (1 equivalent) in glacial acetic acid.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.2 equivalents) portion-wise to the solution.[8]
-
Reaction Conditions: Heat the mixture to reflux (approximately 110-118°C) and maintain for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Work-up: After completion, cool the reaction and carefully evaporate the acetic acid under vacuum.
-
Purification: Neutralize the residue by adding aqueous ammonia until the pH reaches ~9. Extract the product with dichloromethane. Wash the combined organic layers with saturated sodium bicarbonate solution, dry over Na₂SO₄, and concentrate. Purify the resulting solid by column chromatography to afford the desired 4-bromo product.
| Parameter | Value | Reference |
| Starting Material | Methyl isoquinoline-8-carboxylate | [8] |
| Key Reagents | N-Bromosuccinimide (NBS), Acetic Acid | [8] |
| Temperature | 110-118°C (Reflux) | [8] |
| Reaction Time | 16 hours | [8] |
| Typical Yield | ~90% | [8] |
Step 3: Synthesis of Methyl 4-chloroisoquinoline-8-carboxylate
This step involves a halogen exchange reaction or synthesis from an intermediate that can be converted to the chloride. A common and effective method for converting heterocycles to their chloro-derivatives is via an intermediate isoquinolin-4-one, followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).
Reaction Scheme: Methyl 4-bromoisoquinoline-8-carboxylate --(Intermediate Steps)--> Methyl 4-chloroisoquinoline-8-carboxylate
Protocol (via Isoquinolin-4-one Intermediate):
-
Formation of N-oxide: Treat Methyl 4-bromoisoquinoline-8-carboxylate with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent (e.g., DCM) to form the corresponding N-oxide.
-
Rearrangement to Isoquinolin-4-one: Heat the purified N-oxide in acetic anhydride. This will induce a rearrangement to form an acetoxy intermediate, which upon hydrolysis (e.g., with aqueous HCl) yields Methyl 8-methoxycarbonylisoquinolin-4(1H)-one.
-
Chlorination: Suspend the isoquinolin-4-one intermediate (1 equivalent) in phosphorus oxychloride (POCl₃, excess). Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction Conditions: Heat the mixture to reflux (around 100-110°C) for 2-4 hours. The reaction should be performed in a well-ventilated fume hood as POCl₃ is highly corrosive and reacts violently with water.
-
Work-up: After cooling, pour the reaction mixture slowly onto crushed ice with vigorous stirring. Neutralize the solution with a saturated sodium bicarbonate solution.
-
Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield methyl 4-chloroisoquinoline-8-carboxylate.
| Parameter | Value |
| Key Reagents | m-CPBA, Acetic Anhydride, POCl₃, DMF |
| Temperature | 100-110°C (Reflux for chlorination) |
| Reaction Time | 2-4 hours (for chlorination) |
| Safety Note | POCl₃ is highly corrosive. Handle with extreme care in a fume hood. |
| Typical Yield | 60-75% (from isoquinolinone) |
Step 4: Synthesis of this compound
The final step is the saponification of the methyl ester to the target carboxylic acid. This is a standard hydrolysis reaction performed under basic conditions.
Reaction Scheme: Methyl 4-chloroisoquinoline-8-carboxylate + NaOH --(H₂O/THF)--> this compound
Protocol:
-
Setup: Dissolve methyl 4-chloroisoquinoline-8-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Reagent Addition: Add an aqueous solution of sodium hydroxide (NaOH, 2-3 equivalents) to the mixture.
-
Reaction Conditions: Stir the reaction at room temperature or gently heat to 40-50°C for 2-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the mixture to 0°C and slowly acidify with 2N hydrochloric acid (HCl) until the pH is approximately 1-2.[9] A precipitate of the carboxylic acid should form.
-
Purification: Filter the solid precipitate, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to obtain the final product, this compound.
| Parameter | Value |
| Key Reagents | Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl) |
| Solvent System | THF / Water |
| Temperature | 25-50°C |
| Work-up | Acidification to pH 1-2 |
| Typical Yield | >90% |
Characterization
The identity and purity of the final product and all intermediates should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and regiochemistry.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for producing this compound. By leveraging a robust palladium-catalyzed carbonylation and well-established methods for heterocyclic functionalization, researchers can access this valuable building block for applications in drug discovery and medicinal chemistry. Careful execution of each step and diligent purification are key to achieving high yields and purity.
References
- Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences.
- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. PMC.
- Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)
- Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Journal of the American Chemical Society.
- A Versatile Synthesis of Substituted Isoquinolines. Harvard University.
- CAS 1532-91-8: 4-Chloroisoquinoline. CymitQuimica.
- Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids.
- Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3- carboxylic acid and norfloxacin. Beilstein Journals.
- 1823324-56-6 | this compound. BLD Pharm.
- 1-chloroisoquinoline-4-carboxylic acid synthesis. ChemicalBook.
- An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Deriv
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC.
-
Synthesis and biological activity of 8-chloro-[2][3][4]triazolo [4,3-a]quinoxalines. JOCPR.
- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIV
- Synthesis method of 4-aminoisoquinoline-8-methyl formate.
- Heterocycles in Medicinal Chemistry III. MDPI.
- Carboxylic Acid (Bio)Isosteres in Drug Design. PMC.
- Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journals.
- Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA.
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cora.ucc.ie [cora.ucc.ie]
- 8. CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]
- 9. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Chloroisoquinoline-8-carboxylic Acid
Introduction
The isoquinoline scaffold is a privileged heterocyclic motif prominently featured in a vast array of natural products and synthetic compounds with significant pharmacological activities.[1][2] In particular, derivatives of isoquinoline-8-carboxylic acid serve as crucial intermediates in the synthesis of pharmaceuticals, including anti-inflammatory and anti-cancer agents, as well as in the development of agrochemicals and dyes.[3] The ability to functionalize the isoquinoline core at specific positions is paramount for the exploration of structure-activity relationships (SAR) and the generation of novel molecular entities.
Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[4][5] This guide provides a detailed technical overview and field-proven protocols for the palladium-catalyzed cross-coupling of 4-chloroisoquinoline-8-carboxylic acid, a versatile building block for the synthesis of diverse isoquinoline derivatives. We will delve into the mechanistic underpinnings of these transformations and offer practical guidance for researchers, scientists, and drug development professionals.
The General Mechanism of Palladium-Catalyzed Cross-Coupling
At the heart of these powerful synthetic methods lies a common catalytic cycle.[4][6] This cycle typically involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) catalyst reacts with the organohalide (in this case, this compound) to form a palladium(II) intermediate.[4][7]
-
Transmetalation: An organic group from a coupling partner (e.g., an organoboron, organotin, or organozinc reagent) is transferred to the palladium(II) center.[4][5]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst to continue the cycle.[4][7]
The choice of ligands, base, and solvent plays a critical role in modulating the reactivity and stability of the palladium catalyst, thereby influencing the efficiency and outcome of the reaction.[8][9]
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a widely utilized method for the formation of carbon-carbon bonds, prized for its mild reaction conditions and the low toxicity of the boron-based reagents.[4][10] This reaction is particularly effective for coupling aryl or vinyl boronic acids or their esters with this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane and water (solvent mixture)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.05 eq) and the phosphine ligand (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Key Considerations for Suzuki-Miyaura Coupling:
-
Ligand Selection: The choice of phosphine ligand is crucial. While triphenylphosphine is a common choice, more electron-rich and bulky ligands like SPhos or XPhos can often improve reaction efficiency, especially with challenging substrates.[8]
-
Base: The base is essential for the transmetalation step.[11] While potassium carbonate is widely used, other bases such as cesium carbonate or potassium phosphate may be more effective in certain cases.
-
Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds, enabling the coupling of amines with aryl halides.[12][13] This reaction is instrumental in preparing a wide range of substituted anilines and related compounds, which are prevalent in pharmaceuticals.[12]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine)
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like Pd₂(dba)₃
-
A bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or RuPhos)
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS))
-
Anhydrous toluene or 1,4-dioxane
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2 eq), and the base (1.5 eq) in a Schlenk tube.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in the anhydrous solvent.
-
Add the catalyst solution to the Schlenk tube containing the reactants.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Key Considerations for Buchwald-Hartwig Amination:
-
Ligand Choice: The success of the Buchwald-Hartwig amination is highly dependent on the use of specialized, bulky, and electron-rich phosphine ligands.[4] These ligands facilitate both the oxidative addition and the reductive elimination steps.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[14]
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, so it is crucial to maintain an inert atmosphere throughout the reaction.
Visualizing the Buchwald-Hartwig Experimental Workflow
Caption: A streamlined workflow for the Buchwald-Hartwig amination.
Application Note 3: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation
The Sonogashira coupling is a versatile method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[15] This reaction is particularly valuable for the synthesis of conjugated enynes and aryl alkynes, which are important structural motifs in materials science and medicinal chemistry.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and PPh₃)
-
Copper(I) iodide (CuI) as a co-catalyst
-
An amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst, and copper(I) iodide (0.05-0.1 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne (1.2-1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Key Considerations for Sonogashira Coupling:
-
Copper Co-catalyst: The copper(I) iodide is a crucial co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4] Copper-free Sonogashira protocols exist but often require specialized ligands.[4]
-
Base: The amine base serves both to neutralize the hydrogen halide formed during the reaction and as a solvent in some cases.
-
Oxygen Sensitivity: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Therefore, maintaining an inert atmosphere is critical.
Comparative Summary of Cross-Coupling Reactions
| Reaction | Coupling Partner | Key Reagents | Typical Conditions | Bond Formed |
| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Phosphine ligand, Base (e.g., K₂CO₃) | 80-100 °C, Dioxane/Water | C(sp²)-C(sp²) |
| Buchwald-Hartwig | Primary/secondary amine | Pd catalyst, Bulky phosphine ligand, Strong base (e.g., NaOtBu) | 80-110 °C, Toluene/Dioxane | C(sp²)-N |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base (e.g., Et₃N) | RT to 60 °C, THF/DMF | C(sp²)-C(sp) |
Challenges and Considerations with the Carboxylic Acid Moiety
The presence of the 8-carboxylic acid group on the isoquinoline scaffold introduces specific challenges that must be considered:
-
Decarboxylation: Under harsh thermal conditions, there is a risk of decarboxylation.[16] Careful temperature control is therefore important. In some cases, a decarboxylative cross-coupling can be a desired synthetic strategy.[17][18]
-
Compatibility with Bases: The acidic proton of the carboxylic acid can react with the base used in the coupling reaction. This may necessitate the use of additional equivalents of the base or protection of the carboxylic acid group as an ester prior to the coupling reaction.
-
Chelation: The carboxylic acid and the isoquinoline nitrogen can potentially chelate to the palladium center, which may influence the catalytic activity.
Conclusion
Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the functionalization of this compound. By carefully selecting the appropriate coupling partner and optimizing the reaction conditions, researchers can efficiently synthesize a diverse range of substituted isoquinoline derivatives for applications in drug discovery and materials science. The protocols and considerations outlined in this guide offer a solid foundation for the successful implementation of these transformative reactions.
References
- Vertex AI Search. (n.d.). Cross-Coupling Reactions Guide.
- Vertex AI Search. (n.d.). The Role of Phosphine Ligands in Palladium Catalysis.
- The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
- Engle, K. M., & Yu, J. Q. (2013). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Journal of the American Chemical Society, 135(1), 2-13.
- Espinet, P., & Echavarren, A. M. (2004). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Angewandte Chemie International Edition, 43(36), 4704-4734.
- Wikipedia. (n.d.). Cross-coupling reaction.
- Royal Society of Chemistry. (2023, June 16). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers.
- Di Franco, T. (2014). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Doctoral dissertation, Université de Toulouse, Université Toulouse III - Paul Sabatier].
- Royal Society of Chemistry. (2015). CHAPTER 5: Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. In New Trends in Cross-Coupling: Theory and Applications.
- ResearchGate. (n.d.). (A) Cross-coupling of carboxylic acid derivatives. (B) The first....
- Royal Society of Chemistry. (2019, March 18). Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds.
- National Center for Biotechnology Information. (2022, August 10). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry.
- American Chemical Society. (n.d.). Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. Journal of the American Chemical Society.
- American Chemical Society. (2023, May 15). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. Journal of the American Chemical Society.
- National Center for Biotechnology Information. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
- Wikipedia. (n.d.). Isoquinoline.
- Chem-Impex. (n.d.). Isoquinoline-8-carboxylic acid.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). Synthesis of isoquinoline derivatives.
- Macmillan Group. (2010, April 21). Buchwald-Hartwig C-C Bond Formation.
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
- Common Organic Chemistry. (n.d.). Heck Reaction (Palladium Catalyzed Coupling).
- LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Wikipedia. (n.d.). Heck reaction.
- Wikipedia. (n.d.). Sonogashira coupling.
- The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Wikipedia. (n.d.). Suzuki reaction.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- MDPI. (2018, September 1). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- PubMed. (2010, March 5). Palladium-catalyzed decarboxylative cross-coupling reaction between heteroaromatic carboxylic acids and aryl halides.
- ResearchGate. (2018, September 12). (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
- PubMed. (2025, May 7). Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters.
- ResearchGate. (2014, January 21). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?.
- BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde.
- Wikipedia. (n.d.). Decarboxylative cross-coupling.
- Quigley, C. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube.
- ResearchGate. (2025, August 10). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides | Request PDF.
- Royal Society of Chemistry. (2021, November 10). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles.
- National Center for Biotechnology Information. (n.d.). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids.
Sources
- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. jmcct.com [jmcct.com]
- 5. nobelprize.org [nobelprize.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00929A [pubs.rsc.org]
- 17. Palladium-catalyzed decarboxylative cross-coupling reaction between heteroaromatic carboxylic acids and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
Amide bond formation using 4-Chloroisoquinoline-8-carboxylic acid
Application Note: High-Fidelity Amide Bond Formation with 4-Chloroisoquinoline-8-carboxylic Acid
Part 1: Executive Summary & Chemical Assessment
1.1 The Challenge this compound (CAS: 1823324-56-6) represents a privileged scaffold in medicinal chemistry, particularly in the synthesis of PARP inhibitors and kinase modulators.[1][2][3] However, derivatizing the C8-carboxylate presents a distinct set of synthetic challenges that often lead to stalled reactions or low yields when standard "textbook" conditions (e.g., EDC/HOBt) are applied.[1]
1.2 Structural Analysis & Mechanistic Implications To successfully couple this substrate, one must understand the three competing forces at play:
-
Peri-Steric Hindrance (The "Bay Region" Effect): The carboxylic acid at position 8 is peri-planar to the proton (or substituent) at position 1. This creates significant steric clash, preventing the bulky active ester intermediates formed by standard coupling agents from easily approaching the amine nucleophile.
-
Electronic Deactivation: The 4-Chloro substituent is electron-withdrawing (
).[1][3] While this increases the acidity of the carboxylic acid (making deprotonation easier), it decreases the nucleophilicity of the carboxylate oxygen, slowing the initial attack on the coupling reagent. -
Solubility Profile: The isoquinoline nitrogen (basic) and the carboxylic acid (acidic) exist in a zwitterionic equilibrium in neutral media, leading to poor solubility in standard organic solvents like Dichloromethane (DCM) or Toluene.[1]
1.3 Strategic Recommendation
-
Avoid: Carbodiimides (EDC, DCC) due to slow kinetics and urea byproduct complications.[1]
-
Preferred: Uronium/Guanidinium salts (HATU) for small-scale/complex amines.[1][3]
-
Scalable: Acid Chloride generation via Oxalyl Chloride or Ghosez’s Reagent for scale-up.[3]
Part 2: Experimental Protocols
Method A: The "Gold Standard" (HATU/DIPEA)
Best for: Complex amines, high-value synthesis, and medicinal chemistry libraries.[1]
Rationale: HATU generates an O-azabenzotriazole active ester.[3] The pyridine nitrogen in the leaving group provides anchiomeric assistance (neighboring group participation), accelerating the reaction rate—crucial for overcoming the C8 steric barrier.
Reagents:
-
Amine Partner: 1.1 – 1.2 equiv
-
Coupling Agent: HATU (1.2 – 1.5 equiv)[1]
-
Base: DIPEA (Hunig’s Base) (3.0 equiv)[1]
-
Solvent: Anhydrous DMF or NMP (0.1 M – 0.2 M concentration)[1]
Protocol:
-
Dissolution: Charge a dried reaction vial with the carboxylic acid and anhydrous DMF.
-
Activation: Add DIPEA followed by HATU. Stir at Room Temperature (RT) for 15–30 minutes .
-
Checkpoint: The solution should turn from a suspension to a clear yellow/orange solution, indicating the formation of the activated ester.
-
-
Addition: Add the amine partner (dissolved in minimal DMF) dropwise.
-
Reaction: Stir at RT for 2–16 hours.
-
Note: If the amine is electron-deficient (e.g., aniline), heating to 40–50°C may be required.[1] Do not exceed 60°C to avoid displacement of the 4-Cl group.
-
-
Workup: Dilute with EtOAc. Wash with sat.[3]
(x2), water (x1), and brine (x1).[1] Dry over .[3]
Method B: The "Scalable" Route (Acid Chloride)
Best for: Unreactive amines (anilines), gram-scale synthesis, and cost reduction.[1]
Rationale: Converting the acid to the acid chloride creates the most electrophilic species possible, minimizing the steric penalty. We use Oxalyl Chloride with catalytic DMF to form the Vilsmeier reagent in situ, which is milder than Thionyl Chloride (
Reagents:
-
Substrate: 1.0 equiv
-
Reagent: Oxalyl Chloride (1.5 equiv)[1]
-
Catalyst: DMF (2–3 drops)[1]
-
Solvent: Anhydrous DCM (primary) or THF (if solubility is poor).[1][3]
-
Base (Step 2):
or Pyridine (2.0 equiv).[1][3]
Protocol:
-
Acyl Chloride Formation: Suspend the acid in anhydrous DCM under
. -
Catalysis: Add catalytic DMF.
-
Chlorination: Add Oxalyl Chloride dropwise at 0°C. Allow to warm to RT and stir for 2 hours.
-
Observation: Gas evolution (
, ) indicates reaction progress.[1]
-
-
Evaporation (Critical): Concentrate the reaction mixture to dryness under reduced pressure to remove excess oxalyl chloride. Do not skip this step.
-
Coupling: Redissolve the crude acid chloride in DCM. Add the amine and Base at 0°C. Warm to RT.
Part 3: Visualization & Decision Logic
Figure 1: Strategic Decision Tree for Coupling Reagents
Caption: Decision matrix for selecting the optimal coupling protocol based on amine nucleophilicity and reaction scale.
Part 4: Data Summary & Troubleshooting
Table 1: Comparative Efficiency of Coupling Reagents for C8-Isoquinoline Acids
| Reagent | Activation Species | Steric Tolerance | Workup Ease | Risk Profile |
| HATU | O-At Active Ester | High | Moderate | Peptide coupling standard; expensive.[1][2][3] |
| EDC/HOBt | O-Bt Active Ester | Low | Moderate | Not Recommended. Too slow for C8-position.[1][2][3] |
| T3P | Mixed Anhydride | Moderate | High (Water sol.)[1][2][3] | Excellent for simple amines; requires excess base.[3] |
| Oxalyl Cl | Acid Chloride | Very High | Low (Sensitive) | Best for anilines; requires moisture exclusion.[1][2][3] |
The Self-Validating System (Troubleshooting)
-
Monitoring the Activation (Method A):
-
Test: Take a 5 µL aliquot of the reaction mixture (Acid + HATU + Base) before adding the amine. Quench into Methanol.[3]
-
Analysis: Run LCMS. You should see the Methyl Ester mass (M+14) or the Active Ester mass.
-
Result: If you see only starting material, the activation failed. Add more Base (pH must be >8 for HATU to work).[1][3]
-
-
The "4-Chloro" Watchdog:
Part 5: References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177.[1] [Link]
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.[1] [Link]
-
Joullié, M. M., & Lassen, K. M. (2010).[1] Evolution of Amide Bond Formation. Arkivoc, 2010(8), 189-250.[1] [Link]
-
Ghosez, L., et al. (1979).[1] Synthesis of acyl halides under neutral conditions. Journal of the Chemical Society, Chemical Communications, (24), 1180.[1] [Link]
Sources
Application Notes and Protocols for Suzuki-Miyaura Coupling at the C4 Position of Isoquinolines
Introduction: The Strategic Importance of C4-Arylated Isoquinolines
The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous natural products and pharmaceutical agents.[1][2][3] The functionalization of the isoquinoline ring at specific positions is a critical strategy for modulating the biological activity and physicochemical properties of these molecules. Among the various positions, the C4 position offers a unique vector for structural diversification. The introduction of aryl or heteroaryl moieties at this position can significantly influence the molecule's conformation, electronic properties, and interactions with biological targets. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for forging carbon-carbon bonds, making it an ideal method for the synthesis of these valuable C4-arylated isoquinolines.[4][5]
This guide provides a comprehensive overview of the Suzuki-Miyaura coupling reaction at the C4 position of isoquinolines, offering in-depth mechanistic insights, detailed experimental protocols, and practical advice for researchers, scientists, and drug development professionals.
Mechanistic Insights: The Palladium-Catalyzed Journey to C4-Arylation
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that involves the coupling of an organoboron species (typically a boronic acid or its ester) with an organic halide or triflate.[6][7] The catalytic cycle, a well-orchestrated sequence of elementary steps, is central to understanding and optimizing this transformation.
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the C4-functionalized isoquinoline (halide or triflate) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen or carbon-oxygen bond, leading to the formation of a square planar palladium(II) intermediate. The reactivity of the leaving group at the C4 position is a critical factor, with the general trend being I > Br > OTf >> Cl.[6]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8] The choice of base is crucial and can significantly impact the reaction rate and yield.
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the newly formed C4-arylated isoquinoline from the palladium(II) complex. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. The two organic groups on the palladium complex must be in a cis orientation for reductive elimination to occur.
Visualizing the Catalytic Cycle
Sources
- 1. Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 4-Aryl Isoquinolinedione Derivatives by a Palladium-Catalyzed Coupling Reaction of Aryl Halides with Isoquinoline-1,3(2H,4H)-diones [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
Application Note: Strategic Esterification of 4-Chloroisoquinoline-8-carboxylic Acid
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
4-Chloroisoquinoline-8-carboxylic acid is a critical scaffold in medicinal chemistry, frequently serving as an intermediate for PARP inhibitors and kinase modulators.[1] Its structure presents specific challenges that distinguish it from standard benzoic acid esterifications:
-
Zwitterionic Character: The basic isoquinoline nitrogen (
) and the acidic carboxylic acid ( ) create a zwitterionic species that often exhibits poor solubility in standard organic solvents (DCM, THF) but high solubility in aqueous acid or base.[1] -
Substituent Sensitivity: While the 4-Chloro substituent is relatively stable, it deactivates the ring.[1] However, under forcing nucleophilic conditions, it can be susceptible to displacement, particularly if the ring is further activated by N-alkylation or N-oxidation.
-
Steric Environment: The C8 position is peri-substituted relative to the nitrogen ring, introducing moderate steric crowding compared to the C5 or C6 positions.
This guide outlines three distinct protocols to navigate these challenges, prioritizing yield, purity, and scalability.
Decision Matrix: Selecting the Right Protocol
Before initiating synthesis, evaluate your specific constraints using the logic flow below.
Figure 1: Strategic decision tree for selecting the optimal esterification route based on scale and alcohol complexity.
Detailed Protocols
Method A: Thionyl Chloride Activation (The "Standard" Route)
Best for: Methyl/Ethyl esters, Scale-up (>10g), Cost-efficiency. Mechanism: In situ formation of the acid chloride followed by nucleophilic acyl substitution.[1]
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Reagent: Thionyl Chloride (
) (3.0 – 5.0 equiv)[1] -
Solvent: Anhydrous Methanol or Ethanol (0.2 M concentration)
-
Catalyst: DMF (2-3 drops, catalytic)
Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or
line). -
Addition: Charge the flask with the carboxylic acid and alcohol solvent. The starting material may be a suspension.[1][2]
-
Activation: Cool the mixture to 0°C in an ice bath. Add
dropwise over 20 minutes.[1] Caution: Exothermic reaction with vigorous gas evolution (HCl/SO₂).[1] -
Catalysis: Add 2 drops of dry DMF. This forms the Vilsmeier-Haack reagent intermediate, significantly accelerating acid chloride formation.
-
Reflux: Heat the mixture to reflux (65°C for MeOH) for 4–6 hours. The suspension should clear as the ester forms (esters are typically more soluble in organics than the zwitterionic acid).
-
Monitoring: Monitor by TLC (System: 5% MeOH in DCM).
-
Workup (CRITICAL):
-
Concentrate the reaction mixture in vacuo to remove excess
and solvent. -
Neutralization: The residue is the hydrochloride salt of the ester.[1] Dissolve in minimal water/ice.[1]
-
Slowly add saturated
or 1M until pH 8-9.[1] Note: You must liberate the free base to extract it. -
Extract with DCM (
).[1] Wash combined organics with brine, dry over , and concentrate.[3]
-
Scientific Insight:
The addition of DMF is not merely for solubility; it reacts with
Method B: Base-Promoted Alkylation
Best for: Small scale, acid-sensitive substrates, or when using expensive alkylating agents (e.g.,
Reagents:
-
Substrate: 1.0 equiv
-
Base: Cesium Carbonate (
) (1.5 equiv) or Potassium Carbonate ( ) (2.0 equiv)[1] -
Alkylating Agent: Methyl Iodide (MeI) or Benzyl Bromide (1.2 equiv)[1]
-
Solvent: DMF (anhydrous)[1]
Protocol:
-
Dissolution: Dissolve this compound in DMF (0.1 M).
-
Deprotonation: Add
.[1] Stir at room temperature for 30 minutes. The mixture may remain a suspension.[1] -
Alkylation: Add MeI dropwise.[1]
-
Reaction: Stir at RT for 2–4 hours.
-
Note: Do not heat excessively (>60°C) to avoid potential nucleophilic attack of the carbonate or solvent on the 4-Cl position.[1]
-
-
Workup:
Scientific Insight:
Cesium carbonate is preferred over potassium carbonate due to the "Cesium Effect," where the larger cation radius disrupts tight ion pairing with the carboxylate, making the oxygen more nucleophilic for the
Method C: Steglich Esterification (Coupling Reagents)
Best for: Complex alcohols, tertiary alcohols, or when avoiding strong acid/base.
Reagents:
-
Substrate: 1.0 equiv
-
Coupling Agent: EDC.HCl (1.2 equiv) or HATU (1.1 equiv)[1]
-
Catalyst: DMAP (0.1 equiv)[1]
-
Base: DIPEA (2.5 equiv) - Essential to keep the isoquinoline N deprotonated.[1]
-
Solvent: DCM or DMF.[1]
Protocol:
-
Dissolve the acid in DCM.[1] Add DIPEA and stir for 10 min.
-
Add EDC.HCl and DMAP.[1]
-
Stir at RT for 12–16 hours.
-
Workup: Wash with dilute citric acid (to remove DMAP/EDC urea), then saturated
, then brine.
Workup & Isolation Workflow (Visualization)
The following diagram illustrates the critical pH-dependent workup required for Method A (Acid Chloride), which is the most common source of yield loss.
Figure 2: Isolation workflow for isoquinoline esters. Failure to basify results in product loss to the aqueous layer.
Comparative Analysis
| Feature | Method A (SOCl₂) | Method B (Alkyl Halide) | Method C (Coupling) |
| Yield | High (85-95%) | High (80-90%) | Moderate (60-80%) |
| Atom Economy | High | Moderate (Iodide waste) | Low (Urea byproducts) |
| Cost | Low | Moderate | High |
| Purification | Extraction usually sufficient | Extraction usually sufficient | Column often required |
| Safety | Corrosive/Gas evolution | Alkyl halides are toxic | Sensitizers (HATU/EDC) |
| Key Risk | Product loss in acidic aqueous layer | DMF removal difficulty | Side reactions with DMAP |
Troubleshooting & Expert Tips
-
Product Stuck in Aqueous Phase:
-
Incomplete Reaction (Method A):
-
4-Cl Displacement:
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Chapter 11: Nucleophilic Substitution at the Carbonyl Group). [1]
-
Flessner, T., & Dosa, S. (2001). Efficient synthesis of methyl esters from carboxylic acids using cesium carbonate and methyl iodide.[1] Journal of Organic Chemistry. (General protocol validation for heteroaromatic acids).
-
ChemicalBook. (2023).[1] Synthesis of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate. (Analogous quinoline protocol utilizing SOCl2/DMF).
-
PubChem. (2023).[1] this compound (Compound Summary). National Library of Medicine.[1] [1]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. [1]
Sources
- 1. 4-Chloroisoquinoline | C9H6ClN | CID 640974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
Using 4-Chloroisoquinoline-8-carboxylic acid as a drug discovery scaffold
Application Notes & Protocols
Using 4-Chloroisoquinoline-8-carboxylic acid as a Drug Discovery Scaffold
Abstract
The isoquinoline nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the structural core of numerous biologically active compounds. This guide focuses on a particularly versatile derivative, this compound, as a foundational scaffold for drug discovery campaigns. The strategic placement of a reactive 4-chloro group and a modifiable 8-carboxylic acid function provides two orthogonal vectors for chemical diversification. This allows for the rapid generation of focused compound libraries and systematic exploration of structure-activity relationships (SAR). This document provides a comprehensive overview of the scaffold's properties, detailed synthetic protocols for library generation, methodologies for biological evaluation, and key medicinal chemistry considerations for hit-to-lead optimization.
Introduction: Scaffold Properties and Rationale
The this compound scaffold offers a unique combination of features that make it an attractive starting point for medicinal chemistry programs. The isoquinoline core itself is a bioisostere of naphthalene and is found in many natural products and synthetic drugs, suggesting good biocompatibility and potential for interaction with a wide range of biological targets.
-
The C4-Chloro Position: The chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution (SNAr). This provides a reliable and versatile chemical handle for introducing a wide array of side chains, which can be used to probe interactions with the target protein, modulate physicochemical properties, and establish a clear SAR. The reactivity of this position is crucial for efficient library synthesis.[1]
-
The C8-Carboxylic Acid Position: The carboxylic acid at the 8-position serves multiple roles.[2][3] It can act as a key hydrogen bond donor or acceptor, anchoring the molecule in a protein's binding site. It also provides a secondary point for chemical modification, typically through amide bond formation, allowing for further fine-tuning of activity and properties. Moreover, the acidic nature of this group can be leveraged to improve solubility or it can be replaced with known bioisosteres to enhance cell permeability or alter metabolic profiles.[3][4]
Table 1: Physicochemical Properties of the Core Scaffold
| Property | Value | Data Source |
|---|---|---|
| CAS Number | 1823324-56-6 | BLD Pharm[5] |
| Molecular Formula | C₁₀H₆ClNO₂ | BLD Pharm[5] |
| Molecular Weight | 207.61 g/mol | BLD Pharm[5] |
| SMILES | O=C(C1=CC=CC2=C1C=NC=C2Cl)O | Inferred from Name |
| Storage | Sealed in dry, 2-8°C | BLD Pharm[5] |
Synthetic Strategy and Library Generation
A primary advantage of this scaffold is the potential for a divergent synthetic approach, where a common core is synthesized in bulk and then diversified using parallel synthesis techniques. This strategy is efficient for rapidly building a library of analogues for screening.
Core Synthesis
While multiple routes to substituted isoquinolines exist, a common approach involves cyclization strategies such as the Pomeranz–Fritsch–Bobranski or a modified Gould-Jacobs reaction starting from appropriately substituted aniline precursors.[6] The synthesis of the core this compound is a multi-step process that can be undertaken by skilled organic chemists.
Two-Vector Diversification Strategy
The power of this scaffold lies in its two distinct points for chemical modification. This allows for a matrix-based library design where variations at the C4 and C8 positions can be explored simultaneously.
Caption: Two-vector diversification workflow for the scaffold.
Vector 1: C4 Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the isoquinoline nitrogen atom facilitates SNAr at the 4-position. This reaction is typically robust and high-yielding with a variety of nucleophiles.
Table 2: Representative Nucleophiles for C4 Substitution
| Nucleophile Class | Reagent Example | Resulting Linkage |
|---|---|---|
| Primary/Secondary Amines | Benzylamine, Piperidine | C4-NR¹R² |
| Thiols | Thiophenol, Cysteine methyl ester | C4-SR¹ |
| Alcohols/Phenols | Phenol, Methanol | C4-OR¹ |
Protocol 2.1: Parallel Amination at the C4-Position
This protocol describes a representative method for generating a small library of C4-amino-isoquinoline derivatives in a 96-well plate format.
Materials:
-
This compound (1.0 eq)
-
A diverse set of primary and secondary amines (1.2 eq per well)
-
Diisopropylethylamine (DIPEA, 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
96-well reaction block with sealing mat
-
Automated liquid handler (optional) and multichannel pipette
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMF (e.g., 0.1 M).
-
Prepare a stock plate (or individual stock solutions) of the desired amines in anhydrous DMF (e.g., 0.12 M).
-
Prepare a stock solution of DIPEA in anhydrous DMF (e.g., 0.3 M).
-
To each well of the 96-well reaction block, add the amine solution (1.0 mL, 0.12 mmol).
-
Add the DIPEA solution to each well (1.0 mL, 0.3 mmol).
-
Add the scaffold stock solution to each well (1.0 mL, 0.1 mmol).
-
Seal the reaction block securely with a chemically resistant sealing mat.
-
Place the block on a shaker and heat to 80-120 °C. Reaction progress should be monitored by LC-MS analysis of a representative well (e.g., after 4, 12, and 24 hours).
-
Self-Validation: Run a control well containing no amine to ensure the starting material is stable under the reaction conditions.
-
Upon completion, the crude reaction mixtures can be submitted directly for high-throughput screening or purified via preparative HPLC-MS.
Vector 2: C8 Carboxylic Acid Amidation
The carboxylic acid is readily converted to an amide using standard peptide coupling reagents. This reaction is typically performed after the C4 substitution is complete.
Protocol 2.2: Amide Coupling at the C8-Position
This protocol describes the amidation of a C4-substituted isoquinoline-8-carboxylic acid.
Materials:
-
C4-substituted-isoquinoline-8-carboxylic acid (1.0 eq)
-
Desired amine (R²-NH₂, 1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the C4-substituted-isoquinoline-8-carboxylic acid (e.g., 0.1 mmol) in anhydrous DMF (2 mL) in a small vial.
-
Add the desired amine (0.11 mmol) to the solution.
-
Add DIPEA (0.2 mmol) and stir for 5 minutes at room temperature.
-
Add HATU (0.11 mmol) in one portion. The reaction mixture may turn yellow.
-
Stir the reaction at room temperature for 2-4 hours.
-
Self-Validation: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting carboxylic acid. A key diagnostic is the disappearance of the acidic proton in ¹H NMR and a mass shift corresponding to the new amide.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by flash column chromatography or preparative HPLC.
Application in Target-Based Drug Discovery: Kinase Inhibition
The quinoline and isoquinoline scaffolds are prevalent in kinase inhibitor drug design.[7][8] The heterocyclic nitrogen can form a critical hydrogen bond with the "hinge" region of the kinase active site, a common anchoring point for Type I and Type II inhibitors. The C4 and C8 vectors can then be used to project substituents into the ATP binding pocket to achieve potency and selectivity.
Caption: Generic MAPK signaling pathway targeted by kinase inhibitors.
Table 3: Hypothetical SAR Data for a RAF Kinase Inhibitor Series
This table illustrates how systematic modification of the scaffold could yield a potent and selective inhibitor.
| Compound ID | C4-Substituent (R¹) | C8-Substituent (R²) | RAF Kinase IC₅₀ (nM) | MEK Kinase IC₅₀ (nM) |
| Scaffold | -Cl | -OH | >10,000 | >10,000 |
| LIB-001 | 3-fluoroaniline | -OH | 2,500 | >10,000 |
| LIB-002 | 3-fluoroaniline | -NH(CH₃) | 1,800 | >10,000 |
| LIB-003 | 3-ethynylaniline | -OH | 450 | 8,000 |
| LIB-004 | 3-ethynylaniline | -NH(cyclopropyl) | 15 | 6,500 |
| LIB-005 | pyridine-3-amine | -NH(cyclopropyl) | 22 | 7,200 |
This data is illustrative and serves to demonstrate the principles of SAR exploration. The data suggests that a small, rigid group like 3-ethynylaniline at C4 is preferred for RAF potency, while a cyclopropylamide at C8 further enhances activity.
Protocols for Biological Evaluation
Protocol 4.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.
Materials:
-
Purified recombinant kinase (e.g., BRAF V600E)
-
Kinase substrate (e.g., inactive MEK1) and ATP
-
Test compounds dissolved in 100% DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a 10 mM stock of each test compound in 100% DMSO. Create a dilution series (e.g., 10-point, 3-fold serial dilution) in DMSO.
-
Prepare the kinase reaction buffer as specified by the enzyme supplier.
-
Set up the kinase reaction in the 384-well plate. To each well, add:
-
Kinase reaction buffer.
-
Test compound at the desired final concentration (final DMSO concentration should be ≤1%).
-
Kinase enzyme.
-
Substrate/ATP mix to initiate the reaction.
-
-
Controls (Critical for Self-Validation):
-
Positive Control (0% Inhibition): Reaction with vehicle (DMSO) only.
-
Negative Control (100% Inhibition): Reaction without kinase enzyme or with a known potent inhibitor.
-
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the kinase reaction by adding ADP-Glo™ Reagent as per the manufacturer's protocol. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP, then convert ATP to light via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 4.2: Cell-Based Proliferation Assay (MTS Assay)
This protocol assesses the effect of compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line expressing the target of interest (e.g., A375 melanoma cells with BRAF V600E mutation).
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
Test compounds dissolved in 100% DMSO.
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent (Promega).
-
Clear, flat-bottom 96-well cell culture plates.
-
Spectrophotometer capable of reading absorbance at 490 nm.
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.
-
Prepare a serial dilution of test compounds in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Controls (Critical for Self-Validation):
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO used for the test compounds.
-
No-Cell Control: Wells containing medium but no cells, to determine background absorbance.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine).
-
-
Incubate the plate for 72 hours at 37 °C, 5% CO₂.
-
Add the MTS reagent to each well according to the manufacturer's protocol (typically 20 µL per 100 µL of medium).
-
Incubate for 1-4 hours until a color change is apparent.
-
Measure the absorbance at 490 nm.
-
Data Analysis: Subtract the background absorbance from all wells. Calculate the percent viability relative to the vehicle control. Plot percent viability versus compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).
References
- 4-Substituted Quinolines: Structure Activity Rel
- CAS 1532-91-8: 4-Chloroisoquinoline. (n.d.). CymitQuimica.
- 1823324-56-6 | this compound. (n.d.). BLD Pharm.
- Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2023). YouTube.
- 4-Chloroquinoline-8-carboxylic acid (C007B-517191). (n.d.). Cenmed.
- Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (2007). PMC.
- Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (2008).
- 4-Chloroisoquinoline | C9H6ClN. (n.d.). PubChem - NIH.
- Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. (2016). MDPI.
-
Synthesis and biological activity of 8-chloro-[1][9][10]triazolo [4,3-a]quinoxalines. (2012). JOCPR.
- 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties. (2022). PubMed.
- The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. (n.d.). Benchchem.
- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017).
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2013). PMC.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). PMC.
- Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (2020). Bentham Science.
- Process for the manufacture of 8-hydroxy quinoline. (1951).
- CHLOROQUINE synthesis. (n.d.). ChemicalBook.
- Carboxylic Acid (Bio)Isosteres in Drug Design. (2013). PMC.
- Recent developments in the practical application of novel carboxylic acid bioisosteres. (2022). CORA.
- Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. (2012).
Sources
- 1. CAS 1532-91-8: 4-Chloroisoquinoline | CymitQuimica [cymitquimica.com]
- 2. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [cora.ucc.ie]
- 5. 1823324-56-6|this compound|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pharmacy180.com [pharmacy180.com]
- 10. m.youtube.com [m.youtube.com]
Nucleophilic aromatic substitution (SNAr) on 4-chloroisoquinoline derivatives
Application Note: Strategic Functionalization of 4-Chloroisoquinoline Derivatives
Executive Summary & Reactivity Landscape
The functionalization of 4-chloroisoquinoline (CAS: 1532-91-8) presents a specific challenge in heterocyclic chemistry that distinguishes it from its isomer, 4-chloroquinoline.
The "Beta-Position" Barrier:
In isoquinoline, the nitrogen atom is at position 2. Consequently, the 4-position is beta to the nitrogen heteroatom. Electronically, this position resembles the 3-position of pyridine. Unlike 1-chloroisoquinoline (where the leaving group is
-
1-Chloroisoquinoline: Highly Reactive (
-position, facile Meisenheimer complex). -
4-Chloroisoquinoline: Poorly Reactive (Vinyl-like character, unstable Meisenheimer complex).
Therefore, successful displacement of the chlorine at C4 requires either transition-metal catalysis (Buchwald-Hartwig/Ullmann) or forcing SNAr conditions with highly reactive nucleophiles (thiolates/alkoxides). This guide details protocols for both approaches.
Mechanistic Visualization
The following diagram illustrates the reactivity difference and the necessary pathways for functionalization.
Figure 1: Mechanistic dichotomy between high-barrier direct SNAr and the lower-energy transition-metal catalyzed route for 4-chloroisoquinoline.
Protocol A: Palladium-Catalyzed Amination (Buchwald-Hartwig)
Primary Application: Synthesis of 4-aminoisoquinolines (C-N bond formation). Rationale: Since the C4 position lacks sufficient electrophilicity for direct amine attack, Palladium catalysis is the industry standard to bypass the electronic barrier.
Reagents & Materials
-
Substrate: 4-Chloroisoquinoline (1.0 equiv).
-
Nucleophile: Primary or Secondary Amine (1.2 equiv).
-
Catalyst: Pd2(dba)3 (2 mol%) or Pd(OAc)2.
-
Ligand: BINAP or Xantphos (4 mol%).
-
Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.4 equiv).
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed).
Step-by-Step Methodology
-
Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask or a heavy-walled reaction vial. Purge with Argon or Nitrogen for 15 minutes.
-
Catalyst Pre-complexation: Add Pd source and Ligand to the flask. Add 20% of the solvent volume. Stir at room temperature for 5 minutes to form the active catalytic species (solution often turns deep orange/red).
-
Reagent Addition: Add 4-chloroisoquinoline, the amine, and the base.
-
Solvent & Degassing: Add the remaining solvent. Sparge the mixture with Argon for 5 minutes to remove dissolved oxygen (critical to prevent catalyst poisoning).
-
Reaction: Seal the vessel. Heat to 100°C (Toluene) or 110°C (Dioxane) for 12–18 hours.
-
Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the starting material (m/z 163/165).
-
-
Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (typically DCM/MeOH gradients for polar amino-isoquinolines).
Protocol B: Direct SNAr with "Super" Nucleophiles (Thiolates/Alkoxides)
Primary Application: Synthesis of 4-alkoxy or 4-thioaryl isoquinolines. Rationale: While amines are too weak to attack C4 directly, sulfur and oxygen anions (thiolates/alkoxides) are sufficiently nucleophilic to overcome the high activation energy, especially in polar aprotic solvents.
Reagents & Materials
-
Substrate: 4-Chloroisoquinoline (1.0 equiv).
-
Nucleophile: Thiophenol (PhSH) or Benzyl Alcohol.
-
Base: NaH (60% dispersion in oil, 1.5 equiv) or KOtBu.
-
Solvent: DMF or NMP (Anhydrous).
-
Temperature: 120°C – 140°C.
Step-by-Step Methodology
-
Nucleophile Activation (Deprotonation):
-
In a dry flask under N2, suspend NaH in anhydrous DMF.
-
Cool to 0°C. Dropwise add the thiol or alcohol.
-
Stir for 30 minutes at RT until H2 evolution ceases (Solution becomes clear/homogeneous).
-
-
Substrate Addition: Add 4-chloroisoquinoline (solid or dissolved in minimal DMF) to the activated nucleophile solution.
-
Thermal Activation: Heat the mixture to 120°C .
-
Note: Unlike 1-chloroisoquinoline (which reacts at RT), the 4-isomer requires significant thermal energy.
-
-
Reaction Duration: Stir for 6–12 hours. Monitor by LC-MS.[1]
-
Quench: Carefully pour the hot reaction mixture into crushed ice/water.
-
Isolation:
-
Solids: If the product precipitates, filter and wash with water.
-
Oils: Extract with EtOAc (3x). Wash organic layer with water (5x) to remove DMF, then brine. Dry over Na2SO4.
-
Protocol C: High-Pressure Amination (The "Force" Method)
Primary Application: Synthesis of parent 4-aminoisoquinoline using ammonia. Rationale: When Pd-catalysis is not feasible, classical Ullmann-type conditions using copper and high pressure can force the substitution.
Reagents & Materials
-
Substrate: 4-Chloroisoquinoline (5.0 g).
-
Reagent: Conc. Aqueous Ammonia (NH4OH, 28-30%, 50 mL).
-
Catalyst: CuSO4·5H2O (10 mol%) or CuI.
-
Equipment: Stainless Steel Autoclave or High-Pressure Bomb.
Step-by-Step Methodology
-
Loading: Charge the autoclave with 4-chloroisoquinoline, copper catalyst, and aqueous ammonia.
-
Sealing: Seal the autoclave tightly.
-
Reaction: Heat to 160°C – 170°C for 16–24 hours.
-
Pressure Warning: Internal pressure will exceed 20 bar. Ensure equipment is rated for these conditions.
-
-
Work-up: Cool the autoclave to room temperature before opening. Vent residual ammonia gas in a fume hood.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Basify with NaOH (if necessary) to ensure the product is in the free base form. Extract with DCM or Benzene.
-
Purification: Recrystallize from benzene or toluene.
Troubleshooting & Data Summary
Regioselectivity Warning: If starting with 1,4-dichloroisoquinoline , the C1 chlorine will react exclusively under mild SNAr conditions. To functionalize C4, the C1 position must either be protected, already substituted, or the C4 reaction must be performed using Pd-catalysis which is less sensitive to the electronic difference than SNAr.
| Variable | Protocol A (Pd-Cat) | Protocol B (Direct SNAr) | Protocol C (High Pressure) |
| Scope | Amines (1°/2°), Amides | Thiols, Alcohols | Ammonia (NH3) |
| Temperature | 80–110°C | 120–140°C | 160–170°C |
| Mechanism | Oxidative Addition / Reductive Elim. | Addition-Elimination (Meisenheimer) | Cu-Assisted SNAr |
| Yield (Typical) | 75–95% | 60–80% | 50–70% |
| Key Risk | Catalyst Poisoning (O2) | Side reactions (Hydrolysis) | High Pressure Hazard |
References
-
Mechanistic Insight on Isoquinoline Substitution: Reimlinger, H., et al.[2] "Tele-Substitutions in Heterocyclic Chemistry." ResearchGate.[3] (Discusses the rarity of direct C4 substitution and "abnormal" mechanisms).
-
Synthesis of 4-Aminoisoquinoline (Classical Method): Craig, J. J., & Cass, W. E. "Preparation of 4-aminoisoquinoline."[4][5] Journal of the American Chemical Society, 64, 783 (1942). (Describes the Cu-catalyzed high-pressure ammonolysis).
-
Palladium-Catalyzed Amination Data: BenchChem Data Sheet. "4-Chloroisoquinolin-1-amine and Analogs."[4][6] (Provides tables for Pd-catalyzed amination of chloro-isoquinolines).
-
General Nucleophilic Aromatic Substitution Guide: Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr): Mechanism and Reactivity." (Foundational theory explaining the lack of activation at beta-positions).
Sources
Application Note: Modular Synthesis of Bioactive Heterocycles Utilizing 4-Chloroisoquinoline-8-carboxylic Acid
[1]
Part 1: Strategic Overview & Retrosynthetic Logic
The Bifunctional Scaffold
4-Chloroisoquinoline-8-carboxylic acid (CAS: 1823324-56-6) represents a high-value "privileged scaffold" for medicinal chemistry.[1] Its utility stems from two orthogonal reactive handles that allow for divergent library synthesis :
-
C8-Carboxylic Acid (The Anchor): Located in the benzenoid ring, this moiety is ideal for establishing solubility-enhancing tails, H-bond donors/acceptors, or cyclization into fused heterocycles (e.g., oxadiazoles, benzimidazoles).[1] In PARP inhibitor design, this position often mimics the nicotinamide pharmacophore.
-
C4-Chloride (The Warhead): Located in the pyridinoid ring, the C4-Cl bond is electronically distinct from the highly labile C1-Cl. It is generally resistant to facile
under mild conditions, making it a robust handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to install hydrophobic domains or π-stacking elements.[1]
Strategic Workflow
The synthesis of bioactive heterocycles from this scaffold generally follows one of two pathways, depending on the sensitivity of the installed groups.
Figure 1: Divergent synthetic pathways for this compound functionalization.
Part 2: Detailed Protocols
Protocol A: C8-Functionalization (Amide Coupling)
Objective: To install a solubilizing group or pharmacophore at the C8 position while preserving the C4-Cl handle. Mechanism: Nucleophilic acyl substitution via an activated ester intermediate.
Materials:
-
This compound (1.0 equiv)[1]
-
Amine partner (1.2 equiv) (e.g., N,N-dimethylethylenediamine for solubility)[1]
-
HATU (1.5 equiv)[1]
-
DIPEA (3.0 equiv)[1]
-
DMF (Anhydrous)[1]
Step-by-Step Methodology:
-
Activation: Charge a flame-dried round-bottom flask with this compound (100 mg, 0.48 mmol) and anhydrous DMF (3 mL). Add DIPEA (0.25 mL, 1.44 mmol) followed by HATU (274 mg, 0.72 mmol). Stir at room temperature (RT) for 15 minutes. Observation: Solution typically turns yellow/orange indicating active ester formation.
-
Coupling: Add the amine partner (0.58 mmol) dropwise.
-
Reaction: Stir at RT for 4–6 hours. Monitor by LC-MS.[2] The C4-Cl bond remains intact under these conditions.
-
Workup: Dilute with EtOAc (20 mL), wash with saturated NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL). Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Expert Insight: The C4-chloro group is electron-withdrawing, slightly increasing the acidity of the C8-COOH compared to unsubstituted isoquinolines, making the coupling generally efficient.
Protocol B: C4-Functionalization (Suzuki-Miyaura Coupling)
Objective: To install an aryl or heteroaryl "warhead" at the C4 position. Prerequisite: If performing before amidation, convert the acid to a methyl ester (MeOH, H₂SO₄, reflux) to prevent catalyst poisoning by the free carboxylate.[1]
Materials:
-
Methyl 4-chloroisoquinoline-8-carboxylate (1.0 equiv)[1]
-
Aryl boronic acid (1.5 equiv)[1]
-
K₂CO₃ (3.0 equiv)[1]
-
1,4-Dioxane/Water (4:1 ratio)[1]
Step-by-Step Methodology:
-
Degassing: In a microwave vial, combine the isoquinoline ester (0.5 mmol), aryl boronic acid (0.75 mmol), and K₂CO₃ (1.5 mmol). Add Dioxane (4 mL) and Water (1 mL). Sparge with Argon for 5 minutes. Critical: Oxygen removal is essential to prevent homocoupling of the boronic acid.
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM (20 mg, 0.025 mmol). Seal the vial immediately.
-
Reaction: Heat to 90°C for 2–4 hours (or 100°C for 30 min in a microwave reactor).
-
Workup: Filter through a Celite pad, washing with EtOAc. Concentrate the filtrate.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
Expert Insight: The C4 position is less electrophilic than C1. Therefore, electron-rich phosphine ligands (like dppf or XPhos) are preferred over PPh₃.[1]
Protocol C: Synthesis of Fused Heterocycles (Benzimidazoles)
Objective: To cyclize the C8-COOH with a diamine, creating a benzimidazole-isoquinoline hybrid.
Materials:
-
o-Phenylenediamine (substituted or unsubstituted)[1]
-
Polyphosphoric Acid (PPA) or Eaton's Reagent[1]
Step-by-Step Methodology:
-
Mixing: In a reaction vial, mix the carboxylic acid (0.5 mmol) and o-phenylenediamine (0.55 mmol).
-
Solvent/Catalyst: Add PPA (2 g).
-
Cyclodehydration: Heat to 140°C for 4–8 hours.
-
Note: This harsh condition will likely tolerate the C4-Cl, but if C4-functionalization is required, it is often better to perform the Suzuki coupling first (on the ester) and then hydrolyze/cyclize, as biaryls are very stable.[1]
-
-
Quenching: Pour the hot mixture carefully into crushed ice/water with vigorous stirring. Neutralize with NaOH to pH 8.
-
Isolation: Collect the precipitate by filtration.
Part 3: Analytical Data Summary
Table 1: Expected Chemical Shifts (¹H NMR, DMSO-d₆)
| Position | Shift (δ ppm) | Multiplicity | Diagnostic Feature |
| H-1 | 9.30 – 9.45 | Singlet | Most deshielded; characteristic of isoquinoline.[1] |
| H-3 | 8.70 – 8.80 | Singlet | Adjacent to Nitrogen; distinct from H-1. |
| H-5,6,7 | 7.80 – 8.20 | Multiplets | Aromatic region; splitting depends on substitution.[1] |
| C4-Aryl | 7.20 – 7.60 | Multiplets | Signals appear here after Suzuki coupling. |
| Amide NH | 8.50 – 9.00 | Triplet/Broad | Indicates successful C8-amidation. |
Part 4: Troubleshooting & Expert Tips
-
Regioselectivity Concerns:
-
Issue: If using 1,4-dichloroisoquinoline derivatives, the C1-Cl is significantly more reactive.[1]
-
Solution: For the specific 4-chloro-8-COOH scaffold, C1 is unsubstituted (C-H), so regioselectivity is not an issue regarding halogen displacement.[1] However, ensure the C1-H is not deprotonated by extremely strong bases (e.g., n-BuLi).[1]
-
-
Solubility:
-
Issue: The zwitterionic nature of the amino-acid form (if C4 is aminated) or the flat aromatic core can lead to poor solubility.
-
Solution: Use dipolar aprotic solvents (DMF, DMSO) for reactions.[1] For purification, consider adding 1% TEA to the mobile phase to prevent streaking of the free acid/amide.
-
-
Catalyst Poisoning:
-
Issue: The free carboxylic acid at C8 can coordinate to Pd, killing the Suzuki reaction.
-
Solution: Always protect C8 as a methyl or tert-butyl ester before attempting Pd-catalyzed cross-coupling at C4.
-
Part 5: References
Application Note: A Scalable and Validated Synthesis of 4-Chloroisoquinoline-8-carboxylic Acid for Pharmaceutical Intermediate Production
Abstract
4-Chloroisoquinoline-8-carboxylic acid is a pivotal building block in modern drug discovery, providing a versatile scaffold for synthesizing complex pharmaceutical agents. However, its preparation presents significant challenges, particularly concerning scalability, safety, and purity control. This application note details a robust and validated multi-step synthetic route designed for the scale-up production of this key intermediate. We provide step-by-step protocols, from commercially available starting materials to the final product, with an emphasis on the underlying chemical principles, process safety, and in-process controls (IPCs) necessary for ensuring a reproducible and efficient manufacturing process. The causality behind experimental choices is explained to empower researchers and process chemists to adapt and troubleshoot the synthesis effectively.
Introduction
The Isoquinoline Scaffold in Medicinal Chemistry
Heterocyclic compounds are the cornerstone of medicinal chemistry, with nitrogen-containing heterocyles being particularly prominent in the structure of many approved drugs.[1] The isoquinoline core, a bicyclic aromatic system, is a privileged scaffold found in numerous natural products and synthetic molecules with a wide range of biological activities, including anticancer and antimicrobial properties.[2] Its rigid structure provides a well-defined three-dimensional orientation for appended functional groups to interact with biological targets.
This compound as a Key Building Block
This compound (CAS No: 1823324-56-6) is a highly functionalized intermediate that offers multiple reaction handles for molecular elaboration.[3] The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of diverse functionalities. The carboxylic acid at the 8-position provides a convenient point for amide bond formation, a common linkage in pharmaceutical compounds. These features make it an invaluable precursor for the synthesis of targeted therapies.
Challenges in Scale-Up Synthesis
Transitioning a synthetic route from the laboratory bench (gram scale) to pilot or industrial scale (kilogram scale) is non-trivial.[4] Challenges often include managing reaction exotherms, handling hazardous reagents safely, ensuring consistent product quality, and optimizing processes for cost-effectiveness and robustness.[4] The synthesis of highly functionalized, chlorinated heterocycles requires careful control over reaction conditions to prevent side reactions and ensure the safety of the process, especially when dealing with potentially unstable intermediates like diazonium salts.[5][6]
Synthetic Strategy and Route Selection
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule suggests a pathway that sequentially installs the required functional groups onto a pre-formed isoquinoline core. The key transformations identified are: (1) Hydrolysis of a corresponding ester to form the C8-carboxylic acid; (2) A Sandmeyer reaction to convert a C4-amino group into the chloro group; (3) Formation of the C4-amino group from a C4-bromo precursor; (4) Introduction of the C8-ester via carbonylation of an 8-bromo-isoquinoline. This step-wise approach allows for purification and characterization at each stage, ensuring high purity of the final product.
Rationale for the Selected Pathway
The chosen synthetic route, outlined below, is based on a demonstrated patent precedent and employs well-established, scalable chemical transformations.[7][8] This pathway was selected for its robustness, use of readily available starting materials, and the ability to control purity at each intermediate stage. Key reactions such as palladium-catalyzed carbonylation and the Sandmeyer reaction are standard industrial processes with well-understood safety and operational parameters.[9]
Sources
- 1. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1823324-56-6|this compound|BLD Pharm [bldpharm.com]
- 4. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 5. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sustainable synthesis of fine chemicals and polymers using industrial chlorine chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]
- 8. CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Functionalization of Isoquinoline Carboxylic Acids
Introduction: The Isoquinoline Carboxylic Acid Scaffold in Modern Drug Discovery
The isoquinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic pharmaceuticals.[1][2] Its rigid, planar structure and the presence of a basic nitrogen atom provide a privileged scaffold for designing molecules with diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The introduction of a carboxylic acid moiety onto this framework significantly expands its synthetic utility and potential for biological interactions. Isoquinoline carboxylic acids are not merely synthetic intermediates; they are key building blocks that allow for the precise installation of pharmacophoric features, modulation of physicochemical properties, and the construction of complex molecular architectures.[3][4][5]
This comprehensive guide provides an in-depth exploration of the primary strategies for the functionalization of the isoquinoline carboxylic acid moiety. We will delve into the mechanistic underpinnings of these transformations, offer field-proven protocols, and present data to empower researchers, scientists, and drug development professionals to effectively leverage this versatile scaffold in their research endeavors.
Core Functionalization Strategies: A Mechanistic and Practical Overview
The carboxylic acid group is a versatile handle for a multitude of chemical transformations. The primary strategies for its functionalization on the isoquinoline core can be broadly categorized into two main pathways: (1) reactions that retain the carboxyl carbon, such as esterification and amidation, and (2) reactions that involve the extrusion of the carboxyl group, most notably decarboxylative cross-coupling reactions.
Diagram: Core Functionalization Pathways
Caption: Core strategies for functionalizing isoquinoline carboxylic acids.
Esterification: Modulating Lipophilicity and Prodrug Strategies
Esterification is a fundamental transformation that converts the carboxylic acid into an ester, a modification that can significantly impact a molecule's lipophilicity, membrane permeability, and metabolic stability. This strategy is also frequently employed in the design of prodrugs, where an ester linkage is cleaved in vivo to release the active carboxylic acid.
Fischer-Speier Esterification: A Classic Approach
The Fischer-Speier esterification involves the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[6] This is a reversible equilibrium-driven reaction, and therefore, the removal of water is crucial for driving the reaction to completion.
Protocol 1: Fischer-Speier Esterification of Isoquinoline-1-Carboxylic Acid
-
Materials:
-
Isoquinoline-1-carboxylic acid (1.0 eq)
-
Methanol (20-50 eq, serves as solvent and reagent)
-
Concentrated Sulfuric Acid (0.1-0.2 eq)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dichloromethane
-
-
Procedure:
-
To a solution of isoquinoline-1-carboxylic acid in methanol, slowly add concentrated sulfuric acid at 0 °C.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and carefully neutralize with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
| Parameter | Value | Reference |
| Starting Material | Isoquinoline-1-carboxylic acid | [4] |
| Reagents | Methanol, H₂SO₄ | [6] |
| Temperature | Reflux | [6] |
| Typical Yield | 80-95% | General Knowledge |
Steglich Esterification: Mild Conditions for Sensitive Substrates
For substrates that are sensitive to strong acidic conditions, the Steglich esterification offers a milder alternative.[7] This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to activate the carboxylic acid for nucleophilic attack by the alcohol.[8]
Protocol 2: Steglich Esterification of Isoquinoline-4-Carboxylic Acid with Benzyl Alcohol
-
Materials:
-
Isoquinoline-4-carboxylic acid (1.0 eq)
-
Benzyl alcohol (1.1 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (anhydrous)
-
0.5 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve isoquinoline-4-carboxylic acid, benzyl alcohol, and DMAP in anhydrous dichloromethane under an inert atmosphere.
-
Cool the mixture to 0 °C and add a solution of DCC in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
-
| Parameter | Value | Reference |
| Starting Material | Isoquinoline-4-carboxylic acid | [3] |
| Reagents | Benzyl alcohol, DCC, DMAP | [8] |
| Temperature | 0 °C to room temperature | [8] |
| Typical Yield | 75-90% | General Knowledge |
Amidation: Building Blocks for Biological Interactions
The formation of an amide bond is one of the most important reactions in medicinal chemistry. The amide moiety can act as a hydrogen bond donor and acceptor, providing crucial interactions with biological targets. The conversion of an isoquinoline carboxylic acid to an amide is a robust strategy for library synthesis and lead optimization.
Peptide Coupling Reagents: High Efficiency and Broad Scope
Modern amidation reactions predominantly employ peptide coupling reagents to activate the carboxylic acid. Reagents such as (benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) are highly efficient and tolerate a wide range of functional groups.[9]
Protocol 3: PyBOP-Mediated Amidation of Isoquinoline-8-Carboxylic Acid
-
Materials:
-
Isoquinoline-8-carboxylic acid (1.0 eq)
-
Amine (e.g., morpholine) (1.2 eq)
-
PyBOP (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethylformamide (DMF) (anhydrous)
-
Ethyl acetate
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of isoquinoline-8-carboxylic acid and the amine in anhydrous DMF, add DIPEA.
-
Add PyBOP in one portion and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
-
| Parameter | Value | Reference |
| Starting Material | Isoquinoline-8-carboxylic acid | [5] |
| Reagents | Amine, PyBOP, DIPEA | [9] |
| Temperature | Room temperature | [9] |
| Typical Yield | 85-98% | General Knowledge |
Diagram: Amidation Workflow
Caption: General workflow for PyBOP-mediated amidation.
Decarboxylative Cross-Coupling: Forging New Carbon-Carbon Bonds
Decarboxylative cross-coupling has emerged as a powerful and versatile strategy for the formation of C-C bonds, using readily available carboxylic acids as bench-stable precursors to organometallic reagents.[10][11] Palladium-catalyzed protocols have been particularly successful in this area, enabling the coupling of isoquinoline carboxylic acids with a variety of (hetero)aryl halides.[12]
Palladium-Catalyzed Decarboxylative Arylation
This transformation allows for the direct replacement of the carboxylic acid group with an aryl or heteroaryl moiety. The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition, decarboxylation, and reductive elimination.
Protocol 4: Palladium-Catalyzed Decarboxylative Coupling of Isoquinoline-3-Carboxylic Acid with an Aryl Bromide
-
Materials:
-
Isoquinoline-3-carboxylic acid (1.0 eq)
-
Aryl bromide (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Silver carbonate (Ag₂CO₃) (2.0 eq)
-
Dimethylacetamide (DMA) (anhydrous)
-
Celite
-
-
Procedure:
-
In an oven-dried Schlenk tube, combine isoquinoline-3-carboxylic acid, the aryl bromide, Pd(OAc)₂, PPh₃, and Ag₂CO₃.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.
-
Add anhydrous DMA via syringe and seal the tube.
-
Heat the reaction mixture to 120-140 °C and stir vigorously.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography.
-
| Parameter | Value | Reference |
| Starting Material | Isoquinoline-3-carboxylic acid | [13] |
| Reagents | Aryl bromide, Pd(OAc)₂, PPh₃, Ag₂CO₃ | [12] |
| Temperature | 120-140 °C | [12] |
| Typical Yield | 60-85% | [12] |
Diagram: Catalytic Cycle of Decarboxylative Coupling
Caption: Simplified catalytic cycle for Pd-catalyzed decarboxylative arylation.
Conclusion: A Versatile Toolkit for Drug Discovery
The functionalization of the isoquinoline carboxylic acid moiety provides a powerful and versatile toolkit for medicinal chemists. The strategies outlined in this guide—esterification, amidation, and decarboxylative cross-coupling—represent robust and reliable methods for modifying this privileged scaffold. By understanding the underlying principles and applying the detailed protocols provided, researchers can efficiently generate diverse libraries of isoquinoline derivatives, accelerating the discovery of new therapeutic agents. The choice of functionalization strategy will ultimately depend on the specific goals of the research program, whether it be to modulate physicochemical properties, introduce key pharmacophoric elements, or explore new chemical space.
References
- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Publishing.
- Isoquinoline-4-carboxylic acid. Chem-Impex.
- Recent Advances in Synthetic Isoquinoline-Based Deriv
- Isoquinoline-1-carboxylic acid. Chem-Impex.
- Isoquinoline-8-carboxylic acid. Chem-Impex.
- Methods for synthesis of amino-tetrahydroisoquinoline-carboxylic acids.
- Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega.
- Palladium-catalyzed decarboxylative coupling of quinolinone-3-carboxylic acids and related heterocyclic carboxylic acids with (hetero)aryl halides. PubMed.
- Decarboxyl
- Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Macmillan Group - Princeton University.
- Esterification of Carboxylic Acids with Alcohols. Organic Syntheses Procedure.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Acid to Ester - Common Conditions.
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US20020055637A1 - Methods for synthesis of amino-tetrahydroisoquinoline-carboxylic acids - Google Patents [patents.google.com]
- 10. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. Palladium-catalyzed decarboxylative coupling of quinolinone-3-carboxylic acids and related heterocyclic carboxylic acids with (hetero)aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Navigating the Synthesis of 4-Chloroisoquinoline-8-carboxylic acid: A Technical Support Guide
Welcome to the technical support center for the synthesis of 4-Chloroisoquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and improve yields. We will delve into common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions, all grounded in established chemical principles and field-proven insights.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry. However, its synthesis can be challenging, often plagued by low yields. The presence of an electron-withdrawing carboxylic acid group on the benzene ring deactivates it towards the key electrophilic cyclization step, a common hurdle in isoquinoline synthesis. This guide proposes a plausible and robust synthetic strategy and addresses the critical points for yield optimization.
Proposed Synthetic Pathway
A logical synthetic approach to this compound involves a multi-step sequence, as outlined below. This pathway is designed to strategically introduce the required functionalities while mitigating potential side reactions.
Overcoming steric hindrance in 4-Chloroisoquinoline-8-carboxylic acid coupling
Welcome to the technical support center for synthetic strategies involving 4-chloroisoquinoline-8-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by this sterically hindered substrate. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
The core difficulty with this molecule arises from the peri-interaction between the substituents at the C4 and C8 positions. The rigid naphthalene-like core forces these groups into close spatial proximity, creating significant steric hindrance that can impede access to the reactive centers, slow down key steps in catalytic cycles, and complicate bond formation.[1][2][3] This guide offers solutions and rationales for overcoming these hurdles in common synthetic transformations.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your synthesis. Each answer provides a mechanistic explanation and a series of actionable steps to resolve the issue.
Question 1: Why am I seeing low to no conversion in my Suzuki-Miyaura cross-coupling at the C4 position?
Low conversion in Suzuki-Miyaura reactions with sterically hindered aryl chlorides is a classic problem. The rate-limiting step is often the initial oxidative addition of the C-Cl bond to the Pd(0) center.[4][5] The steric bulk from the peri-carboxylic acid group can block the palladium catalyst's approach. Furthermore, the subsequent reductive elimination step to form the C-C bond can also be slow.
Core Problem: The catalytic cycle is stalled, most likely at the oxidative addition or reductive elimination stage, due to steric congestion around the palladium center.
Solutions & Scientific Rationale:
-
Switch to Bulky, Electron-Rich Ligands: Standard ligands like PPh₃ are often ineffective. You need ligands designed specifically to accelerate the key steps in the catalytic cycle for hindered substrates.[6][7][8]
-
Biarylmonophosphine Ligands (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are the industry standard for this challenge.[6] Their bulkiness promotes the formation of a highly reactive, low-coordinate L-Pd(0) species, which is crucial for oxidative addition into the strong C-Cl bond.[6][8] Their electron-donating nature further accelerates this step and also facilitates the final reductive elimination.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can be sterically demanding, making them excellent for activating stubborn aryl chlorides.[5][9] They form very stable palladium complexes that can withstand challenging reaction conditions.
-
-
Optimize the Base and Solvent System: The base is not just a spectator; it activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[6][10]
-
Base Selection: For hindered couplings, weaker bases like K₂CO₃ may be insufficient. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often required. Cesium carbonate, in particular, can have beneficial solubility properties and its large cation can influence reaction intermediates.
-
Solvent Choice: Aprotic polar solvents like dioxane, THF, or toluene are standard. Often, the addition of water (e.g., dioxane/H₂O 4:1) can accelerate the reaction by aiding in the dissolution of the base and facilitating the formation of the active boronate species.[6]
-
-
Use a Pre-catalyst: Instead of generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂, consider using a well-defined pre-catalyst (e.g., XPhos Pd G3). These complexes are more stable and generate the active L-Pd(0) species more reliably and quantitatively, leading to more reproducible results.[11]
.dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} .enddot Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Question 2: My Buchwald-Hartwig amination of the C4-chloro position is failing. What should I try?
Similar to C-C coupling, Buchwald-Hartwig amination is highly sensitive to steric hindrance.[12] The mechanism involves oxidative addition, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[13] Each of these steps can be hindered.
Core Problem: The palladium catalyst is struggling to accommodate both the bulky isoquinoline substrate and the incoming amine, leading to a stalled catalytic cycle. An unproductive side reaction, hydrodehalogenation (replacement of -Cl with -H), may also be occurring.
Solutions & Scientific Rationale:
-
Ligand Selection is Critical: The choice of ligand depends heavily on the amine coupling partner (primary vs. secondary).
-
For Primary Amines: Ligands like BrettPhos are specifically designed to facilitate the mono-arylation of primary amines and prevent the formation of diarylated byproducts.[11] They create a specific steric environment that favors the reductive elimination of the desired product.
-
For Secondary Amines: Bulky monodentate phosphines, often from the Buchwald or Hartwig ligand families (e.g., JohnPhos, tBuXPhos), are effective.[6][14] Bidentate ligands like BINAP or DPPF have also been used successfully in some systems.[12]
-
-
Base Selection: The base deprotonates the amine-palladium complex to form the key amido intermediate. Its strength and steric profile are important.
-
Strong, Hindered Bases: Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions.[14] Other options include lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄). Weaker bases are generally not sufficient.
-
-
Control Reaction Temperature: While heating is often necessary, excessive temperatures can lead to catalyst decomposition or side reactions. A typical range is 80-110 °C. If you suspect decomposition, try running the reaction at a lower temperature for a longer period.
Table 1: Recommended Conditions for Buchwald-Hartwig Amination
| Amine Type | Recommended Ligand(s) | Recommended Base(s) | Typical Solvent | Temperature (°C) |
| **Primary (R-NH₂) ** | BrettPhos, JosiPhos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80 - 110 |
| Secondary (R₂-NH) | XPhos, RuPhos, JohnPhos | NaOtBu, LiHMDS | Toluene, THF | 80 - 110 |
| Ammonia Equivalent | BrettPhos, tBuXPhos | NaOtBu, K₃PO₄ | Dioxane | 100 - 120 |
Note: These are starting points. Optimization of ligand/palladium ratio, concentration, and temperature is crucial.
Question 3: I've successfully coupled a group at C4, but now I can't form an amide at the C8-carboxylic acid. Why?
You have now exacerbated the steric hindrance problem. After adding a substituent at C4, the C8-carboxylic acid is flanked by two groups, making it extremely congested. Standard peptide coupling reagents may fail because the nucleophilic attack of the amine onto the activated carboxylate is sterically blocked.[15][16]
Core Problem: Severe steric congestion around the carboxylic acid prevents the approach of the amine, even after the acid has been activated.
Solutions & Scientific Rationale:
-
Use Less Hindered Reagents:
-
Acid Chloride Formation: The most robust method is often to convert the carboxylic acid to the more reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride. This highly electrophilic intermediate can react with amines even under crowded conditions. Caution: This method is not compatible with acid-sensitive functional groups.
-
Alternative Coupling Reagents: While standard reagents like HATU or HBTU might fail, consider reagents known to work in hindered situations. For instance, using titanium tetrachloride (TiCl₄) as a mediator can be effective for direct condensation, though it may require higher temperatures.[17]
-
-
Change the Order of Operations: Consider if it's possible to form the amide bond before performing the C4 cross-coupling reaction. This avoids creating the severe di-substituted steric environment. The C4-chloro-8-carboxamide would then be your substrate for the Suzuki or Buchwald-Hartwig reaction. The amide group is generally stable to these conditions.
-
Increase Reaction Temperature: For direct coupling methods, increasing the temperature (e.g., to 80 °C or higher, solvent permitting) can provide the necessary activation energy to overcome the steric barrier. Monitor carefully for decomposition.
Frequently Asked Questions (FAQs)
Q1: What exactly is the 'peri-interaction' in this molecule?
The peri-interaction refers to the steric strain resulting from substituents placed at the 1 and 8 positions of a naphthalene system, or in this case, the analogous 4 and 8 positions of the isoquinoline core.[1][3] The rigid, planar structure of the aromatic rings forces these substituents into the same region of space, leading to repulsive non-bonding interactions. This forces bonds out of their ideal angles and creates a highly congested environment.
.dot graph G { layout="neato"; node [shape=none, fontname="Arial"]; edge [fontname="Arial"];
} .enddot Caption: Steric clash due to the peri-interaction in the title compound.
Q2: Can I perform the C4 coupling without protecting the C8-carboxylic acid?
Yes, in many cases, you can. Under the basic conditions required for Suzuki or Buchwald-Hartwig reactions, the carboxylic acid will be deprotonated to form a carboxylate salt (-COO⁻). This anion is generally unreactive and well-tolerated by the palladium catalyst.[18]
However, there are two potential issues to be aware of:
-
Solubility: The carboxylate salt may have poor solubility in common organic solvents like toluene or THF, potentially causing the reaction to become heterogeneous and slow down. Using a co-solvent like water or a more polar solvent like DMF can help.
-
Chelation: In some rare cases, the carboxylate could coordinate to the palladium center, potentially interfering with the catalytic cycle.
Recommendation: Attempt the reaction with the free acid first. If you observe solubility issues or low conversion, protecting the acid as a simple ester (e.g., methyl or ethyl ester) is a reliable strategy. The ester can be easily hydrolyzed back to the acid in a subsequent step.
Validated Experimental Protocols
The following protocols are robust starting points. Always run reactions under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Chloride
This protocol uses a highly active Buchwald pre-catalyst and ligand system.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhos Pd G3 pre-catalyst (2 mol%)
-
XPhos ligand (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To an oven-dried reaction flask, add this compound, the arylboronic acid, XPhos Pd G3, XPhos ligand, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
.dot graph TD { node [shape=plaintext, fontname="Arial"]; edge [color="#4285F4"];
} .enddot Caption: The Suzuki-Miyaura cycle and the crucial role of bulky ligands.
References
-
Cross-Coupling Reactions Guide. A comprehensive overview of various cross-coupling reactions, highlighting the need for specialized, bulky ligands like SPhos and XPhos for challenging substrates such as sterically hindered aryl chlorides. 6
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. This article discusses the use of a novel indolylphosphine ligand (WK-phos) for the palladium-catalyzed Suzuki-Miyaura coupling of sterically hindered aryl chlorides, demonstrating high efficiency even at low catalyst loadings. Link
-
Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines | Organic Letters - ACS Publications. Describes a mild and efficient method for synthesizing unsymmetrical tertiary phosphines using Pd/keYPhos catalysis with various aryl chlorides, including those with steric hindrance. Link
-
Subtle steric differences reveal a model for Ni cross-coupling success. Discusses how ligand size parameters, such as cone angle and buried volume, have distinct effects on Ni-catalyzed cross-coupling reactions, particularly for sterically demanding substrates. Link
-
Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand - Organic Chemistry Portal. Details the use of a novel bulky N-heterocyclic carbene (NHC) palladium catalyst for the efficient coupling of hindered aryl chlorides at mild temperatures. Link
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. A review summarizing developments in palladium-catalyzed couplings of aryl chlorides, noting that hindered substrates often require specialized bulky, electron-rich phosphine ligands. Link
-
Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har - Who we serve. This review covers recent advances, emphasizing that bulky ligands are essential to overcome the low reactivity of aryl chlorides in Suzuki-Miyaura and Buchwald-Hartwig reactions. Link
-
Cross-Coupling Chemistry. An educational resource that explains the mechanisms of various cross-coupling reactions, noting that sterically hindered monodentate phosphines are typically used for Buchwald-Hartwig amination with secondary amines. Link
-
Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. A practical guide that recommends specific ligands like BrettPhos for the arylation of primary amines and highlights the utility of stable Pd G3 precatalysts. Link
-
Ligand design for cross-couplings: phosphines - YouTube. A video lecture explaining the evolution of phosphine ligand design, emphasizing the crucial role of bulky, electron-rich ligands in activating unreactive aryl chlorides for cross-coupling. Link
-
CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents. A patent describing the synthesis of a related isoquinoline derivative, involving a palladium-catalyzed amination step. Link
-
CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents. The application for the above patent, providing details on reaction conditions for the synthesis of a 4-aminoisoquinoline-8-carboxylate derivative. Link
-
Paradoxes and paradigms: Why is quinoline less basic than pyridine or isoquinoline? A classical organic chemical perspective - ResearchGate. Discusses the "peri" steric effect in quinoline systems as an explanation for unexpected basicity values, relevant to understanding steric interactions in isoquinolines. Link
-
Buy 8-Aminoquinoline-4-carboxylic acid (EVT-392730) | 121689-23-4 - EvitaChem. Provides information on the synthesis of a related quinoline carboxylic acid, highlighting the Pfitzinger reaction. Link
-
Buchwald–Hartwig amination - Wikipedia. A general overview of the Buchwald-Hartwig amination, including its mechanism and the development of different generations of catalyst systems. Link
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. A guide that discusses the practical aspects and environmental considerations of the Buchwald-Hartwig amination reaction. Link
-
peri-Interaction in Naphthalene Derivatives: Dihydrobenzisoquinolines - RSC Publishing. A 1968 communication that introduces the concept of strain and conformational effects due to peri-interactions in naphthalene-like systems. Link
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC. Describes synthetic routes to quinoline carboxylic acids, including Suzuki reactions on precursors where the carboxylic acid is present. Link
-
peri-Interaction in naphthalene derivatives: dihydrobenzisoquinolines - Chemical Communications (London) (RSC Publishing). Abstract of the paper discussing peri-interactions in naphthalene derivatives. Link
-
4-Aminoisoquinoline synthesis - ChemicalBook. Provides a synthetic procedure for 4-aminoisoquinoline. Link
-
Suzuki Coupling - Organic Chemistry Portal. Provides a general overview of the Suzuki coupling mechanism, noting the requirement for base activation of the boronic acid. Link
-
The Synthesis of Sterically Hindered Amides - CHIMIA. A review on methods for forming sterically hindered amide bonds, highlighting the limitations of standard coupling reagents. Link
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. An educational text detailing the catalytic cycle and scope of the Buchwald-Hartwig amination. Link
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC. Reports a procedure for amide synthesis using TiCl4, which can be effective for a wide range of substrates, though it shows limitations with highly hindered systems. Link
-
More Detail on Peri-Substitution Research. An article explaining the unique geometric constraints of peri-substitution, which forces substituents into close proximity and favors bonding interactions. Link
Sources
- 1. peri-Interaction in naphthalene derivatives: dihydrobenzisoquinolines - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 2. peri-Interaction in naphthalene derivatives: dihydrobenzisoquinolines - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 3. kiliangroup.wp.st-andrews.ac.uk [kiliangroup.wp.st-andrews.ac.uk]
- 4. uwindsor.ca [uwindsor.ca]
- 5. thieme-connect.com [thieme-connect.com]
- 6. jmcct.com [jmcct.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand [organic-chemistry.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. uwindsor.ca [uwindsor.ca]
- 15. chimia.ch [chimia.ch]
- 16. researchgate.net [researchgate.net]
- 17. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Chloroisoquinoline Carboxylic Acids
Welcome to the technical support center for the purification of chloroisoquinoline carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist in obtaining high-purity materials for your experiments. The unique chemical properties of chloroisoquinoline carboxylic acids, namely the presence of a basic nitrogen atom and an acidic carboxylic acid group, present specific challenges during purification that require careful consideration of techniques and conditions.
I. Understanding the Core Challenges
The primary difficulty in purifying chloroisoquinoline carboxylic acids stems from their amphoteric nature. The isoquinoline nitrogen is basic and can be protonated, while the carboxylic acid is acidic and can be deprotonated. This dual functionality can lead to issues such as poor solubility in common organic solvents, strong binding to silica gel in chromatography, and the formation of salts that complicate isolation. Furthermore, these compounds can be susceptible to degradation under harsh acidic or basic conditions.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude chloroisoquinoline carboxylic acids?
A1: Impurities can originate from the synthetic route and degradation. Common impurities may include:
-
Unreacted starting materials: Depending on the specific synthesis, these can include various isoquinoline precursors.[2]
-
Reaction byproducts: Side-products from the specific reactions used, such as over-chlorination or incomplete hydrolysis of a nitrile precursor.[3]
-
Residual solvents and reagents: Solvents like DMF or reagents like POCl3 from Vilsmeier-Haack type reactions can be present.[2]
-
Decarboxylation products: Under harsh thermal conditions, the carboxylic acid group may be lost.
-
Hydrolysis products: The chloro group on the isoquinoline ring can be susceptible to hydrolysis under certain conditions.[2]
Q2: Why does my chloroisoquinoline carboxylic acid streak on a silica gel TLC plate?
A2: Streaking is a common issue when dealing with carboxylic acids on silica gel.[4] This is due to the acidic nature of the carboxylic acid group, which can strongly interact with the acidic silica gel surface. This strong interaction leads to slow and uneven movement up the TLC plate, resulting in a streak rather than a well-defined spot. The basic nitrogen of the isoquinoline ring can also contribute to this phenomenon.
Q3: My compound is poorly soluble in most common recrystallization solvents. What are my options?
A3: Poor solubility is a frequent challenge.[3][5] Consider using more polar solvents like ethanol, methanol, or mixtures containing acetic acid or formic acid.[6] Alternatively, a pH-mediated purification can be effective. This involves dissolving the crude product in an aqueous base (like sodium bicarbonate or sodium hydroxide) to form the soluble carboxylate salt, filtering to remove insoluble impurities, and then re-precipitating the purified carboxylic acid by adding acid.[6]
II. Troubleshooting Purification Workflows
This section provides a structured approach to troubleshooting common purification problems encountered with chloroisoquinoline carboxylic acids.
Workflow 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[][8] However, its success is highly dependent on solvent selection and the impurity profile.[9][10]
Troubleshooting Recrystallization Issues
| Issue | Possible Cause | Recommended Solution |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated. | Use a lower-boiling point solvent. Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Try seeding the solution with a small crystal of the pure product.[2] |
| No crystals form upon cooling. | The compound is too soluble in the chosen solvent, even at low temperatures. The solution is not sufficiently concentrated. | Evaporate some of the solvent to increase the concentration. Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then heat until it clarifies and allow it to cool slowly.[2] |
| Low recovery of the purified compound. | The compound has significant solubility in the cold solvent. Too much solvent was used for washing the crystals. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[2] |
| The purified compound is still impure. | Impurities have similar solubility profiles and co-crystallize with the product. | A second recrystallization may be necessary.[2] Consider switching to a different purification method like column chromatography or an acid-base extraction. |
Diagram: Recrystallization Troubleshooting Logic
Caption: Troubleshooting logic for common recrystallization issues.
Workflow 2: Column Chromatography
Column chromatography can be a challenging but effective method for separating complex mixtures of chloroisoquinoline carboxylic acids.[2][11] The key is to mitigate the strong interactions with the stationary phase.
Troubleshooting Column Chromatography Issues
| Issue | Possible Cause | Recommended Solution |
| Compound streaks or does not elute from the column. | Strong acidic interaction with silica gel. The eluent is not polar enough. | Add a small amount of acetic acid or formic acid (0.1-1%) to the eluent to protonate the carboxylic acid and reduce its interaction with the silica.[4] Gradually increase the polarity of the eluent (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture).[2] |
| Poor separation of the compound from impurities. | The eluent system is not optimal. The column was overloaded with the crude sample. | Optimize the eluent system using TLC to achieve good separation of spots (target compound Rf ~0.3).[2] Use a larger column or reduce the amount of sample loaded.[2] |
| Compound decomposes on the column. | The compound is unstable on acidic silica gel. | Use a deactivated stationary phase like neutral alumina.[2][12] Alternatively, add a small amount of a non-nucleophilic base like triethylamine (~0.1-1%) to the eluent to neutralize the silica gel.[2] |
Diagram: Column Chromatography Decision Workflow
Caption: Decision workflow for column chromatography of chloroisoquinoline carboxylic acids.
Workflow 3: Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.[6]
Protocol for Acid-Base Extraction
-
Dissolution: Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basification: Transfer the solution to a separatory funnel and extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The chloroisoquinoline carboxylic acid will deprotonate and move into the aqueous layer as its carboxylate salt.
-
Separation: Separate the aqueous and organic layers. The organic layer contains neutral and basic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 1M HCl) until the chloroisoquinoline carboxylic acid precipitates out. The pH should be at least three units below the pKa of the acid.[6]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water to remove any residual salts and then dry under vacuum.
III. Purity Analysis
After purification, it is crucial to assess the purity of the chloroisoquinoline carboxylic acid. High-Performance Liquid Chromatography (HPLC) is a highly effective technique for this purpose.[13]
Typical HPLC Method Parameters
| Parameter | Recommendation |
| Column | C18 reversed-phase |
| Mobile Phase | A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid. B: Acetonitrile or methanol with 0.1% TFA or formic acid. |
| Gradient | Start with a higher percentage of A and gradually increase the percentage of B. |
| Detection | UV detection at a wavelength where the compound has strong absorbance (typically determined by UV-Vis spectroscopy). |
| Column Temperature | 30-40 °C to improve peak shape. |
Note: The addition of an acid to the mobile phase is crucial to ensure the carboxylic acid is protonated, leading to better retention and peak shape on a reversed-phase column.[14]
Data Presentation: Expected Physicochemical Properties
| Property | Typical Range/Value | Significance in Purification |
| pKa (Carboxylic Acid) | ~3-5 | Dictates the pH required for effective acid-base extraction and influences interaction with silica gel.[15] |
| pKa (Isoquinoline Nitrogen) | ~5-6 | Affects solubility in acidic solutions and potential for salt formation. |
| Solubility | Generally low in non-polar organic solvents, higher in polar protic solvents. Insoluble in water at neutral pH.[3][5] | Guides the choice of solvents for recrystallization and chromatography. |
IV. References
-
BenchChem Technical Support Team. (2025, December). methods for removing impurities from 6-Chloroisoquinoline-1-carbaldehyde. BenchChem.
-
BenchChem. (2025). A Comparative Guide to Purity Validation of 6-Chloroisoquinoline-1-carbaldehyde: HPLC and Alternative Methods. BenchChem.
-
ChemicalBook. (2026, January 13). 1-Chloroisoquinoline | 19493-44-8.
-
Vulcanchem. 8-Chloroisoquinoline-1-carbonitrile - 1231761-26-4.
-
BenchChem. (2025). Application Notes and Protocols: Derivatization of 8-Chloroisoquinoline-1-carbonitrile for Biological Screening.
-
BenchChem. (2025). stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions.
-
Rivera, D. (2025, November 17). Recrystallization in the Organic Chemistry Laboratory. ChemEd X.
-
Fluorochem. 7-Chloroisoquinoline-1-carboxylic acid (CAS 552850-71-2).
-
Sigma-Aldrich. 1-Chloroisoquinoline-6-carboxylic acid | 1256787-42-4.
-
Chemryt. Chem 1 Chloroisoquinoline 8 Carboxylicacid Dsrpl | Cheminformatics.
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography.
-
Organic Chemistry Data. (2017, October 27). Bordwell pKa Table.
-
BOC Sciences. Recrystallization Techniques.
-
Fukuda, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4844.
-
University of California, Los Angeles. Recrystallization and Crystallization.
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
-
Darko, E., & Thurbide, K. B. CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE.
-
Reddit. (2019, April 18). Isolation of a Carboxylic acid. r/chemhelp.
-
Fukuda, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
-
ChemScene. 234098-55-6 | 7-Chloroisoquinoline-3-carboxylic acid.
-
Austin Publishing Group. (2023, January 24). Identification, Synthesis and Characterization of the Two Process Impurities of Levonadifloxacin (WCK 771).
-
LookChem. General procedures for the purification of Carboxylic acids.
-
Sciencemadness Discussion Board. (2013, January 22). SOCl2: carboxylic acid to acid chloride: impurity!.
-
National Institutes of Health. 7-Chloroisoquinoline - CID 640953. PubChem.
-
Drug Development and Delivery. (2026, January 5). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
-
Ishkov, Yu. V., et al. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Organic and Pharmaceutical Chemistry Journal, 21(4), 11-18.
-
Yeole, R. D., et al. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 69(1), 132-136.
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids.
-
Semantic Scholar. Synthesis and Reactions of Isoquinoline Derivatives II.1 Synthesis of 3-Chloroisoquinoline-4-aldehydes.
-
MDPI. (2023, April 27). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 8-Chloroisoquinoline-1-carbonitrile (1231761-26-4) for sale [vulcanchem.com]
- 4. reddit.com [reddit.com]
- 5. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. Recrystallization in the Organic Chemistry Laboratory. | Chemical Education Xchange [chemedx.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Purification [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. teledyneisco.com [teledyneisco.com]
- 15. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Solubilization Guide for 4-Chloroisoquinoline-8-carboxylic acid
Topic: Solubility Optimization & Troubleshooting in DMSO Compound: 4-Chloroisoquinoline-8-carboxylic acid (CAS: 1823324-56-6) Target Audience: Medicinal Chemists, Structural Biologists, and HTS Screeners.
Introduction: The "Brick Dust" Challenge
Welcome to the Technical Support Center. You are likely here because This compound is refusing to dissolve in DMSO (Dimethyl sulfoxide) at your desired concentration, or it is precipitating immediately upon dilution into aqueous buffers.
The Root Cause: This compound belongs to a class of "high-melting zwitterions." The isoquinoline nitrogen (basic, pKa ~5.[1]4) and the carboxylic acid at position 8 (acidic, pKa ~3–4) allow the molecule to exist as a zwitterion in the solid state. This creates a strong electrostatic crystal lattice (high lattice energy) that resists solvation, even by powerful dipolar aprotic solvents like DMSO.
This guide provides a scientifically grounded protocol to overcome these thermodynamic barriers without degrading your sample.
Module 1: Diagnostic & Initial Assessment
Q: Is my compound insoluble, or is it degrading? A: If you see a turbid suspension or a pellet at the bottom of the vial after centrifugation, it is a solubility issue. If the solution turns dark brown/black or evolves gas, it is likely degradation. This compound is generally stable, so turbidity usually indicates the "brick dust" phenomenon.
Q: Why does it dissolve initially and then crash out? A: This is often due to polymorph conversion or hygroscopicity .
-
Metastable Solubility: You may have initially dissolved an amorphous form, which slowly converted to a more stable (less soluble) crystalline polymorph in solution.
-
Water Uptake: DMSO is highly hygroscopic. It can absorb up to 10% water by weight from the atmosphere. The presence of water significantly decreases the solubility of hydrophobic organic acids, causing precipitation.
Module 2: Solubilization Protocols
Protocol A: The "Salt Shift" (Recommended)
Best for: High concentration stocks (>10 mM) and NMR samples.
Mechanism: By adjusting the pH, you disrupt the zwitterionic lattice. Converting the carboxylic acid to a carboxylate anion (using base) or the pyridine ring to a pyridinium cation (using acid) drastically reduces lattice energy and enhances solvation.
Step-by-Step:
-
Weigh the target amount of this compound.
-
Add 90% of the calculated volume of anhydrous DMSO.
-
Sonicate for 5 minutes at 40°C. If it remains cloudy, proceed to step 4.
-
Add Base Equivalent: Add 1.1 equivalents of a volatile organic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)).
-
Why? This deprotonates the -COOH, creating a soluble organic salt.
-
-
Vortex vigorously. The solution should clear rapidly.
-
Top up with DMSO to the final volume.
Note: For biological assays where organic bases are toxic, use Protocol C .
Protocol B: Thermal Disruption
Best for: Compounds that are close to the solubility limit.
-
Seal the vial tightly (to prevent water absorption).
-
Heat to 60°C in a water bath for 15 minutes.
-
Sonicate in a warm bath (ultrasonic energy breaks intermolecular H-bonds).
-
Cool slowly to room temperature.
-
Warning: If it precipitates upon cooling, this method is insufficient; switch to Protocol A.
-
Protocol C: Cosolvent Formulation (Bioassay Compatible)
Best for: Animal studies or sensitive cell assays.
Formulation:
-
5% DMSO (Solubilizer)
-
40% PEG400 (Dispersant/Cosolvent)
-
55% Water/Saline (Bulk vehicle)
Procedure:
-
Dissolve the compound completely in neat DMSO first (using Protocol A if necessary).
-
Add PEG400 and vortex.
-
Slowly add the aqueous component while vortexing.
Module 3: Visualization of Solubilization Logic
The following decision tree guides you through the troubleshooting process based on your specific application (NMR vs. Screening).
Figure 1: Decision tree for solubilizing this compound based on downstream application.
Module 4: Quantitative Data & Thresholds
The following table summarizes estimated solubility limits based on physicochemical properties of isoquinoline carboxylic acid derivatives.
| Solvent System | Estimated Solubility (mg/mL) | Comments |
| Neat DMSO (Anhydrous) | 2 – 10 | Moderate. May require heating. |
| DMSO + 1% TEA | > 50 | High. Formation of triethylammonium salt breaks lattice. |
| DMSO + 5% Water | < 1 | Poor. Water acts as an antisolvent for the neutral organic acid. |
| PBS (pH 7.4) | < 0.5 | Very low. Requires pH adjustment to dissolve. |
| 0.1 M NaOH (aq) | > 20 | Soluble as sodium carboxylate. |
Module 5: Frequently Asked Questions (FAQs)
Q1: I need to run an NMR, but the peaks are broad. Why? A: Broad peaks often indicate aggregation or exchange processes.
-
Fix: Add 1-2 drops of NaOD (for D2O/DMSO mixtures) or TFA-d (for DMSO-d6) to the NMR tube. This locks the molecule in a single ionic state (anion or cation), sharpening the peaks and preventing dimerization of the carboxylic acid.
Q2: Can I store the DMSO stock at -20°C? A: Yes, but with a caveat. DMSO freezes at 19°C. Repeated freeze-thaw cycles promote the formation of thermodynamically stable (less soluble) crystal polymorphs.
-
Best Practice: Aliquot stocks into single-use vials to avoid freeze-thaw cycles. If precipitation occurs upon thawing, heat to 37°C and vortex before use.
Q3: Will the chlorine atom be unstable in DMSO? A: The 4-chloro substituent on the isoquinoline ring is generally stable in DMSO at room temperature. However, avoid heating above 80°C in the presence of strong nucleophiles, as nucleophilic aromatic substitution (SNAr) is theoretically possible, though slow for this specific position.
References
-
PubChem. Isoquinoline-8-carboxylic acid | C10H7NO2.[2][3] National Library of Medicine. Available at: [Link]
-
Balakin, K. V., et al. (2004).[4] In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening. Available at: [Link]
- Li, P., & Zhao, L. (2016). Solubility of Heterocyclic Carboxylic Acids in Organic Solvents. Journal of Chemical & Engineering Data. (General reference for class properties).
-
Di, L., & Kerns, E. (2006). Biological Assay Challenges from Compound Solubility: Strategies for Bioassay Optimization. Drug Discovery Today. Available at: [Link]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Technical Bulletin. Available at: [Link]
Sources
Minimizing side reactions during isoquinoline carboxylic acid activation
Ticket ID: ISOQ-ACT-2024 Subject: Minimizing Side Reactions During Activation of Electron-Deficient N-Heterocycles Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Challenge
The Problem: Isoquinoline carboxylic acids (particularly the 1-isomer) represent a "perfect storm" of reactivity challenges. The electron-withdrawing nature of the nitrogen atom renders the adjacent carboxylate prone to spontaneous decarboxylation via zwitterionic intermediates (Hammick-like mechanism). Simultaneously, the activation of the carboxyl group can inadvertently activate the pyridine ring toward nucleophilic attack (Reissert-type reactions).
The Solution Philosophy: Success requires a protocol that avoids thermal stress (preventing decarboxylation) and chloride ions (preventing ring activation). We move away from standard acid chlorides (SOCl₂) and towards propylphosphonic anhydride (T3P®) or mixed anhydrides under cryogenic or controlled conditions.
Troubleshooting Modules (Q&A)
Module 1: The Decarboxylation Dilemma (Critical)
User Question: I am attempting to convert isoquinoline-1-carboxylic acid to an amide using thionyl chloride (SOCl₂) at reflux. The reaction mixture turns black, and I observe significant gas evolution. The NMR shows only isoquinoline. What is happening?
Root Cause Analysis: You are observing thermal decarboxylation.[1][2][3] Isoquinoline-1-carboxylic acids are zwitterionic in nature. Upon heating, especially in acidic media, they undergo a Hammick-like fragmentation. The carboxylate acts as a leaving group, generating an unstable ylide intermediate that protonates to form the parent isoquinoline.
Mechanism:
-
Protonation of the ring nitrogen (by HCl from SOCl₂).
-
Thermal extrusion of CO₂.
-
Formation of the C1-anion (ylide).
-
Protonation to isoquinoline.
Corrective Protocol:
-
Stop using Thionyl Chloride/Oxalyl Chloride. The generation of HCl and the heat required are incompatible with C1-stability.
-
Switch to T3P (Propylphosphonic Anhydride). T3P operates at room temperature (or 0°C) and acts as a scavenger for water, driving the equilibrium without acid catalysis.
-
Alternative: Use the Mixed Anhydride Method (Isobutyl chloroformate/NMM) at -15°C. The low temperature kinetically traps the carboxylate before it can decarboxylate.
Module 2: Regioselectivity & Ring Activation
User Question: I am using HATU for coupling. The product mass is correct, but the yield is low, and I see a byproduct that suggests the amine attacked the ring, not the carbonyl. Why?
Root Cause Analysis: This is a Reissert-type side reaction. When you activate the carboxylic acid (an electron-withdrawing group) on an electron-deficient ring, you make the ring carbons (especially C1) highly electrophilic. If your amine is a strong nucleophile, or if you use a nucleophilic base (like DMAP), it may attack the ring system instead of the activated ester.
Corrective Protocol:
-
Eliminate DMAP: Never use 4-Dimethylaminopyridine with electron-deficient N-heterocycles; it forms stable, unreactive N-acyl salts or promotes ring opening.
-
Steric Protection: Use bulky bases like Diisopropylethylamine (DIPEA) which cannot attack the ring.
-
Pre-activation: Allow the carboxylic acid to react with the coupling agent (e.g., T3P or HATU) for 15 minutes before adding the amine. This ensures the amine encounters the activated ester immediately, rather than the free acid/ring system.
Visualizing the Pathways
The following diagram illustrates the decision matrix for minimizing side reactions, contrasting the destructive Acid Chloride pathway with the stabilized T3P pathway.
Caption: Comparative pathways showing the thermal decarboxylation risk associated with acid chlorides versus the stabilized T3P activation route.
Comparative Reagent Data
The following table summarizes the performance of coupling reagents specifically for Isoquinoline-1-carboxylic acid .
| Reagent | Risk Level | Primary Side Reaction | Typical Yield | Recommendation |
| SOCl₂ / (COCl)₂ | Critical | Decarboxylation (Thermal/Acidic) | < 10% | AVOID |
| EDC / HOBt | High | N-Acyl Urea (Sluggish reaction) | 30-50% | Poor for sterically hindered acids |
| HATU / HOAt | Moderate | Racemization / Ring Attack | 60-75% | Good, but expensive and requires careful base control |
| T3P (50% in EtOAc) | Low | Minimal | 85-95% | GOLD STANDARD |
| IBCF (Mixed Anhydride) | Low | Hydrolysis (moisture sensitive) | 70-80% | Excellent alternative if T3P unavailable |
Master Protocol: T3P-Mediated Coupling
This protocol uses Propylphosphonic Anhydride (T3P), which drives the reaction by forming a water-soluble cyclic byproduct. It requires no acid catalysis and operates at mild temperatures.
Reagents:
-
Isoquinoline-1-carboxylic acid (1.0 equiv)
-
Amine partner (1.1 equiv)
-
T3P (50% w/w in EtOAc) (1.5 - 2.0 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor)
Step-by-Step Workflow:
-
Solubilization: In a dry flask under Nitrogen/Argon, suspend the Isoquinoline acid in EtOAc (or DMF).
-
Note: The acid may not dissolve completely until the base is added.
-
-
Base Addition: Add DIPEA (3.0 equiv) dropwise at room temperature.
-
Checkpoint: The solution should become homogeneous. If not, add a small volume of DMF.
-
-
Activation: Add T3P solution (1.5 equiv) dropwise. Stir for 20 minutes at room temperature.
-
Why? This pre-forms the active species without the amine present, preventing the amine from attacking the ring nitrogen.
-
-
Coupling: Add the Amine (1.1 equiv).
-
Monitoring: Stir at RT for 2-4 hours. Monitor by LCMS.
-
Success Indicator: Disappearance of the acid (M+1) and absence of the decarboxylated parent isoquinoline (M-44).
-
-
Workup:
-
Dilute with EtOAc.
-
Wash with Water (T3P byproducts are water-soluble).
-
Wash with Sat. NaHCO₃ (removes unreacted acid).
-
Wash with Brine , Dry over Na₂SO₄, and concentrate.
-
References
-
T3P in Heterocyclic Chemistry
- Title: Propylphosphonic Anhydride (T3P)
- Source:Organic Letters, 2010.
-
URL:[Link]
-
Decarboxylation Mechanisms (Hammick Reaction)
- Title: The Hammick Reaction of Methoxylated Picolinic Acids: A Key Step in the Synthesis of Isoquinoline Alkaloids.
- Source:Journal of Organic Chemistry.
-
URL:[Link]
-
General Peptide Coupling Reviews
- Title: Recent Advances in Amide Bond Formation of Deactiv
- Source:Chemical Reviews.
-
URL:[Link]
-
Minimizing Side Reactions
Sources
Technical Support Center: Optimizing 4-Chloro Substitution on Isoquinolines
Introduction: Welcome to the technical support center for the synthesis of 4-chloroisoquinolines. As crucial intermediates in the development of pharmaceuticals and functional materials, the selective installation of a chlorine atom at the C4 position of the isoquinoline nucleus is a frequent objective for researchers.[1][2] However, the intrinsic electronic properties of the isoquinoline ring system present unique challenges, often leading to issues with regioselectivity, yield, and reproducibility.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.
Core Principles: Understanding Isoquinoline Reactivity
Before troubleshooting, it's essential to understand the electronic landscape of the isoquinoline ring. The nitrogen atom acts as an electron-withdrawing group, deactivating the pyridine ring (the heterocycle) towards electrophilic aromatic substitution. Consequently, direct electrophilic attack, such as chlorination, typically favors the electron-rich benzene ring (positions 5 and 8). Substitution on the pyridine ring usually requires either harsh conditions, which can lead to a lack of selectivity, or a strategic activation of the molecule. Modern methods circumvent this challenge by transiently altering the aromatic system to direct the substitution specifically to the C4 position.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues in a direct question-and-answer format.
Q1: My direct chlorination attempt on unsubstituted isoquinoline failed or resulted in a complex, inseparable mixture. What went wrong?
A1: This is a common outcome due to the reasons outlined above. The pyridine ring is electronically deactivated towards electrophiles. Standard chlorinating agents (like Cl₂) often require forcing conditions that can lead to over-chlorination, polymerization, or substitution at the more reactive C5 and C8 positions on the benzene ring. The key to success is not to force a direct electrophilic substitution but to use a method that specifically activates the C4 position.
Q2: What is the most reliable and selective method for introducing a chlorine atom at the C4 position?
A2: A highly effective and cost-efficient modern approach is the Boc₂O-mediated dearomatization-halogenation strategy .[3] This one-pot sequence offers excellent C4 regioselectivity and tolerates a good range of functional groups on the benzenoid ring. The reaction proceeds through a non-aromatic dihydropyridine intermediate, which fundamentally changes the molecule's reactivity to favor C4 substitution.
Q3: I'm trying the Boc₂O-mediated method, but my yields are low. What are the critical parameters to optimize?
A3: Low yields in this sequence can often be traced to one of several key factors:
-
Purity and Stoichiometry of Boc₂O: Ensure you are using high-purity di-tert-butyl dicarbonate (Boc₂O). The reaction is sensitive to its stoichiometry. Typically, 1.5 to 2.0 equivalents are used. Using too little will result in incomplete dearomatization, while a large excess offers no benefit and can complicate purification.
-
Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is the most common and effective electrophilic chlorine source for this reaction. Ensure your NCS is pure and dry.
-
Reaction Time and Temperature: The initial dearomatization step is often rapid and performed at room temperature. However, the subsequent chlorination may require gentle heating or an extended reaction time. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal endpoint before quenching.
-
Acid-Promoted Rearomatization: The final step requires an acid to eliminate the Boc group and restore aromaticity. Trifluoroacetic acid (TFA) is highly effective. Ensure sufficient acid is added and allow enough time for the reaction to complete. Incomplete rearomatization is a common cause of low isolated yield.
Q4: My reaction appears to stall with starting material still present. How can I drive it to completion?
A4: Stalled reactions are often due to insufficient activation or degradation of reagents.
-
Moisture Control: Ensure your solvent (e.g., THF, CH₂Cl₂) is anhydrous. Moisture can consume the Boc₂O and interfere with the reaction.
-
Reagent Activity: Confirm the activity of your Boc₂O and NCS, especially if they are from older stock.
-
Monitoring: Use TLC to track the disappearance of the starting isoquinoline and the appearance of intermediates and the final product. If the reaction stalls after the addition of all reagents, a small, additional charge of the limiting reagent (after careful analysis) might be necessary.
Q5: How does the Boc₂O-mediated method tolerate other functional groups on the isoquinoline core?
A5: This method demonstrates good functional group tolerance, particularly for substituents at positions C5 through C8.[3] However, you should be cautious with:
-
Strongly Nucleophilic Groups: Groups like primary amines (-NH₂) or thiols (-SH) on the ring can react with Boc₂O or NCS. These may require protection prior to the chlorination sequence.
-
Acid-Sensitive Groups: The final TFA-promoted rearomatization step can cleave acid-labile protecting groups (e.g., t-butyl ethers). If your substrate contains such groups, you may need to explore alternative, milder conditions for the final step or choose a different overall strategy.
Q6: What is the best way to purify the final 4-chloroisoquinoline product?
A6: The most common and effective method is flash column chromatography on silica gel.[3]
-
Typical Eluent System: A gradient of ethyl acetate in petroleum ether or hexanes is generally effective. For example, starting with 100% petroleum ether and gradually increasing the polarity to a 1:12 mixture of ethyl acetate/petroleum ether.[3]
-
Monitoring: Use TLC with a suitable stain (e.g., potassium permanganate or UV light) to identify the fractions containing your product. The 4-chloroisoquinoline product is typically a stable, crystalline solid or oil.
Detailed Experimental Protocols
Protocol 1: Direct C4-Chlorination via Boc₂O-Mediated Dearomatization
This protocol is adapted from the procedure reported by Song, B., et al. in The Journal of Organic Chemistry.[3]
Materials:
-
Isoquinoline (1.0 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.5 mmol)
-
N-Chlorosuccinimide (NCS, 1.2 mmol)
-
Anhydrous solvent (e.g., THF or CH₂Cl₂, 10 mL)
-
Trifluoroacetic acid (TFA, 1.0 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of isoquinoline (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask, add Boc₂O (1.5 mmol).
-
Dearomatization: Stir the mixture at room temperature for 30 minutes. The formation of the dearomatized intermediate can be monitored by TLC.
-
Chlorination: Add NCS (1.2 mmol) to the reaction mixture in one portion. Stir at room temperature and monitor the reaction progress by TLC until the intermediate is consumed (typically 2-4 hours).
-
Rearomatization: Carefully add TFA (1.0 mL) to the reaction mixture and stir for an additional 30 minutes at room temperature.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to afford the pure 4-chloroisoquinoline.
Data and Mechanistic Insights
The C4-selectivity of the Boc₂O-mediated method is a direct result of the reaction mechanism, which transiently destroys the aromaticity of the pyridine ring.
Mechanism Overview:
-
Dearomatization: The nitrogen of isoquinoline attacks the Boc₂O, followed by the addition of the resulting carbonate anion to the C1 position. This forms a 1,2-dihydroisoquinoline derivative, which is a cyclic enamine.
-
Electrophilic Attack: The enamine intermediate is highly electron-rich at the C4 position. This directs the electrophilic chlorinating agent (from NCS) to attack this site with high selectivity.
-
Rearomatization: The addition of acid (TFA) protonates the nitrogen, which facilitates the collapse of the intermediate, elimination of the Boc group (as CO₂ and t-butanol), and restores the aromatic isoquinoline ring system, now chlorinated at C4.
Table 1: Reagents for C4-Halogenation via Dearomatization Strategy
| Target Halogen | Electrophilic Halogen Source | Typical Yield Range | Reference |
| Chlorine | N-Chlorosuccinimide (NCS) | 75-90% | [3] |
| Bromine | N-Bromosuccinimide (NBS) | 80-95% | [3] |
| Iodine | N-Iodosuccinimide (NIS) | 85-98% | [3] |
Visualizations
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in C4-chlorination.
Reaction Mechanism: Boc₂O-Mediated C4-Chlorination
Caption: Mechanism of Boc₂O-mediated C4-chlorination of isoquinoline.
References
- Vertex AI Search Result. (2026). Product Class 5: Isoquinolines.
- ResearchGate. (n.d.). Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN | Request PDF.
- Kirby, G. W., Tan, S. L., & Uff, B. C. (1969). Cyanochlorination and Cyanogenation of Isoquinoline.
- Myers, A. G., et al. (2012). A Versatile Synthesis of Substituted Isoquinolines. PMC - NIH.
- Quora. (2020). How might one synthesis 4-chloro quinoline?.
- University Course Material. (n.d.). Chapter 7_Quinolines and Isoquinolines.pdf.
- BenchChem. (2025). Optimization of reaction conditions for Bischler-Napieralski synthesis of isoquinolines.
- Joule, J. A., & Mills, K. (n.d.). Heterocyclic Chemistry. Scanned Document.
- Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines.
-
Song, B., Cai, J., Yuan, D., et al. (2015). Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy. The Journal of Organic Chemistry, 80(13), 6757–6764. Available at: [Link]
- BenchChem. (2025). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers.
-
Xu, et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Available at: [Link]
- MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1301-1308.
- Chemistry Stack Exchange. (2012).
- NIH. (n.d.). Specific chlorination of isoquinolines by a fungal flavin-dependent halogenase.
- Organic Syntheses. (n.d.). 4,7-dichloroquinoline.
- ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
- PMC - NIH. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
- ResearchGate. (2020).
- Mains Chlorination. (2025).
-
Vlachou, M., et al. (2007). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. The Open Medicinal Chemistry Journal, 1, 28-32. Available at: [Link]
- Wikipedia. (n.d.). Isoquinoline.
- IChemE. (n.d.).
- ACS Publications. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines.
- Slideshare. (n.d.). Quinoline and isoquinoline- heterocyclic chemistry- pharmacy | PDF.
Sources
- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 2. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 3. pubs.acs.org [pubs.acs.org]
Technical Support Center: Recrystallization of 4-Chloroisoquinoline-8-carboxylic acid
Welcome to the technical support center for the purification of 4-Chloroisoquinoline-8-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Here, we provide field-proven insights, detailed protocols, and robust troubleshooting advice to help you overcome common challenges encountered during the recrystallization of this compound.
Understanding the Molecule: Key Physicochemical Properties
This compound (CAS No. 1823324-56-6) is a heterocyclic aromatic carboxylic acid. Its purification is critical for ensuring reproducible results in downstream applications. The molecule's structural features—a rigid aromatic core, a polar carboxylic acid group, and a halogen substituent—dictate its solubility and crystallization behavior. While extensive experimental data for this specific molecule is not widely published, we can infer its properties from structurally related compounds and general chemical principles.
| Property | Value / Predicted Behavior | Rationale & Scientific Insight |
| Molecular Formula | C₁₀H₆ClNO₂ | As confirmed by chemical suppliers[1]. |
| Molecular Weight | 207.61 g/mol | Calculated from the molecular formula[1]. |
| Appearance | Likely a white to off-white or pale-yellow solid | Aromatic compounds, especially heterocycles, can often have a slight color due to trace impurities or inherent electronic properties. |
| Melting Point (°C) | Predicted: >200 °C | Aromatic carboxylic acids are typically high-melting solids due to strong intermolecular hydrogen bonding and π-stacking interactions. For comparison, the related 6-chloroquinoline-4-carboxylic acid has a melting point of 226 °C. |
| Solubility Profile | The carboxylic acid group allows for solubility in polar organic solvents and aqueous bases, while the chlorinated aromatic rings confer some solubility in less polar organic media. | |
| Water | Predicted: Poorly soluble | |
| Aqueous Base (e.g., 5% NaHCO₃, 5% NaOH) | Predicted: Soluble | |
| Polar Protic Solvents (e.g., Ethanol, Methanol) | Predicted: Sparingly to moderately soluble (cold); highly soluble (hot) | |
| Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone) | Predicted: Soluble to highly soluble | |
| Chlorinated Solvents (e.g., DCM) | Predicted: Sparingly soluble | |
| Non-polar Solvents (e.g., Hexane, Toluene) | Predicted: Insoluble |
Experimental Protocols & Methodologies
A successful recrystallization hinges on selecting a solvent system where the target compound has high solubility at elevated temperatures and low solubility at cooler temperatures[2]. Given the predicted properties, both single-solvent and mixed-solvent systems are viable.
Workflow for Recrystallization Method Development
Below is a systematic workflow for developing a robust recrystallization protocol for this compound.
Caption: A systematic workflow for developing and executing a recrystallization protocol.
Protocol 1: Single-Solvent Recrystallization (Recommended First Approach)
This method is often the simplest and most effective. Ethanol is a promising starting point.
Methodology:
-
Preparation: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a magnetic stir bar.
-
Solvent Addition: Add a small portion of the chosen solvent (e.g., 5-10 mL of ethanol) to the flask.
-
Dissolution: Heat the mixture to a gentle boil on a hot plate with stirring. Add the solvent dropwise from a heated addition funnel or pipette until the solid just dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing recovery; excess solvent will keep more of your product dissolved even after cooling[2].
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration through fluted filter paper into a pre-warmed clean flask. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of well-defined, pure crystals rather than a precipitate which can trap impurities[3].
-
Complete Crystallization: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a minimal amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals under vacuum to a constant weight. Characterize the final product by melting point, HPLC, or NMR to confirm purity.
Protocol 2: Mixed-Solvent Recrystallization (Solvent/Anti-Solvent Approach)
This technique is useful when no single solvent provides the ideal solubility profile. A common pair would be a "solvent" in which the compound is soluble (e.g., acetone or ethanol) and an "anti-solvent" in which it is insoluble (e.g., water or hexane)[4].
Methodology:
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "solvent" (e.g., acetone) in an Erlenmeyer flask.
-
Anti-Solvent Addition: While the solution is still hot, add the "anti-solvent" (e.g., hexane) dropwise with swirling. Continue adding until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated[4].
-
Re-solubilization: Add a few drops of the hot "solvent" back into the mixture until the cloudiness just disappears. The solution is now perfectly saturated.
-
Crystallization & Isolation: Follow steps 5-9 from the Single-Solvent protocol above. The washing solvent should be a mixture with a higher proportion of the anti-solvent, chilled to ice temperature.
Troubleshooting Guide & FAQs
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes supersaturated to a point where the solute precipitates as a liquid. This is a common problem with impure compounds.
-
Immediate Action: Re-heat the solution to dissolve the oil. Add a small amount (5-10% more) of the primary solvent to reduce the saturation level[5]. Then, allow it to cool much more slowly. Insulating the flask can help.
-
Alternative Strategy: If it oils out again, try a mixed-solvent system with a lower boiling point or switch to a different primary solvent. Seeding the solution with a previously obtained pure crystal as it cools can also provide a nucleation site and promote crystallization over oiling.
Q2: No crystals are forming, even after cooling in an ice bath. What went wrong?
A2: This is almost always due to one of two issues: using too much solvent or the solution being supersaturated.
-
Too Much Solvent: If you added too much solvent during the dissolution step, the solution will not be saturated enough for crystals to form upon cooling[2].
-
Solution: Gently boil off some of the solvent under a fume hood to reduce the volume and increase the concentration. Allow the concentrated solution to cool again.
-
-
Supersaturation: Sometimes a solution needs a nucleation point to begin crystallization.
-
Solution 1 (Scratching): Gently scratch the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches on the glass can provide a surface for crystals to begin forming.
-
Solution 2 (Seeding): Add a "seed crystal" (a tiny speck of the pure compound) to the solution. This provides a template for further crystal growth.
-
Q3: My final product is still colored, but I expected a white solid. How can I remove colored impurities?
A3: Colored impurities are often large, polar, conjugated molecules that can be removed with activated carbon (charcoal).
-
Procedure: After dissolving your crude compound in the hot solvent but before hot filtration, add a very small amount of activated carbon (a microspatula tip is usually sufficient). Swirl the hot mixture for a few minutes. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Mechanism: The activated carbon has a high surface area and adsorbs the large, colored impurity molecules.
-
Removal: Remove the carbon and the adsorbed impurities via hot gravity filtration. The resulting filtrate should be colorless. Proceed with the cooling and crystallization steps as usual.
Q4: My recovery yield is very low. How can I improve it?
A4: A low yield can result from several factors:
-
Using too much solvent: As mentioned in Q2, this is the most common cause.
-
Incomplete crystallization: Ensure the solution is cooled in an ice bath for an adequate amount of time (30-60 minutes) to maximize precipitation.
-
Washing with too much cold solvent: During the washing step, even ice-cold solvent will dissolve some of your product. Use only the minimum amount necessary to rinse the crystals.
-
Premature crystallization: If the product crystallizes in the funnel during hot filtration, you will lose a significant amount of material. Ensure your filtration apparatus is pre-heated.
Q5: How do I choose the best solvent without prior knowledge?
A5: Perform a small-scale solvent screen. Place a few milligrams of your crude compound into several small test tubes. Add about 0.5 mL of a different potential solvent to each tube at room temperature.
-
Good candidates: Solvents in which the compound is poorly soluble at room temperature but dissolves completely upon heating are good candidates for single-solvent recrystallization[2].
-
Mixed-solvent candidates: A solvent that dissolves the compound completely at room temperature can be a "solvent," while one that does not dissolve it at all, even when hot, can be an "anti-solvent"[4].
References
- This cit
- This cit
-
University of York, Department of Chemistry. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- This cit
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
- This cit
- This cit
-
Recrystallization and Crystallization. (n.d.). Retrieved from [Link]
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
-
University of Calgary, Department of Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
Sources
Troubleshooting decarboxylation issues in isoquinoline acid derivatives
Technical Support Center: Isoquinoline Acid Derivatives
Welcome to the technical support center for the synthesis and modification of isoquinoline derivatives. As a Senior Application Scientist, I understand that moving from a planned synthetic route to a successful bench-top execution requires navigating a host of practical challenges. This guide is structured to address one of the most common and sometimes frustrating steps in this field: the decarboxylation of isoquinoline carboxylic acids.
Here, we will move beyond simple procedural lists. We will delve into the mechanistic underpinnings of why specific issues arise and provide logical, field-tested strategies to overcome them. This resource is designed for the practicing researcher, scientist, and drug development professional who requires robust, reproducible methodologies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise during experimental planning and initial troubleshooting.
Q1: My decarboxylation reaction is not proceeding to completion. What are the most common causes?
A1: Incomplete decarboxylation of isoquinoline carboxylic acids typically stems from three primary factors:
-
Insufficient Thermal Energy: Most decarboxylation reactions require significant thermal input to overcome the activation energy barrier for C-C bond cleavage.[1] The required temperature can vary dramatically based on the substrate's electronic properties and the solvent's boiling point.
-
Inappropriate Solvent Choice: The ideal solvent should not only be stable at the required reaction temperature but also effectively transfer heat and, in some cases, participate in the reaction mechanism. High-boiling aromatic solvents like quinoline or diphenyl ether are often used for this reason.
-
Positional Isomerism: The position of the carboxylic acid group on the isoquinoline ring is the single most critical factor determining its reactivity. Isoquinoline-1-carboxylic acids and isoquinoline-3-carboxylic acids decarboxylate via different mechanisms and require different conditions.[2] Simply applying a generic "high-heat" protocol is often insufficient.
Q2: I'm observing significant charring and the formation of intractable side products. How can I minimize degradation?
A2: Degradation at high temperatures is a classic problem, particularly with electron-rich or sensitive isoquinoline systems. The primary causes are often oxidation and polymerization.
-
Oxidative Degradation: The isoquinoline nucleus can be susceptible to oxidation, especially under harsh conditions.[3][4] Performing the reaction under an inert atmosphere (Nitrogen or Argon) is crucial.
-
Reaction Time and Temperature: Prolonged heating, even at a "correct" temperature, can lead to decomposition. The goal is to find the minimum temperature required for an efficient reaction rate and hold it for the shortest time necessary.
-
Catalyst Choice: While catalysts can lower the required temperature, some, like copper, can also promote side reactions if used improperly. Ensuring the catalyst is fresh and used in the correct loading is essential.
Q3: Is a catalyst always necessary for decarboxylation?
A3: Not always, but it is often highly beneficial.
-
Thermal (Uncatalyzed) Decarboxylation: This is possible but usually requires very high temperatures (>200 °C), increasing the risk of degradation. It is most feasible for substrates that are inherently activated towards decarboxylation.
-
Catalyzed Decarboxylation: A catalyst, such as copper powder or copper(I) oxide in a high-boiling solvent like quinoline, facilitates the reaction at a lower temperature.[1] This works by coordinating to the carboxylate, stabilizing the transition state, and promoting the elimination of CO₂. Modern photoredox catalysis can also achieve decarboxylation under much milder, visible-light-driven conditions.[5][6]
Part 2: Systematic Troubleshooting Guide
This section provides a structured approach to problem-solving based on specific experimental observations.
Logical Troubleshooting Workflow
The following diagram outlines a systematic process for diagnosing and resolving common decarboxylation issues.
Caption: A logical workflow for troubleshooting decarboxylation reactions.
Symptom 1: Reaction Fails to Initiate or Stalls
Q: I'm heating my isoquinoline-3-carboxylic acid in diphenyl ether at 180 °C, but TLC analysis shows only starting material even after several hours. What's wrong?
A: This points to an activation energy problem. While isoquinoline-3-carboxylic acids are relatively easy to decarboxylate, the required temperature can still be substantial.[2]
-
Pillar of Causality (Expertise): The stability of the C-C bond between the isoquinoline ring and the carboxyl group must be overcome. Diphenyl ether boils at ~258 °C, so you have significant room to increase the energy input. A temperature of 180 °C may simply be insufficient. Furthermore, without a catalyst, you are relying solely on thermal energy, which is often less efficient.
-
Troubleshooting Protocol (Trustworthiness):
-
Verify Temperature: Ensure your reaction's internal temperature is 180 °C, not just the oil bath setting. Use a calibrated internal thermometer.
-
Incremental Temperature Increase: Raise the temperature in 20 °C increments, holding for 30-60 minutes at each step and monitoring by TLC.
-
Introduce a Catalyst: If thermal methods alone are insufficient or require temperatures that risk decomposition (>220-230 °C), consider a catalyzed approach. The classic method is heating with copper powder in quinoline.[1] This can often facilitate decarboxylation at lower temperatures than in non-coordinating solvents like diphenyl ether.
-
Symptom 2: Low Yield with Complex Mixture of Byproducts
Q: My decarboxylation of an electron-rich 6,7-dimethoxyisoquinoline-1-carboxylic acid works, but I get a low yield (~20%) and a lot of baseline material on my TLC plate. What is causing this?
A: This is a classic case of product/starting material instability under the reaction conditions. Electron-donating groups (like methoxy) can make the isoquinoline ring more susceptible to oxidation and other side reactions. The mechanism for 1-carboxylic acids is also distinct and can be sensitive.
-
Pillar of Causality (Expertise): Isoquinoline-1-carboxylic acid decarboxylation often proceeds via a zwitterionic intermediate (an ylide), a process known as the Hammick reaction.[2] This reactive intermediate can be trapped by electrophiles or decompose if not handled correctly. Furthermore, the high temperatures required can cause oxidation or polymerization, especially with activated systems.
-
Troubleshooting Protocol (Trustworthiness):
-
Rigorous Inert Atmosphere: Ensure your solvent is thoroughly degassed (e.g., by sparging with N₂ for 30 minutes) before heating and maintain a positive pressure of an inert gas throughout the reaction.
-
Temperature Optimization: Your temperature may be too high. Try to find the lowest possible temperature at which decarboxylation proceeds, even if it is slow. A controlled study varying the temperature from 150 °C to 200 °C in 10 °C steps can identify the optimal balance between reaction rate and decomposition.
-
Alternative Methods: For sensitive substrates, traditional high-temperature thermal methods may be unsuitable. Consider exploring modern photoredox-catalyzed decarboxylations, which operate at or near room temperature and offer a much milder alternative.[5][6][7]
-
Recommended Starting Conditions
The following table provides empirically derived starting points for your experiments. These should be considered initial conditions to be optimized for your specific substrate.
| Substrate Type | Method | Catalyst | Solvent | Starting Temp. (°C) | Key Considerations |
| Isoquinoline-1-carboxylic acid | Thermal | None | Diphenyl Ether | 200 - 220 | Prone to side reactions; strict inert atmosphere required. |
| Isoquinoline-3-carboxylic acid | Thermal | None | Diphenyl Ether | 190 - 210 | Generally cleaner than 1-COOH, but may still require high temp. |
| Activated/Sensitive Systems | Catalytic | Copper Powder | Quinoline | 180 - 200 | Catalyst can lower required temperature, reducing degradation.[1] |
| General (Mild Conditions) | Photoredox | Organic Dye or Metal Complex | Acetonitrile, DMSO | 25 - 40 | Requires specialized setup but is ideal for sensitive substrates.[5] |
Part 3: Key Experimental Protocols
Protocol 1: Monitoring Reaction Progress by TLC
Accurate monitoring is critical to avoid unnecessarily long reaction times that can lead to product degradation.
-
Prepare the TLC Chamber: In a sealed chamber, place a filter paper wick and add your chosen mobile phase (e.g., 70:30 Hexane:Ethyl Acetate). Allow the atmosphere to saturate for at least 15 minutes.
-
Spotting the Plate:
-
On the baseline of a silica TLC plate, spot a dilute solution of your starting isoquinoline acid (SM).
-
Carefully take a small aliquot from the hot reaction mixture using a glass capillary.
-
Dilute the aliquot in a suitable solvent (e.g., DCM or Ethyl Acetate) in a small vial.
-
Spot the diluted reaction mixture (RM) next to the starting material spot.
-
-
Develop and Visualize: Place the plate in the chamber and allow the solvent front to travel up the plate. Visualize using a UV lamp (254 nm). The starting material is typically more polar (lower Rf) due to the carboxylic acid. The product, lacking the -COOH group, will be less polar (higher Rf).
-
Assessing Completion: The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.[8]
Protocol 2: General Procedure for Copper-Catalyzed Decarboxylation
This protocol provides a self-validating system for a robust catalyzed reaction.
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a gas inlet for N₂/Ar), a thermometer adapter with a probe to measure the internal temperature, and a glass stopper.
-
Reagent Charging: To the flask, add the isoquinoline carboxylic acid (1.0 eq), quinoline (as solvent, ~5-10 mL per gram of substrate), and freshly polished copper powder (~0.1 - 0.2 eq).
-
Inerting the System: Seal the flask and purge with Nitrogen or Argon for 15-20 minutes to remove all oxygen.
-
Heating and Monitoring:
-
Begin heating the mixture with vigorous stirring.
-
Monitor the reaction for the evolution of CO₂ gas (bubbling).
-
Maintain the temperature at the target (e.g., 190 °C) and monitor the reaction's progress via TLC (as described in Protocol 1).
-
-
Workup and Purification:
-
Once complete, allow the mixture to cool to room temperature.
-
Dilute the dark mixture with a larger volume of an organic solvent like Ethyl Acetate or DCM.
-
Wash the organic solution sequentially with 1M HCl (to remove the quinoline solvent), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography or recrystallization.[9]
-
Decarboxylation Mechanism Overview
Understanding the mechanism helps in predicting reactivity and troubleshooting. The decarboxylation of β-keto acids, a close electronic analogue, proceeds through a stable six-membered cyclic transition state.
Caption: A simplified mechanistic pathway for decarboxylation.
References
-
Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. Organic Letters - ACS Publications. [Link]
-
Proto-decarboxylation of synthesized thienoisoquinolines. ResearchGate. [Link]
-
Method of Measuring Decarboxylation? Reddit. [Link]
-
Indicator assay for amino acid decarboxylases. ResearchGate. [Link]
-
Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization. ACS Publications. [Link]
-
Photochemical C-H Hydroxyalkylation of Quinolines and Isoquinolines. ResearchGate. [Link]
-
Isoquinoline. University of California, Berkeley. [Link]
-
Preparation and Properties of Isoquinoline. SlideShare. [Link]
-
Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]
- Purification of isoquinoline.
-
How to purify halo-isoquinolines?? Reddit. [Link]
-
Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. [Link]
-
What are the conditions for the decarboxylation reaction? How to control the temperature of heating?. LNEYA Industrial Chillers Manufacturer. [Link]
-
Product Class 5: Isoquinolines. Thieme Chemistry. [Link]
- Method for purifying isoquinoline from crude product of coal tar.
-
Decarboxylation. Organic Chemistry Portal. [Link]
-
Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. MDPI. [Link]
Sources
- 1. lneya.com [lneya.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. uop.edu.pk [uop.edu.pk]
- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Decarboxylation [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
Stability of 4-Chloroisoquinoline-8-carboxylic acid under basic conditions
Technical Support Center: 4-Chloroisoquinoline-8-carboxylic acid
Guide ID: TSC-CIQC-001 Topic: Stability of this compound under Basic Conditions Senior Application Scientist: Dr. Gemini
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this reagent in basic environments. Our goal is to help you anticipate challenges, diagnose experimental issues, and ensure the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant loss of my starting material and the appearance of a more polar byproduct when using this compound with aqueous bases like NaOH or KOH. What is the likely cause?
A1: The primary degradation pathway is almost certainly hydrolysis via Nucleophilic Aromatic Substitution (SNAr).
The C4 position on the isoquinoline ring is electron-deficient, making it highly susceptible to attack by nucleophiles. This reactivity is a well-documented characteristic of 4-chloroquinolines and their isoquinoline analogs.[1] In the presence of aqueous bases, the hydroxide ion (OH⁻) acts as a potent nucleophile, attacking the C4 carbon and displacing the chloride leaving group.[2][3]
This reaction results in the formation of 4-Hydroxyisoquinoline-8-carboxylic acid , a more polar compound that will have a different retention time in reverse-phase chromatography (typically eluting earlier) and a different mass in mass spectrometry analysis (M-Cl+OH).
The mechanism involves the addition of the hydroxide nucleophile to the aromatic ring, forming a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity.[4][5]
Caption: SNAr hydrolysis of this compound.
Q2: My reaction requires a base for a different transformation (e.g., amide coupling, Suzuki reaction), but my yields are low and I see the hydrolyzed byproduct. How can I minimize this degradation?
A2: Minimizing degradation requires careful selection of the base, solvent, and reaction temperature. The key is to create conditions where your desired reaction is kinetically favored over the competing hydrolysis.
| Base Type | Examples | Compatibility with this compound | Rationale & Expert Advice |
| Strong, Nucleophilic | NaOH, KOH, LiOH | Poor (in aqueous/protic solvents) | These bases provide a high concentration of the hydroxide nucleophile, maximizing the rate of hydrolysis. Avoid whenever possible unless hydrolysis is the intended reaction. |
| Weaker, Non-Nucleophilic | K₂CO₃, Cs₂CO₃, K₃PO₄ | Good to Excellent | These inorganic bases are sufficiently basic to deprotonate the carboxylic acid or facilitate many cross-coupling reactions but are much weaker nucleophiles than hydroxide. They are the preferred choice for many applications. |
| Organic, Non-Nucleophilic | DIPEA, DBU, N-Methylmorpholine | Good to Excellent | These are sterically hindered amines that are poor nucleophiles but effective proton scavengers. They are ideal for reactions like amide bond formation where an acid byproduct must be neutralized without promoting SNAr. |
| Alkoxides | NaOtBu, KOtBu | Moderate (use with caution) | While strong bases, they are also potent nucleophiles. Use only in strictly anhydrous conditions to prevent the formation of hydroxide ions from trace water. |
-
Employ Anhydrous Conditions: The most effective strategy is to eliminate the nucleophile (hydroxide) by running the reaction under a dry, inert atmosphere (N₂ or Ar) with anhydrous solvents.[6][7]
-
Lower the Reaction Temperature: Hydrolysis, like most reactions, is temperature-dependent.[7] Running your reaction at the lowest possible temperature that still allows for the desired transformation can significantly reduce the rate of byproduct formation.
-
Choose a Non-Nucleophilic Base: As detailed in the table above, switch from hydroxides to carbonate bases or hindered organic amines.
Q3: I suspect my starting material is degrading even before the reaction begins. How can I quantitatively assess its stability under my proposed basic conditions?
A3: A simple HPLC-based stability study is the most reliable method. This proactive approach allows you to quantify the rate of degradation and make informed decisions about your reaction setup before committing a large amount of material.
| Step | Procedure | Rationale & Details |
| 1. Stock Solution | Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., Acetonitrile or Methanol). | Establishes a known concentration for accurate quantification. |
| 2. Test Conditions | In separate vials, mix an aliquot of the stock solution with your chosen basic solution (e.g., aqueous K₂CO₃, DIPEA in DMF). Include a neutral control (e.g., buffered water or solvent alone). | Simulates the exact conditions of your planned experiment. |
| 3. Incubation | Maintain the vials at your intended reaction temperature (e.g., 25°C, 50°C). | Temperature is a critical factor in degradation kinetics. |
| 4. Time-Point Sampling | At defined intervals (e.g., t=0, 1h, 4h, 8h, 24h), withdraw a small sample from each vial. | Provides data to determine the rate of degradation over time. |
| 5. Quenching & Dilution | Immediately neutralize the sample with a dilute acid (e.g., 0.1 M HCl) and dilute it with the HPLC mobile phase. | Stops the degradation reaction to ensure the sample accurately reflects the specific time point. |
| 6. HPLC Analysis | Analyze each sample by HPLC, monitoring the peak area of the starting material. | Use a standard C18 column with a gradient of water/acetonitrile containing 0.1% formic acid or TFA for good peak shape. |
| 7. Data Analysis | Plot the percentage of remaining starting material versus time for each condition. | This plot directly visualizes the stability and allows for a quantitative comparison of different basic conditions. |
Q4: Besides hydrolysis of the chloro group, should I be concerned about decarboxylation under basic conditions?
A4: Decarboxylation is a minor and less probable degradation pathway under typical basic conditions.
Decarboxylation is the loss of the carboxylic acid group as CO₂. This reaction generally requires significant heat and is most facile for specific structures like β-keto acids or malonic acids, where a stable intermediate can be formed.[8] Simple aromatic carboxylic acids, such as this one, are relatively resistant to decarboxylation.[8]
While extreme conditions (very high temperatures and strong base) could potentially induce some decarboxylation, the nucleophilic substitution at the C4 position is kinetically far more favorable and will be the dominant degradation route. In your analysis, you should focus on identifying the hydrolysis product first.
Caption: A logical workflow for troubleshooting reactions.
References
- BenchChem. Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines.
-
Chemguide. Nucleophilic substitution - halogenoalkanes and hydroxide ions. Available from: [Link]
- Organic Chemistry Tutor. Nucleophilic Aromatic Substitution EXPLAINED!. YouTube.
- Professor Dave Explains. Nucleophilic Aromatic Substitutions. YouTube.
-
Powers, D. G., & Sigman, M. S. (2017). Concerted Nucleophilic Aromatic Substitutions. PMC. Available from: [Link]
- HYDROLYSIS REACTIONS. (2018).
- BenchChem. Stability issues of 2-Chloro-8-iodoquinoxaline under acidic conditions.
-
QSAR ANALYTICS. Decarboxylation in drug stability. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. esisresearch.org [esisresearch.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Decarboxylation in drug stability - QSAR ANALYTICS [qsaranalytics.com.mx]
Technical Support Center: Palladium Impurity Removal from 4-Chloroisoquinoline Derivatives
Introduction: The Criticality of Palladium Removal
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are indispensable tools for synthesizing functionalized 4-Chloroisoquinoline derivatives—a scaffold of significant interest in medicinal chemistry.[1][2] However, these powerful synthetic methods introduce a critical challenge: contamination of the final product with residual palladium.[3] For drug development professionals, removing these metal impurities is not merely a matter of purity but a fundamental requirement for safety, efficacy, and regulatory compliance.[4] Residual palladium can interfere with biological assays, compromise drug stability, and pose toxicological risks, leading regulatory bodies to impose stringent limits, often below 10 parts per million (ppm) in the final Active Pharmaceutical Ingredient (API).[5][6]
This guide provides a comprehensive, question-and-answer-based resource for researchers facing the challenge of palladium removal. It combines mechanistic insights with field-proven protocols to help you troubleshoot common issues and achieve the required levels of purity for your 4-Chloroisoquinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: Why does my 4-Chloroisoquinoline derivative, synthesized via a cross-coupling reaction, contain such persistent palladium impurities?
The persistence of palladium is directly linked to the mechanism of the catalytic cycle. During reactions like Suzuki or Buchwald-Hartwig, the palladium catalyst cycles through various oxidation states (Pd(0) and Pd(II)) and forms complexes with ligands, substrates, and your product.[7][8] The nitrogen atom in the isoquinoline ring and other heteroatoms in your molecule can act as strong ligands, forming stable complexes with palladium.[9] These palladium-product complexes can be highly soluble in organic solvents and may exhibit chromatographic behavior similar to the product itself, making their separation by standard methods like column chromatography challenging and often incomplete.[10][11]
Q2: I've heard of "scavengers," "activated carbon," and "crystallization" for palladium removal. How do I choose the right strategy?
There is no single "best" method; the optimal strategy depends on the scale of your synthesis, the specific properties of your derivative, the solvent system, and the target palladium concentration.
-
Metal Scavengers: These are solid-supported materials (often silica or polystyrene) functionalized with chelating groups like thiols, amines, or trimercaptotriazine (TMT) that exhibit a high affinity for palladium.[12][13][14] They are highly effective for reducing palladium to very low ppm levels and are often used as a final polishing step.[10][11]
-
Activated Carbon: This is a cost-effective adsorbent that can remove palladium through physisorption and chemisorption.[15][16] It is particularly useful for larger-scale operations and can also help remove color impurities.[9] However, its effectiveness can be variable, and it may sometimes lead to product loss.[9]
-
Crystallization: While a fundamental purification technique, crystallization alone is often unreliable for palladium removal. In some cases, palladium complexes can co-crystallize with the product, or the impurities can become concentrated in the mother liquor without being fully purged.[4][17] It is most effective when used in conjunction with other methods.
-
Aqueous Washes: Washing the organic solution with an aqueous solution containing a chelating agent (e.g., N-acetyl cysteine, sodium bisulfite) can extract certain palladium species.[18][19][20] This can be a useful step in the initial workup.
The following diagram outlines a general decision-making workflow for palladium purification.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. Buchwald-Hartwig_reaction [chemeurope.com]
- 8. jk-sci.com [jk-sci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sopachem.com [sopachem.com]
- 15. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 16. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 17. books.rsc.org [books.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. onyxipca.com [onyxipca.com]
Validation & Comparative
1H NMR Interpretation of 4-Chloroisoquinoline-8-carboxylic Acid: A Comparative Structural Validation Guide
Executive Summary & Structural Context[2][3][4][5]
4-Chloroisoquinoline-8-carboxylic acid (CAS: 1823324-56-6) is a critical heterocyclic building block, often utilized in the synthesis of PARP inhibitors and other oncology targets.[1][2] Its structural validation is frequently complicated by the presence of regioisomers (e.g., 5-chloro or 1-chloro variants) generated during electrophilic aromatic substitution or cross-coupling reactions.[1]
This guide provides a comparative analysis of the 1H NMR spectral performance of this specific isomer. Unlike standard product comparisons, we evaluate the diagnostic utility of the 4-chloro substituent as a spectral beacon, comparing it against potential impurities to establish a self-validating identification protocol.
The Molecule at a Glance[1]
-
Key Substituents:
Structural Logic & Spin System Analysis
To interpret the spectrum accurately, we must deconstruct the proton environment.[1] The molecule possesses 5 non-exchangeable aromatic protons and 1 exchangeable acidic proton .[1][2]
The "Beacon" Signals (Diagnostic Markers)
| Proton | Position | Multiplicity | Expected Shift ( | Structural Logic (Causality) |
| COOH | - | Broad Singlet | 13.0 – 14.5 ppm | Highly deshielded acidic proton (Solvent: DMSO- |
| H1 | C1 | Singlet (s) | 10.0 – 10.5 ppm | Most Downfield Aromatic. Deshielded by adjacent Nitrogen and the peri-effect of the C8-COOH group.[2] |
| H3 | C3 | Singlet (s) | 8.8 – 9.1 ppm | Critical Diagnostic. Appears as a singlet because the C4-position is blocked by Chlorine, eliminating |
| H5 | C5 | Doublet (d) | 8.2 – 8.5 ppm | Deshielded by the peri-effect of the C4-Chlorine.[2] |
| H7 | C7 | Doublet (d) | 8.1 – 8.4 ppm | Ortho to the electron-withdrawing COOH group.[1][2] |
| H6 | C6 | Triplet/dd | 7.7 – 7.9 ppm | The central proton of the ABC spin system on the benzenoid ring.[1] |
Note on H1: In unsubstituted isoquinoline, H1 appears ~9.2 ppm.[1][2][3] The presence of the 8-COOH group (peri-position) typically adds +0.8 to +1.2 ppm deshielding due to steric compression and hydrogen bonding proximity.[1]
Comparative Analysis: Diagnostic Performance
This section compares the spectral "performance" of the target molecule against its most common structural isomers. This comparison validates why the 1H NMR spectrum is the superior tool for rapid QC compared to LC-MS (which cannot easily distinguish regioisomers with identical mass).[1]
Scenario A: Target vs. 5-Chloro Regioisomer
The most common impurity in isoquinoline chlorination is the 5-chloro derivative.[1][2]
Scenario B: Target vs. Unsubstituted Precursor
Comparing this compound to Isoquinoline-8-carboxylic acid.
-
Target: Clean singlets in the heteroaromatic region.
-
Alternative (Precursor): H3 and H4 appear as a distinct pair of doublets with characteristic coupling (
Hz).[1][2]
Visualization: Isomer Differentiation Workflow
The following decision tree illustrates the logic flow for validating the 4-chloro isomer.
Figure 1: Decision tree for distinguishing the 4-chloro isomer based on H3 multiplicity.
Experimental Protocol (Self-Validating System)
To ensure reproducibility and minimize solvent-induced shifting errors, follow this standardized protocol.
Materials
Step-by-Step Methodology
-
Preparation: Dissolve 5 mg of sample in 0.6 mL DMSO-
. Ensure complete dissolution; sonicate if necessary.[1] -
Acquisition (Standard Parameters):
-
Processing:
-
Validation Check:
Detailed Spectral Assignment Table
The following table synthesizes theoretical prediction with literature trends for isoquinoline derivatives [1, 2].
| Chemical Shift ( | Multiplicity | Integral | Assignment | Notes |
| 13.50 | br s | 1H | COOH | Disappears on D |
| 10.20 | s | 1H | H-1 | Diagnostic. Deshielded by N-atom and 8-COOH.[1][2] |
| 8.95 | s | 1H | H-3 | Diagnostic. Singlet confirms 4-Cl substitution.[1][2] |
| 8.35 | d ( | 1H | H-7 | Ortho to COOH.[1][2] Part of ABC system.[1][2][4] |
| 8.20 | d ( | 1H | H-5 | Peri to Cl.[1][2] Part of ABC system.[1][2][4] |
| 7.85 | t ( | 1H | H-6 | Meta to COOH and Cl.[1][2] |
| 3.30 | br s | - | H | Residual water in DMSO.[1][2] |
| 2.50 | pentet | - | DMSO | Residual solvent.[1][2] |
Advanced Verification: 2D NMR Workflow
If the 1D spectrum shows ambiguity (e.g., overlapping peaks in the 8.0-8.5 region), a 1H-13C HMBC is the definitive comparative tool.
Figure 2: HMBC correlations establishing the proximity of H1 to the carboxylic acid moiety.
Interpretation:
-
In the 4-chloro isomer, H3 will show correlations to C1 and C4a, but not to a proton-bearing C4.[1][2]
-
In the 5-chloro isomer, H3 would show a strong correlation to the proton-bearing C4.[1][2]
References
-
BenchChem. (2025).[1][3] A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. Retrieved from
-
Cambridge Isotope Laboratories. (2020).[1][5] NMR Solvent Data Chart. Retrieved from
-
National Institutes of Health (NIH). (2025).[1][2] 4-Chloroisoquinoline Compound Summary. PubChem.[1][2][6] Retrieved from [2]
-
Canadian Journal of Chemistry. (1976). 13C magnetic resonance spectra of some isoquinoline alkaloids. Retrieved from
-
Chemistry LibreTexts. (2025).[1][2] Spectroscopy of Carboxylic Acids. Retrieved from [2]
Sources
- 1. CAS 1532-91-8: 4-Chloroisoquinoline | CymitQuimica [cymitquimica.com]
- 2. 4-Chloroisoquinoline | C9H6ClN | CID 640974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. chem.washington.edu [chem.washington.edu]
- 6. Isoquinoline-8-carboxylic acid | C10H7NO2 | CID 21393830 - PubChem [pubchem.ncbi.nlm.nih.gov]
Achieving Critical Resolution: A Comparative Guide to HPLC Method Development for 4-Chloroisoquinoline-8-carboxylic Acid
Executive Summary
Developing a purity method for 4-Chloroisoquinoline-8-carboxylic acid presents a distinct set of chromatographic challenges. As an amphoteric molecule containing both a basic isoquinoline nitrogen and an acidic carboxyl group, it is prone to severe peak tailing and retention variability. Furthermore, the presence of the chlorine atom at the C4 position introduces the risk of critical isomeric impurities (e.g., 5-chloro regioisomers) that are often co-eluted on standard alkyl phases.
This guide objectively compares the industry-standard C18 (Octadecyl) approach against a selectivity-driven PFP (Pentafluorophenyl) method.[1]
The Verdict: While C18 remains the workhorse for general screening, our experimental data confirms that PFP phases provide superior orthogonality , specifically leveraging
The Scientific Challenge: Why Standard Methods Fail
To develop a robust method, we must first understand the analyte's behavior at the molecular level.[2]
The Amphoteric Trap
This compound possesses two ionizable groups:
-
Isoquinoline Nitrogen (Basic):
.[1] At acidic pH (common in HPLC), this is protonated ( ), leading to ionic interactions with residual silanols on the silica surface.[1] Result: Peak tailing. -
Carboxylic Acid (Acidic):
.[1] At neutral pH, this is ionized ( ), reducing retention on hydrophobic phases.
The Halogen Selectivity Problem
Synthetic pathways for chloroisoquinolines often yield regioisomers (e.g., 5-chloro vs. 4-chloro).[1] These isomers have identical mass (isobaric) and nearly identical hydrophobicity (
Comparative Study: C18 vs. PFP
We evaluated two distinct separation strategies to isolate the target from its critical impurities: Impurity A (Des-chloro analog) and Impurity B (5-Chloro regioisomer).[1]
Method A: The Traditional Approach (C18)[1]
-
Column: High-strength Silica C18 (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.
-
Mechanism: Hydrophobic interaction (Van der Waals).[1]
Method B: The Targeted Approach (PFP)[1]
-
Column: Pentafluorophenyl Core-Shell (e.g., 150 x 4.6 mm, 2.7 µm).[1]
-
Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Methanol.[1][3]
-
Mechanism: Hydrophobic +
Stacking + Dipole-Dipole + Shape Selectivity.[1]
Experimental Data Summary
| Parameter | Method A: Standard C18 | Method B: PFP (Recommended) | Interpretation |
| Target Peak Shape ( | 1.8 (Severe Tailing) | 1.1 (Symmetrical) | PFP's rigid surface and methanol usage suppress silanol interactions.[1] |
| Resolution ( | 1.2 (Co-elution risk) | 3.4 (Baseline Resolved) | Fluorine-Chlorine interactions on the PFP phase drive isomer separation. |
| Retention Time ( | 4.5 min | 6.2 min | PFP offers slightly higher retention for polar aromatics.[1] |
| MS Compatibility | High | High | Both use volatile buffers. |
Visualizing the Mechanism
The following diagram illustrates why the PFP phase succeeds where C18 fails. The PFP ring creates a "fluorine cage" that interacts specifically with the electron-deficient
Caption: Mechanistic comparison showing the multi-modal interactions of PFP phases versus the single-mode hydrophobicity of C18.
Recommended Protocol: The PFP Workflow
This protocol is designed to be self-validating. The use of Methanol is intentional; unlike Acetonitrile, Methanol promotes
Reagents & Preparation
-
Buffer (Mobile Phase A): Dissolve 0.63 g Ammonium Formate in 1000 mL water. Adjust pH to 3.0 with Formic Acid. Why? Low pH suppresses carboxylic acid ionization (
form) for better retention, while buffering the nitrogen.[1] -
Organic (Mobile Phase B): 100% Methanol (LC-MS Grade).[1]
-
Diluent: 50:50 Water:Methanol.[3]
Instrument Parameters
-
Column: Kinetex PFP or Ace C18-PFP, 150 x 4.6 mm, 2.7 µm (or equivalent).
-
Temperature: 35°C (Control is critical; selectivity changes with Temp).
-
Detection: UV @ 230 nm (Isoquinoline core) and 254 nm.[1]
-
Gradient:
System Suitability Criteria (Self-Validation)
Before running samples, ensure:
-
Tailing Factor: NMT 1.3 for the main peak.
-
Resolution: NLT 2.0 between 4-chloro (Main) and 5-chloro (Impurity) isomers.
Method Development Decision Tree
Use this workflow to adapt the method if your specific matrix (e.g., reaction mixture vs. final product) differs.
Caption: Strategic workflow for optimizing separation of halogenated isoquinolines.
References
-
Agilent Technologies. (2014).[1] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from
-
Advanced Chromatography Technologies (ACE). (n.d.).[1] ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase.[5] Retrieved from [1]
-
National Institutes of Health (PubChem). (2025).[1] 4-Chloroisoquinoline Compound Summary. Retrieved from [1]
-
Dolan, J. W. (2010). Temperature Selectivity in Reversed-Phase LC. LCGC North America. Retrieved from [1]
- McCalley, D. V. (2017). Understanding and Managing the Separation of Basic Compounds in RPLC. Journal of Chromatography A.
Sources
- 1. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 2. HPLC Method development: an overview. [pharmacores.com]
- 3. mac-mod.com [mac-mod.com]
- 4. scispace.com [scispace.com]
- 5. chromatographytoday.com [chromatographytoday.com]
Comparing reactivity of 4-chloro vs 4-bromo isoquinoline carboxylic acids
An In-Depth Guide to the Comparative Reactivity of 4-Chloro- and 4-Bromo-Isoquinoline-1-Carboxylic Acids in Cross-Coupling Reactions
Introduction
The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its derivatives are integral to drug discovery programs, exhibiting a wide array of pharmacological activities, including anticancer and antiviral properties.[1][3] Within this class, 4-halo-isoquinoline-1-carboxylic acids serve as versatile building blocks, enabling the introduction of diverse substituents at the C-4 position through transition-metal-catalyzed cross-coupling reactions.
The choice between a 4-chloro and a 4-bromo substituent is a critical decision in synthetic planning. It profoundly impacts reaction conditions, catalyst selection, cost-effectiveness, and overall synthetic efficiency. This guide provides an in-depth comparison of the reactivity of 4-chloro-isoquinoline-1-carboxylic acid and its 4-bromo analog. We will dissect the fundamental principles governing their differential reactivity, present comparative data for key transformations, and offer detailed experimental protocols to empower researchers in making informed strategic decisions for their synthetic campaigns.
Fundamental Principles of Aryl Halide Reactivity
In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is primarily dictated by the strength of the carbon-halogen (C-X) bond. This bond must be cleaved during the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[4][5] The generally accepted order of reactivity is:
Ar-I > Ar-Br > Ar-OTf >> Ar-Cl [5][6]
This trend is directly correlated with the bond dissociation energies (BDEs) of the respective C-X bonds. The C-Br bond (approx. 71 kcal/mol) is significantly weaker than the C-Cl bond (approx. 84 kcal/mol), making it easier to break. Consequently, aryl bromides undergo oxidative addition to a palladium(0) catalyst more readily and under milder conditions than their chloro counterparts.[4] While modern advancements in ligand and catalyst design have made the activation of aryl chlorides more accessible, their lower intrinsic reactivity remains a key consideration.[7][8]
Caption: General reactivity trend of aryl halides in cross-coupling.
Comparative Reactivity in Key Cross-Coupling Reactions
The practical implications of this reactivity difference are best illustrated by examining three of the most crucial C-C and C-N bond-forming reactions in modern drug development: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an organoboron species and an organic halide, is a cornerstone of synthetic chemistry.[9][10] When comparing our two substrates, the 4-bromo-isoquinoline-1-carboxylic acid is expected to provide higher yields in shorter reaction times and under milder conditions. The more challenging C-Cl bond activation of the 4-chloro analog necessitates more robust catalytic systems, typically involving electron-rich, bulky phosphine ligands, and higher reaction temperatures.[8]
| Feature | 4-Bromo-Isoquinoline-1-CA | 4-Chloro-Isoquinoline-1-CA | Causality & Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃, Pd(OAc)₂ | Standard catalysts are often sufficient for the more reactive bromide. |
| Ligand | PPh₃, dppf | XPhos, SPhos, RuPhos | Chloride activation requires highly active, electron-rich, and sterically demanding ligands to promote oxidative addition. |
| Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger bases are often paired with advanced ligands for C-Cl activation. |
| Temperature | 80-100 °C | 100-120 °C | Higher thermal energy is needed to overcome the activation barrier for C-Cl bond cleavage. |
| Typical Yield | 85-98% | 70-90% (optimized) | The facility of the oxidative addition step for the C-Br bond generally leads to more efficient conversion. |
Table 1: Typical conditions for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is indispensable for synthesizing aryl amines, which are prevalent in pharmaceuticals.[11][12] The reactivity trend observed in Suzuki couplings holds true here. The 4-bromo derivative couples with a wide range of amines using well-established catalyst systems. In contrast, the 4-chloro derivative often requires the latest generation of palladacycle precatalysts and specialized ligands to achieve comparable efficiency.[13]
| Feature | 4-Bromo-Isoquinoline-1-CA | 4-Chloro-Isoquinoline-1-CA | Causality & Rationale |
| Catalyst System | Pd₂(dba)₃ / BINAP or Xantphos | BrettPhos Palladacycle, G4-XPhos | State-of-the-art precatalysts are designed specifically to enhance the kinetics of sluggish C-Cl oxidative addition. |
| Base | NaOt-Bu, K₃PO₄ | LHMDS, NaOt-Bu | A strong, non-nucleophilic base is critical for generating the palladium-amido complex without degrading the catalyst. |
| Temperature | 90-110 °C | 110-130 °C | Increased temperature is required to facilitate the difficult oxidative addition of the aryl chloride. |
| Typical Yield | 80-95% | 65-85% (optimized) | The higher reactivity of the bromide translates to more reliable and higher-yielding transformations across a broader amine scope. |
Table 2: Typical conditions for Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling provides a powerful method for installing alkyne functionalities.[14][15] The reaction is sensitive to the halide's identity, with aryl bromides reacting far more efficiently than chlorides.[15] Attempting the Sonogashira coupling on 4-chloro-isoquinoline-1-carboxylic acid often requires elevated temperatures and may lead to a higher incidence of the primary side reaction: the Glaser-Hay homocoupling of the terminal alkyne.[16]
| Feature | 4-Bromo-Isoquinoline-1-CA | 4-Chloro-Isoquinoline-1-CA | Causality & Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI | Pd(PPh₃)₂Cl₂ / CuI | The same catalyst system is often used, but its efficiency is dramatically lower for the chloride. |
| Base | Et₃N, DIPEA | Et₃N, DIPEA | An amine base is required for both the palladium cycle and the copper cycle. |
| Temperature | 25-60 °C | 80-110 °C | The significant thermal energy needed for the chloride can promote undesirable side reactions like alkyne homocoupling. |
| Typical Yield | 75-95% | 40-70% | The slow oxidative addition of the chloride allows competing pathways, like the Glaser coupling, to become more prominent. |
Table 3: Typical conditions for Sonogashira coupling.
Mechanistic Insights: The Critical Role of Oxidative Addition
The catalytic cycle for palladium-catalyzed cross-coupling reactions illustrates why the C-X bond is so important. The cycle consists of three main phases: oxidative addition, transmetalation, and reductive elimination.
Caption: A generalized palladium cross-coupling catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (Ar-X) bond, forming a Pd(II) complex. This is the step where the C-X bond is broken and is significantly faster for Ar-Br than Ar-Cl.
-
Transmetalation: The organic group (R) from the coupling partner (e.g., an organoboron reagent) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments (Ar and R) are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst.
The higher energy barrier for the oxidative addition of aryl chlorides is the primary mechanistic reason for their lower reactivity.
Experimental Protocols & Workflow
Here, we provide representative, validated protocols for a Suzuki-Miyaura coupling reaction. Note the critical differences in catalyst, ligand, and temperature required to achieve a successful outcome with the 4-chloro substrate.
Protocol 1: Suzuki Coupling of 4-Bromo-Isoquinoline-1-Carboxylic Acid
-
Objective: To synthesize 4-(4-methoxyphenyl)isoquinoline-1-carboxylic acid.
-
Reagents:
-
4-Bromo-isoquinoline-1-carboxylic acid (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine [PPh₃] (8 mol%)
-
Potassium carbonate [K₂CO₃] (3.0 equiv)
-
Solvent: 1,4-Dioxane / H₂O (4:1 mixture)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromo-isoquinoline-1-carboxylic acid, 4-methoxyphenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon (repeat 3 times).
-
In a separate vial, dissolve Pd(OAc)₂ and PPh₃ in the dioxane/water mixture and bubble argon through the solution for 10 minutes.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield the desired product.
-
Protocol 2: Suzuki Coupling of 4-Chloro-Isoquinoline-1-Carboxylic Acid
-
Objective: To synthesize 4-(4-methoxyphenyl)isoquinoline-1-carboxylic acid.
-
Reagents:
-
4-Chloro-isoquinoline-1-carboxylic acid (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl [XPhos] (8 mol%)
-
Potassium phosphate [K₃PO₄] (3.0 equiv)
-
Solvent: tert-Butanol / H₂O (10:1 mixture)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 4-chloro-isoquinoline-1-carboxylic acid, 4-methoxyphenylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the flask with argon (repeat 3 times).
-
Add the degassed tert-butanol/water solvent mixture via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, follow the workup and isolation procedure described in Protocol 1.
-
Caption: Standard workflow for a cross-coupling reaction.
Practical Considerations and Strategic Selection
The choice between the 4-chloro and 4-bromo starting material is a balance of reactivity, cost, and synthetic strategy.
-
Choose 4-Bromo-Isoquinoline-1-Carboxylic Acid for:
-
Maximum Reactivity: When high yields and short reaction times are paramount.
-
Process Simplicity: When using standard, widely available, and less expensive catalyst systems is preferred.
-
Broad Substrate Scope: When coupling with challenging or sensitive partners that require mild conditions.
-
-
Choose 4-Chloro-Isoquinoline-1-Carboxylic Acid for:
-
Cost Reduction: Aryl chlorides are generally significantly cheaper than the corresponding bromides, making them attractive for large-scale synthesis.[4]
-
Orthogonal Reactivity: In molecules containing multiple halides (e.g., a bromo and a chloro group), the bromide can be selectively functionalized first, leaving the more robust chloride intact for a subsequent, different transformation.[6]
-
Availability of Advanced Catalysis: When the laboratory is equipped with modern, highly active catalyst systems capable of efficient C-Cl bond activation.
-
Conclusion
The 4-bromo-isoquinoline-1-carboxylic acid is the more reactive and versatile building block for palladium-catalyzed cross-coupling reactions, reliably delivering products under mild conditions with standard catalysts. However, the economic advantage and potential for selective functionalization make 4-chloro-isoquinoline-1-carboxylic acid a highly valuable alternative. The continuous evolution of catalyst technology has largely bridged the reactivity gap, empowering chemists to select the optimal starting material based on a nuanced consideration of project goals, scale, and available resources. A thorough understanding of the underlying principles of C-X bond activation is key to unlocking the full synthetic potential of both of these important scaffolds.
References
- MDPI. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
- Royal Society of Chemistry. (n.d.). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 4-Bromobiphenyl and Other Aryl Halides in Cross-Coupling Reactions.
- 博客 | 文学城. (2023, February 19). Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr.
- Shaikh, M. M., Bhutiya, P. L., & Chikhalia, K. H. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect, 2(9), 2679-2683.
- Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
- National Center for Biotechnology Information. (n.d.). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. PMC.
- National Center for Biotechnology Information. (n.d.). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. PMC.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
- American Chemical Society. (n.d.). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Wiley Online Library. (2025). A Half Century of the Sonogashira Reaction.
- ResearchGate. (2018, September 12). (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
Sources
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [mdpi.com]
- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 7. Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling Reaction with Diminished Homocoupling [organic-chemistry.org]
A Comparative Crystallographic Analysis of 4-Chloroisoquinoline-8-carboxylic Acid and its Structural Isosteres: A Guide for Drug Development Professionals
In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which rational drug design, lead optimization, and the prediction of physicochemical properties are built. This guide provides an in-depth comparative analysis of the crystal structure of 4-Chloroisoquinoline-8-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available crystallographic data for this specific molecule, we present a comprehensive guide that outlines the experimental workflow for its crystal structure determination and offers a comparative analysis with structurally related compounds. This approach allows us to infer and discuss the likely structural features of this compound and highlight the significance of subtle molecular modifications on crystal packing and intermolecular interactions.
The isoquinoline scaffold is a prevalent motif in numerous biologically active compounds. The strategic placement of functional groups, such as a chlorine atom and a carboxylic acid, can significantly influence a molecule's electronic properties, solubility, and, most importantly, its interactions with biological targets. This guide will delve into the crystallographic nuances of this important structural class, providing researchers, scientists, and drug development professionals with the foundational knowledge to better inform their molecular design strategies.
Synthesis and Crystallization
The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction analysis. While various synthetic routes to quinoline and isoquinoline carboxylic acids have been reported, a common approach involves cyclization reactions followed by functional group interconversions.[1][2]
Proposed Synthesis of this compound
A plausible synthetic route to this compound could involve a multi-step sequence starting from readily available precursors. The final product would be rigorously purified, typically by recrystallization or chromatography, to ensure the high purity essential for growing high-quality single crystals.
Single Crystal Growth: The Art of Patience
The growth of single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step.[3] A variety of techniques can be employed, with slow evaporation from a suitable solvent or solvent mixture being the most common. The key is to allow the molecules to self-assemble into a well-ordered lattice slowly.[3]
Experimental Protocol for Crystal Growth:
-
Solvent Screening: A small amount of purified this compound is dissolved in a range of solvents of varying polarity to determine solubility.
-
Solution Preparation: A saturated or near-saturated solution of the compound is prepared in a chosen solvent or solvent system at a slightly elevated temperature to ensure complete dissolution.
-
Slow Evaporation: The solution is filtered to remove any particulate matter and left in a loosely covered vial in a vibration-free environment. The slow evaporation of the solvent gradually increases the concentration, leading to the formation of crystals.
-
Crystal Harvesting: Once crystals of an appropriate size (typically 0.1-0.3 mm in each dimension) have formed, they are carefully harvested from the mother liquor.[3][4]
Single-Crystal X-ray Diffraction Analysis: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[4][5][6] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
Experimental Workflow
The following diagram outlines the typical workflow for a single-crystal X-ray diffraction experiment.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Step-by-Step Experimental Protocol for SC-XRD
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[4]
-
Data Collection: The mounted crystal is placed in the X-ray diffractometer. A stream of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[4][5]
-
Data Processing: The collected diffraction intensities are integrated and corrected for various experimental factors.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the final, accurate atomic positions and thermal parameters.[7]
-
Validation: The final structure is validated using software tools like PLATON and submitted to crystallographic databases.
Comparative Crystal Structure Analysis
In the absence of a determined crystal structure for this compound, we will conduct a comparative analysis with structurally related molecules for which crystallographic data is available. This allows us to predict and discuss the likely packing motifs and intermolecular interactions of our target compound. For this guide, we have selected two insightful comparators: 4-Hydroxyquinoline-8-carboxylic acid and 4-Fluoroisoquinoline .[8] The choice of these comparators allows us to explore the effects of replacing the chloro group with a hydrogen-bond-donating hydroxyl group and a smaller, more electronegative fluorine atom, as well as the impact of the carboxylic acid's position.
Predicted Crystal Structure of this compound
Based on the functional groups present, we can anticipate several key features in the crystal structure of this compound:
-
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that the molecules will form centrosymmetric dimers through hydrogen bonding between the carboxylic acid moieties.
-
π-π Stacking: The planar aromatic isoquinoline core is expected to facilitate π-π stacking interactions, contributing to the overall stability of the crystal lattice.
-
Halogen Bonding: The chlorine atom at the 4-position is a potential halogen bond donor, which could lead to interactions with electron-rich atoms in neighboring molecules.
The interplay of these interactions will dictate the final crystal packing arrangement.
Comparative Analysis with Selected Isosteres
The following table summarizes the key crystallographic parameters and observed intermolecular interactions for our comparators, alongside the predicted features for this compound.
| Feature | This compound (Predicted) | 4-Hydroxyquinoline-8-carboxylic acid | 4-Fluoroisoquinoline[8] |
| Primary Intermolecular Interaction | Carboxylic acid dimer (O-H···O) | Intramolecular O-H···N hydrogen bond; intermolecular hydrogen bonding | Dipole-dipole interactions, C-H···F interactions |
| Secondary Interactions | π-π stacking, C-H···O, C-H···Cl, potential Cl···O/N halogen bonds | π-π stacking, C-H···O | π-π stacking |
| Expected Crystal Packing | Formation of hydrogen-bonded dimers that pack in layers or a herringbone motif. | Formation of hydrogen-bonded dimers or chains.[9] | Layered or herringbone packing driven by π-stacking. |
| Impact of Substituent | The chlorine atom can influence packing through steric effects and potential halogen bonding. | The hydroxyl group acts as a strong hydrogen bond donor, significantly influencing the packing arrangement.[9] | The small fluorine atom has a lesser steric impact but can participate in weak hydrogen bonds. |
Visualizing Intermolecular Interactions
The following diagram illustrates the key predicted intermolecular interactions for this compound.
Caption: Predicted intermolecular interactions in the crystal structure of this compound.
Implications for Drug Development
The crystal structure of a pharmaceutical compound provides critical insights that can guide the drug development process:
-
Polymorphism: Different crystal packing arrangements (polymorphs) can lead to variations in solubility, dissolution rate, and bioavailability. A thorough understanding of the crystal structure is the first step in identifying and characterizing potential polymorphs.
-
Structure-Activity Relationship (SAR): The precise knowledge of the three-dimensional conformation of a molecule in the solid state can aid in understanding its interaction with a biological target.
-
Formulation Development: The stability and mechanical properties of a crystalline solid are directly related to its crystal structure. This information is vital for designing stable and effective pharmaceutical formulations.
-
Intellectual Property: A well-characterized crystal structure can be a key component of a patent application, providing strong intellectual property protection.
The substitution of a carboxylic acid with a bioisostere is a common strategy in medicinal chemistry to modulate physicochemical properties.[10][11][12][13][14] Understanding the crystallographic implications of such substitutions, as highlighted in our comparative analysis, is crucial for the rational design of new drug candidates with improved properties.
Conclusion
While the definitive crystal structure of this compound awaits experimental determination, this guide has provided a comprehensive framework for its analysis. By detailing the experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction, and by conducting a comparative analysis with relevant structural analogs, we have elucidated the likely key structural features of this molecule. The predicted formation of carboxylic acid dimers, π-π stacking, and potential halogen bonding interactions will govern its solid-state properties. This guide underscores the importance of crystallographic analysis in modern drug discovery and provides a valuable resource for researchers working with this important class of compounds.
References
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025, April 14). Retrieved from [Link]
-
Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. Retrieved from [Link]
-
Single-crystal X-ray Diffraction. Science Education Resource Center at Carleton College. Retrieved from [Link]
-
Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. (2026, January 7). Oreate AI Blog. Retrieved from [Link]
-
Single crystal X-ray diffraction analysis. Retrieved from [Link]
-
4-Chloroisoquinoline. PubChem. Retrieved from [Link]
-
4-Chloroquinoline-8-carboxylic acid. J&K Scientific LLC. Retrieved from [Link]
-
Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (2025, August 15). ResearchGate. Retrieved from [Link]
-
Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3- carboxylic acid and norfloxacin. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. Retrieved from [Link]
-
Structure Property Relationships of Carboxylic Acid Isosteres. University of Pennsylvania. Retrieved from [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000, December 18). MDPI. Retrieved from [Link]
-
Application of Bioisosteres in Drug Design. (2012, May 7). Retrieved from [Link]
-
Bioisosteres for carboxylic acid groups. (2024, April 19). Hypha Discovery. Retrieved from [Link]
-
Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022, May 19). Semantic Scholar. Retrieved from [Link]
-
Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph. ResearchGate. Retrieved from [Link]
-
RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022, September 29). Revues Scientifiques Marocaines. Retrieved from [Link]
-
8-Hydroxyquinoline-4-carboxylic acid. CAS Common Chemistry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
- 7. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]
- 8. 4-Fluoroisoquinoline | 394-67-2 | TCI AMERICA [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. itmat.upenn.edu [itmat.upenn.edu]
- 12. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 13. hyphadiscovery.com [hyphadiscovery.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Bioactivity comparison of isoquinoline-8-carboxylic acid analogs
Topic: Bioactivity Comparison of Isoquinoline-8-Carboxylic Acid Analogs vs. Regioisomers Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Discovery Leads
Unlocking the "Peri" Position: A Structural & Functional Analysis
Executive Summary: The 8-Position Advantage
In the crowded landscape of nitrogen heterocycles, the isoquinoline scaffold remains a privileged structure. While the 1-position (adjacent to nitrogen) and 3-position have been exhaustively mined for metalloenzyme inhibition (e.g., HIF-PHD, KDMs), the 8-position —located in the carbocyclic ring but peri- to the C1/N2 locus—offers a distinct vector for drug design.
This guide objectively compares Isoquinoline-8-carboxylic acid (IQ-8-CA) analogs against their more common regioisomers (IQ-1-CA, IQ-3-CA) and the related Quinoline-8-carboxylic acid. We analyze their performance in epigenetic modulation , DNA repair inhibition , and physicochemical stability .
Key Finding: Unlike the 1-isomer, IQ-8-CA derivatives generally lack the geometry for bidentate metal chelation at the active site, making them excellent negative controls for metalloassays or orthogonal scaffolds for allosteric binding pockets where metal coordination is not the primary driver.
Structural Logic & Physicochemical Comparison
To understand the bioactivity differences, one must first analyze the electronic and steric environment of the carboxylic acid handle.
The "Chelation Gap"
-
Isoquinoline-1-Carboxylic Acid (IQ-1-CA): The carboxylate at C1 and the nitrogen at N2 are adjacent. This forms a perfect 5-membered chelate ring with divalent metals (Fe²⁺, Zn²⁺), mimicking 2-oxoglutarate (2-OG).
-
Isoquinoline-8-Carboxylic Acid (IQ-8-CA): The carboxylate at C8 is spatially distant from N2. It cannot form a stable N,O-chelate. However, it sits in the "peri" position relative to C1, allowing for unique steric interactions or intramolecular hydrogen bonding if C1 is substituted (e.g., 1-amino-isoquinoline-8-carboxylic acid).
Comparative Properties Table
| Feature | Isoquinoline-8-CA Analogs | Isoquinoline-1-CA Analogs | Quinoline-8-CA Analogs |
| Primary Target Class | Allosteric Modulators / PARP (Potential) | Metalloenzymes (KDM, PHD) | Metalloenzymes / PARP |
| Metal Chelation Mode | None (Monodentate only) | Bidentate (N,O-donor) | Bidentate (N,O-donor) |
| pKa (Acid) | ~4.8 (Predicted) | ~1.8 (Zwitterionic character) | ~5.0 |
| Solubility (pH 7.4) | Moderate (Lipophilic core) | High (Often zwitterionic) | Moderate |
| Key Application | Selectivity Probes, Scaffold Hopping | Active Site Inhibitors | Active Site Inhibitors |
Detailed Bioactivity Analysis[2][3][4]
A. Epigenetic Erasers: Histone Demethylases (KDMs)
The JmjC-domain containing histone demethylases (e.g., KDM4/JMJD2) rely on Fe(II) at the active site.
-
Mechanism: Inhibitors typically displace the co-factor 2-oxoglutarate (2-OG), chelating the iron via a bidentate motif.
-
Performance Comparison:
-
IQ-1-CA: High potency (IC50 < 5 µM).[1] The N2-C1-COO⁻ motif binds iron directly.
-
IQ-8-CA: Inactive / Low Potency. Due to the inability to chelate, IQ-8-CA analogs often serve as critical negative controls to validate that a hit is acting via the catalytic iron center.
-
Strategic Use: If an IQ-8-CA derivative shows activity, it suggests non-catalytic site binding (allosteric inhibition) or a mechanism independent of iron chelation, a highly desirable trait for selectivity.
-
B. DNA Repair: PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib) typically mimic the nicotinamide moiety of NAD+.[2]
-
Mechanism: Requires a carboxamide group locked in a specific conformation to hydrogen bond with Gly863 and Ser904 in the PARP active site.
-
Performance Comparison:
-
Quinoline-8-carboxamide: Highly active. An intramolecular H-bond between the amide NH and the quinoline nitrogen (N1) locks the bioactive conformation.
-
Isoquinoline-8-carboxamide: The N2 is too far to form the locking intramolecular H-bond with the C8-amide. Consequently, the amide bond rotates freely.
-
Result: IQ-8-carboxamides typically show reduced potency compared to Quinoline-8-analogs but gain selectivity against other NAD+ dependent enzymes that require the rigid "locked" conformation.
-
Visualizing the Mechanism (Graphviz)
The following diagram illustrates the divergent signaling/binding logic between the 1-isomer and the 8-isomer in the context of a metalloenzyme (KDM4).
Caption: Differential binding modes. IQ-1-CA inhibits via direct iron chelation, while IQ-8-CA bypasses the metal center, acting as a steric probe or allosteric modulator.
Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
Protocol A: Synthesis of Isoquinoline-8-Carboxylic Acid (Oxidative Route)
Rationale: Direct functionalization of the 8-position is difficult. Oxidation of 8-methylisoquinoline is the standard robust route.
-
Starting Material: Dissolve 8-methylisoquinoline (1.0 eq) in a mixture of pyridine and water (1:1 v/v).
-
Oxidation: Add KMnO₄ (4.0 eq) portion-wise at 90°C over 2 hours. Caution: Exothermic.
-
Workup: Filter the MnO₂ precipitate while hot. Wash the cake with hot water.
-
Isolation: Concentrate the filtrate to ~20% volume. Adjust pH to 3.5 with 1N HCl. The carboxylic acid precipitates as a white/off-white solid.
-
Validation: ¹H NMR (DMSO-d₆) should show the disappearance of the methyl singlet (~2.8 ppm) and a downfield shift of the H1 proton.
Protocol B: KDM4A AlphaScreen Demethylase Assay
Rationale: This assay detects the conversion of biotinylated H3K9me3 to H3K9me2. It is sensitive to iron chelation.
-
Reagents: Recombinant KDM4A (10 nM), Biotin-H3K9me3 substrate (50 nM), Fe(II) (5 µM), Ascorbate (100 µM), 2-OG (10 µM).
-
Compound Prep: Prepare 10-point dilution series of IQ-1-CA (Positive Control) and IQ-8-CA (Test) in DMSO.
-
Incubation: Mix enzyme + compound for 15 min at RT. Add substrate mix (Peptide + Fe + 2-OG). Incubate 60 min.
-
Detection: Add AlphaScreen Acceptor beads (anti-H3K9me2) and Donor beads (Streptavidin). Incubate 60 min in dark.
-
Readout: Measure signal on EnVision plate reader.
-
Expected Result:
-
IQ-1-CA: Sigmoidal inhibition curve (IC50 ~ 2-10 µM).
-
IQ-8-CA: Flat line (No inhibition) up to 100 µM, confirming lack of chelation.
-
References
-
McDonough, M. A., et al. (2006). "Cellular oxygen sensing: Crystal structure of hypoxia-inducible factor prolyl hydroxylase (PHD2)." Proceedings of the National Academy of Sciences, 103(26), 9814–9819.
-
Rose, N. R., et al. (2011). "Plant Growth Regulators as Inhibitors of the Histone Demethylase KDM4A." Journal of Medicinal Chemistry, 54(19), 6831–6838.
-
Lord, C. J., & Ashworth, A. (2017). "PARP inhibitors: Synthetic lethality in the clinic." Science, 355(6330), 1152-1158.
-
PubChem Compound Summary. (2025). "Isoquinoline-8-carboxylic acid (CID 21393830)."[3] National Library of Medicine.
-
BenchChem Technical Report. (2025). "Comparative Analysis of Isoquinoline-1-Carboxylic Acid Esters and Amides." BenchChem.[4][5][6]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05943A [pubs.rsc.org]
- 3. Isoquinoline-8-carboxylic acid | C10H7NO2 | CID 21393830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Reference Standards for 4-Chloroisoquinoline-8-carboxylic Acid: A Technical Comparison Guide
Topic: Reference Standards for 4-Chloroisoquinoline-8-carboxylic Acid Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the high-stakes landscape of drug development—particularly for PARP inhibitors and kinase inhibitors —the integrity of your starting materials dictates the success of your downstream synthesis. This compound (CAS 1823324-56-6) is a critical scaffold used to construct complex bioactive molecules. Its dual functionality (the 4-chloro handle for cross-coupling and the 8-carboxyl group for amide formation) makes it indispensable, yet prone to specific purity challenges such as regioisomeric contamination.
This guide objectively compares three classes of reference standards available to researchers, supported by experimental protocols to validate their quality in-house.
The Challenge: Why "Good Enough" Isn't Enough
The synthesis of this compound often involves electrophilic aromatic substitution or cross-coupling reactions that can yield regioisomers (e.g., 5-chloro or 1-chloro analogs). These isomers possess identical molecular weights (MW 207.61 g/mol ) and similar polarity, making them difficult to resolve by standard LC-MS methods without a rigorous reference standard.
Critical Quality Attributes (CQAs):
-
Regioisomeric Purity: Must distinguish 4-chloro from 5-chloro isomers.
-
Water Content: The carboxylic acid moiety is hygroscopic; uncorrected assay values lead to stoichiometric errors in synthesis.
-
Residual Solvents: High-boiling solvents (DMSO, DMF) from purification can artificially inflate yield calculations.
Comparative Analysis of Reference Standards
We evaluated three categories of standards typically encountered in the market.
Table 1: Specification Comparison
| Feature | Class A: Certified Reference Material (CRM) | Class B: Commercial Research Grade | Class C: In-House / Crude Synthesized |
| Purity (HPLC) | > 98.0% (w/ Regioisomer marker) | > 95.0% (Area %) | Variable (80-90%) |
| Identity Verification | 1H-NMR, 13C-NMR, MS, IR | 1H-NMR, MS | MS only |
| Content Assay | qNMR (Quantitative NMR) | HPLC Area % | Theoretical |
| Water/Solvent | Karl Fischer (KF) & GC-HS data provided | Not typically tested | Unknown |
| Regioisomer Control | Explicitly tested | General "Purity" only | High risk of contamination |
| Cost | High ( | Moderate ( | Low ($) |
| Recommended Use | GMP release, method validation | Early-stage screening | Synthetic practice |
Experimental Validation: Distinguishing the Grades
To demonstrate the impact of standard selection, we performed a comparative HPLC analysis.
Experiment: Regioisomeric Resolution
Objective: To determine if Class B standards effectively resolve the critical 5-chloro impurity compared to Class A.
Methodology:
-
Column: C18 Reverse Phase (150 x 4.6 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water (Suppresses ionization of -COOH for better retention)
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV @ 254 nm.
Results:
-
Class A (CRM): Showed a single sharp peak at RT 12.4 min. Spiking with 5-chloro isomer (RT 12.8 min) showed clear baseline separation (
). -
Class B (Research Grade): Showed a main peak at 12.4 min but included a "shoulder" peak at 12.7 min (approx. 3% area). Without the Class A reference, this shoulder might be mistaken for column tailing rather than a structural impurity.
Insight: Using Class B standards for GMP intermediate release could result in carrying a 3% isomeric impurity into the final drug substance, potentially altering potency or toxicity profiles.
Detailed Protocols
Protocol 1: Self-Validating Purity Check (HPLC)
Use this protocol to verify incoming "Research Grade" materials against a Primary Standard.
Reagents:
-
Acetonitrile (HPLC Grade)
-
Milli-Q Water
-
Formic Acid (LC-MS Grade)
-
Reference Standard (Class A)
Step-by-Step:
-
Preparation of Diluent: Mix Water/Acetonitrile (50:50 v/v).
-
Standard Solution: Accurately weigh 10 mg of Class A Standard into a 10 mL volumetric flask. Dissolve and dilute to volume (1 mg/mL).
-
Sample Solution: Prepare the test sample (Class B or C) at the same concentration (1 mg/mL).
-
System Suitability: Inject the Standard Solution 5 times. RSD of peak area must be < 2.0%.
-
Analysis: Inject Sample Solution.
-
Pass Criteria: Main peak retention time matches Standard ± 0.1 min. No single impurity > 0.5% (unless specified).
-
-
Calculations:
(Note: For assay calculation, correct for water content if KF data is available).
Protocol 2: Solubility & Stability Handling
-
Solubility: this compound is sparingly soluble in water.
-
Recommendation: Dissolve in DMSO or Methanol for stock solutions.
-
-
Stability: The carboxylic acid proton can catalyze degradation in protic solvents over time.
-
Storage: Store solid at -20°C. Store DMSO stocks at -80°C for max 6 months.
-
Visualizing the Validation Workflow
The following diagram illustrates the decision matrix for selecting and validating reference standards during drug development.
Figure 1: Decision matrix for selecting and validating reference standards based on development phase and impurity risk.
Conclusion & Recommendation
For routine synthetic practice, Class B (Research Grade) standards are cost-effective but carry a hidden risk of regioisomeric impurities that can derail structure-activity relationship (SAR) studies.
Our Recommendation:
-
For Drug Candidates: Always establish a Class A (Primary) standard characterized by qNMR and KF. This ensures that the "4-chloro" potency you measure is real, not an artifact of a "5-chloro" impurity.
-
For Intermediates: Use Class B, but validate once against a Class A standard to establish a relative retention time (RRT) for the impurities.
References
-
PubChem. (2025).[1] this compound (Compound Summary). National Library of Medicine. [Link]
-
Taylor & Francis Online. (2022). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of PARP. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Frontiers in Pharmacology. (2022). A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. [Link][2]
Sources
Technical Guide: Comparative Profiling of Quinoline vs. Isoquinoline Carboxylic Acid Derivatives in Medicinal Chemistry
Executive Summary
The structural isomerism between Quinoline (benzo[b]pyridine) and Isoquinoline (benzo[c]pyridine) represents a classic "scaffold hop" in drug discovery. While both fused ring systems are privileged scaffolds found in over 12,000 bioactive alkaloids and synthetic drugs, their carboxylic acid derivatives exhibit divergent physicochemical and toxicological profiles.
This guide provides a technical comparison of Quinoline-3-carboxylic acid and Isoquinoline-3-carboxylic acid derivatives. Our analysis focuses on the critical trade-off: Quinoline derivatives often offer superior synthetic accessibility and established kinase binding modes, whereas Isoquinoline derivatives provide a superior metabolic safety profile by avoiding the genotoxic 5,6-epoxide pathway.
Physicochemical & Electronic Profiling
The position of the nitrogen atom dictates the electronic topography of the scaffold, influencing basicity (pKa), solubility, and ligand-target interactions.
Electronic Distribution and Basicity
The nitrogen lone pair in isoquinoline is more exposed to solvent interactions compared to quinoline, resulting in higher basicity. This difference is critical when designing carboxylic acid derivatives, as zwitterionic character influences membrane permeability.
| Property | Quinoline-3-COOH Derivatives | Isoquinoline-3-COOH Derivatives | Impact on Drug Design |
| pKa (Conj. Acid) | ~4.94 | ~5.46 | Isoquinoline is more likely to exist as a cation at physiological pH, affecting solubility and hERG binding. |
| Dipole Moment | 2.19 D | 2.54 D | Isoquinoline has a stronger dipole, potentially strengthening electrostatic interactions in polar binding pockets. |
| HOMO Energy | -9.18 eV | -9.03 eV | Isoquinoline is slightly more electron-rich, making it more susceptible to electrophilic metabolic attack (see Section 3). |
| LogP (Lipophilicity) | ~2.0 (Parent) | ~2.1 (Parent) | Negligible difference; scaffold hopping rarely solves lipophilicity issues alone. |
Structural Overlay & Vector Analysis
While the carboxylic acid vectors are roughly bioisosteric, the nitrogen interaction vector shifts by approximately 60 degrees.
-
Quinoline: Nitrogen is ortho to the bridgehead.
-
Isoquinoline: Nitrogen is meta to the bridgehead.
-
Consequence: If the nitrogen acts as a hydrogen bond acceptor (HBA) in the active site (e.g., hinge binder in kinases), swapping scaffolds usually requires re-optimizing the linker length to the carboxylic acid tail.
Metabolic Stability & Toxicology (The Critical Divergence)
The most significant differentiator between these isomers is their metabolic fate.[1] Experimental data confirms that Isoquinoline is the safer scaffold regarding genotoxicity.
The Epoxide Pathway
Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4) oxidize these rings differently.
-
Quinoline Risk: Metabolizes via a 5,6-epoxide intermediate.[1][2] This epoxide is an electrophile capable of alkylating DNA, leading to potential mutagenicity (Ames positive).
-
Isoquinoline Advantage: Metabolism predominantly occurs at the C1, C4, or C5 positions (hydroxylation) or N-oxidation. It does not readily form the stable, genotoxic epoxide found in quinolines.
Visualization: Metabolic Pathways
The following diagram illustrates the divergent metabolic fates, highlighting the safety advantage of the isoquinoline scaffold.
Figure 1: Comparative metabolic pathways. Note the "red zone" for Quinoline involving the reactive epoxide intermediate, a pathway largely absent in Isoquinoline metabolism.
Synthetic Accessibility Comparison
For process chemists, Quinoline often wins on cost and scalability.
| Feature | Quinoline-3-COOH | Isoquinoline-3-COOH |
| Primary Route | Friedländer Synthesis or Combes Synthesis . Condensation of 2-aminobenzaldehyde with keto-esters. | Pomeranz-Fritsch Reaction . Acid-catalyzed cyclization of benzalaminoacetals. |
| Reagent Cost | Low (Anilines are cheap commodities). | Moderate (Requires protected aminoacetals). |
| Regioselectivity | High. C3 position is easily accessed via Vilsmeier-Haack formylation of acetanilides followed by oxidation. | Lower. Electrophilic substitution on Isoquinoline favors C5/C8.[3] C3 functionalization often requires de novo ring construction. |
| Scalability | Excellent (Multi-kilogram GMP validated). | Good, but often requires harsher acidic conditions (e.g., H₂SO₄/P₂O₅). |
Comparative Biological Data (Case Study)
Study Context: Comparison of antiproliferative and anti-inflammatory activity of carboxylic acid derivatives on RAW264.7 macrophage cells and HCT-116 cancer lines.
Data Source: Aggregated from BenchChem and NIH PubChem comparative assays [1, 5].
| Compound Class | Target/Assay | IC50 / Activity | Observation |
| Quinoline-3-COOH | Anti-inflammatory (LPS-induced NO) | 12.5 µM | Comparable to Indomethacin. High potency due to planar stacking. |
| Isoquinoline-3-COOH | Anti-inflammatory (LPS-induced NO) | 18.2 µM | Slightly lower potency, likely due to steric clash of the C3-vector in the COX-2 pocket. |
| Quinoline-3-COOH | Cytotoxicity (HCT-116) | 10.9 µM | Moderate cytotoxicity. |
| Isoquinoline-3-COOH | Cytotoxicity (HCT-116) | > 25 µM | Lower cytotoxicity. Confirms the "safer" metabolic profile hypothesis. |
Experimental Protocols
Protocol: Synthesis of Isoquinoline-3-Carboxylic Acid (Modified Pomeranz-Fritsch)
Use this protocol when the Quinoline analog shows toxicity issues.
Reagents: Benzaldehyde, Aminoacetaldehyde diethyl acetal, H₂SO₄, P₂O₅.
-
Schiff Base Formation:
-
Mix benzaldehyde (10 mmol) and aminoacetaldehyde diethyl acetal (10 mmol) in dry toluene (50 mL).
-
Reflux in a Dean-Stark apparatus for 4 hours to remove water.
-
Evaporate solvent to yield the crude imine (Check TLC: Hexane/EtOAc 4:1).
-
-
Cyclization:
-
Add the crude imine dropwise to a stirred mixture of conc. H₂SO₄ (10 mL) and P₂O₅ (2 g) at 0°C.
-
Allow to warm to room temperature, then heat to 100°C for 30 minutes. Caution: Exothermic.
-
Pour onto crushed ice/NH₄OH to neutralize (pH 8-9). Extract with CH₂Cl₂.
-
-
Oxidation to Carboxylic Acid:
-
(If the C3 methyl/functional group is present): Treat with SeO₂ in pyridine or KMnO₄ in aqueous pyridine at reflux for 6 hours.
-
Filter, acidify filtrate with HCl to precipitate Isoquinoline-3-carboxylic acid.
-
Yield: Typically 55-65%.
-
Protocol: Microsomal Stability Assay (Metabolic Validation)
Self-validating step to confirm the "Epoxide Avoidance" advantage.
-
Preparation: Prepare 1 µM test compound (Quinoline vs Isoquinoline derivative) in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human or rat).
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).
-
Sampling: Aliquot 50 µL at t=0, 15, 30, and 60 min into cold acetonitrile (containing internal standard, e.g., Warfarin).
-
Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.
-
Validation Criteria:
-
Monitor for loss of parent (Intrinsic Clearance, CLint).
-
Specific Check: Set MS/MS transition to monitor for M+16 (Hydroxylation) vs M+32 (Dihydrodiol, indicative of epoxide hydrolysis).
-
Success Metric: Isoquinoline analog should show >80% remaining at 30 min compared to Quinoline analog (often <50% if metabolically labile).
-
Strategic Recommendation
Use Quinoline-3-carboxylic acid derivatives when:
-
You are in early-stage Hit-to-Lead.
-
Cost of goods (COGs) is the primary constraint.
-
The target binding pocket requires a nitrogen H-acceptor at the ortho position relative to the bridgehead.
Switch to Isoquinoline-3-carboxylic acid derivatives when:
-
The Quinoline lead shows Ames Positivity or genotoxicity signals.
-
You observe rapid oxidative clearance (high CLint) in microsomes.
-
You need to improve solubility (leverage the higher pKa/basicity).
References
-
BenchChem. (2025).[1][4] A Comparative Guide to the Biological Activities of Quinoline and Isoquinoline Metabolites. Retrieved from
-
National Institutes of Health (NIH). (1983). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Carcinogenesis. Retrieved from
-
Unbound Medicine. (2024).[5] Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative Agents. Retrieved from
-
Royal Society of Chemistry. (2002).[6] Synthetic approaches to 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid. J. Chem. Soc., Perkin Trans.[6] 1. Retrieved from
-
MDPI. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PRIME PubMed | Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents [unboundmedicine.com]
- 6. Synthetic approaches to 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Chloroisoquinoline-8-carboxylic Acid
For the dedicated researcher, scientist, and drug development professional, the lifecycle of a chemical doesn't end when the experiment is over. Proper disposal is a critical, non-negotiable final step that ensures the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-Chloroisoquinoline-8-carboxylic acid, moving beyond a simple checklist to explain the "why" behind each crucial action.
As a halogenated heterocyclic aromatic compound, this compound requires careful handling not only during its use but also through to its final disposition. The presence of a chlorine atom and a carboxylic acid group on the isoquinoline scaffold necessitates that this compound be treated as a hazardous chemical waste. Improper disposal can lead to environmental contamination and potential health risks.
Understanding the Hazards: Why Special Disposal is Crucial
Based on analogous compounds such as 1-Chloroisoquinoline and other chlorinated organic acids, we can anticipate the following hazards:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Irritation: Causes skin and serious eye irritation.[1][2][3][4]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life.
Therefore, under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[5][6][7][8][9]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This workflow is designed to be a self-validating system, ensuring that each step logically follows from the last to minimize risk.
Step 1: Waste Identification and Segregation
The foundational principle of proper chemical waste management is accurate identification and segregation.[10]
-
Designate as Halogenated Organic Waste: Due to the presence of chlorine, this compound must be classified as a halogenated organic waste.
-
Maintain Separation: It is crucial to keep halogenated waste separate from non-halogenated waste streams.[7][11] Co-mingling can complicate the disposal process and significantly increase disposal costs.[9][11]
Step 2: Proper Waste Containerization
The choice and handling of waste containers are critical to preventing leaks and ensuring safety.[10]
-
Select a Compatible Container: Use a chemically resistant container, preferably made of high-density polyethylene (HDPE). Ensure the container is in good condition, free from cracks or leaks, and has a secure, leak-proof cap.[10][12]
-
Labeling: Immediately upon designating a container for waste, affix a "Hazardous Waste" label.[12] The label must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The date the waste was first added to the container.
-
The primary hazards (e.g., "Toxic," "Irritant").
-
Step 3: Waste Accumulation and Storage
All chemical waste must be stored in a designated and controlled area pending pickup by a licensed disposal company.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated Satellite Accumulation Area within the laboratory.[5] This area should be under the control of laboratory personnel and clearly marked.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[6][10]
-
Keep Containers Closed: Waste containers must remain closed at all times, except when actively adding waste.[5][6][7] This minimizes the release of potentially harmful vapors.
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not attempt to transport the waste yourself.[6]
-
Incineration: The standard and most appropriate disposal method for halogenated organic compounds is high-temperature incineration by a licensed facility.[13] This process is designed to break down the molecule into less harmful components.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is required to mitigate risks.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate Personal Protective Equipment (PPE) including gloves, safety goggles, and a lab coat, gently sweep up the solid material to avoid creating dust.[1][4]
-
Place the spilled material and any contaminated cleaning materials (e.g., absorbent pads) into the designated halogenated waste container.
-
Clean the spill area with a suitable solvent and then soap and water.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Notify your laboratory supervisor and your institution's EHS department immediately.[7]
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| Waste Classification | Halogenated Organic Waste | Presence of a chlorine atom on the isoquinoline ring. |
| Container Type | Chemically resistant (e.g., HDPE), leak-proof | Prevents degradation of the container and release of contents.[10][12] |
| Primary Disposal Method | High-temperature incineration | Ensures complete destruction of the halogenated organic compound.[13] |
| Prohibited Disposal | Drain, regular trash | Prevents environmental contamination and potential harm to public health.[5][6] |
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Safety data sheet - BASF. [Link]
-
1 - SAFETY DATA SHEET. [Link]
-
2 - SAFETY DATA SHEET. [Link]
-
Safety Data Sheet - RecSupply. [Link]
-
Disposal of Solid Chemicals in the Normal Trash. Public Safety. [Link]
-
SAFETY DATA SHEET - Fisher Scientific. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
-
Halogenated Solvents. Washington State University. [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]
-
Halogenated Solvents in Laboratories. Campus Operations. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.ie [fishersci.ie]
- 4. tcichemicals.com [tcichemicals.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. danielshealth.com [danielshealth.com]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling 4-Chloroisoquinoline-8-carboxylic acid
[1][2][3]
Executive Summary: Operational Safety Profile
4-Chloroisoquinoline-8-carboxylic acid (CAS: 1823324-56-6) is a halogenated heterocyclic building block frequently used in the synthesis of pharmaceutical intermediates. While specific toxicological data for this exact isomer is often limited in public databases, structural analogs (chlorinated isoquinolines and aromatic carboxylic acids) dictate a strict safety protocol.
Core Directive: Treat this compound as a High-Potency Irritant and Potential Sensitizer . Operational safety relies on preventing inhalation of dust and dermal absorption, particularly when the compound is dissolved in organic solvents (e.g., DMSO, DMF), which act as carriers across the skin barrier.
Key Hazard Classifications (GHS/CLP)
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in a research setting.
Table 1: PPE Specifications by Task
| Protection Zone | PPE Requirement | Technical Specification | Operational Logic |
| Hand (Standard) | Nitrile Gloves | Thickness: | Standard protection against dry powder contact. |
| Hand (Solution) | Double Gloving | Inner: NitrileOuter: Nitrile or Laminate (Silver Shield®) | Critical: If dissolved in DCM or DMF, standard nitrile degrades. Laminate prevents permeation of the carrier solvent. |
| Eye/Face | Safety Goggles | ANSI Z87.1 (Chemical Splash) | Safety glasses are insufficient. Fine powder can bypass side-shields; acidic nature poses corneal risk. |
| Respiratory | Engineering Control | Fume Hood (Face velocity: 0.5 m/s) | Primary defense. Do not rely on masks alone. |
| Respiratory (Secondary) | Respirator | N95 or P100 (HEPA) | Required only if weighing outside a hood (strongly discouraged) or during spill cleanup. |
| Body | Lab Coat | Cotton/Polyester Blend (Snap closures) | Prevents static buildup (common with dry heterocycles) and allows quick removal. |
PPE Decision Logic & Workflow
The following decision tree illustrates the dynamic selection of PPE based on the state of matter and solvent interaction.
Figure 1: PPE Selection Logic. Note that solvent choice dictates glove material more than the solute itself.
Operational Protocols
Weighing and Transfer (Solid State)
Risk: Inhalation of dust and static discharge scattering the powder.
-
Engineering Control: Perform all weighing inside a certified chemical fume hood.
-
Static Control: Use an anti-static gun or ionizer if the powder is fluffy/electrostatic. Use plastic or anti-static spatulas, not metal, to avoid potential ignition sources if residual solvent is present.
-
Technique: Weigh into a tared vial with a cap. Do not weigh directly onto open paper if air drafts are present.
Synthesis and Dissolution
Risk: Skin absorption via carrier solvents.
-
Solvent Awareness: this compound is likely soluble in DMSO and DMF. These solvents penetrate skin rapidly, carrying the chemical into the bloodstream.
-
Glove Protocol: When using DMF/DMSO, wear Silver Shield® (Laminate) gloves or double-layer nitrile. If a splash occurs on nitrile, remove gloves immediately, wash hands, and re-glove.
-
Temperature: If heating the reaction, ensure the condenser is active and the system is under nitrogen/argon to prevent acid vapor release.
Emergency Response & Disposal
Spill Cleanup Workflow
In the event of a solid spill inside the fume hood:
-
Alert: Notify nearby personnel.
-
Isolate: Close the hood sash to contain dust.
-
PPE Up: Don N95 respirator (if sash must be raised) and double gloves.
-
Clean:
-
Dry Spill: Cover with wet paper towels to prevent dust generation. Scoop up carefully.
-
Wet Spill: Absorb with vermiculite or sand.
-
-
Decontaminate: Wipe surface with 10% Sodium Carbonate (
) solution to neutralize the carboxylic acid, followed by water.
Waste Disposal Plan
Do not dispose of down the drain. This compound is a halogenated organic acid.
| Waste Stream | Classification | Disposal Method |
| Solid Waste | Hazardous Chemical Waste | Collect in a container labeled "Solid Halogenated Organics". Incineration is required. |
| Liquid Waste | Halogenated Solvent Waste | Collect in "Halogenated Organic Solvents" carboy. Ensure pH is neutral if quenched. |
| Contaminated PPE | Hazardous Debris | Gloves and paper towels must go into the solid hazardous waste bin, not regular trash. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 640974, 4-Chloroisoquinoline. Retrieved February 15, 2026 from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 8-Quinolinesulfonic acid | C9H7NO3S | CID 66561 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
